PR1 leukemia peptide vaccine
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)/t24-,25+,26+,27+,28+,29+,33+,34+,35+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOACUGNMTZAEJZ-GXLXRQKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H79N11O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1014.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182253-77-6 | |
| Record name | PR1 leukemia peptide vaccine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182253776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PR1 leukemia peptide vaccine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15276 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The PR1 Peptide: A Technical Guide to its Origin, Discovery, and Therapeutic Targeting in Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the PR1 peptide, a significant leukemia-associated antigen, from its molecular origins to its application in clinical immunotherapy for myeloid malignancies. We will delve into the scientific underpinnings of its discovery, the methodologies for its study, and the clinical data that underscore its therapeutic potential.
The Molecular Genesis of a Tumor Antigen: The Origin of PR1
The story of the PR1 peptide is rooted in the biology of myeloid cells and the quest for tumor-specific targets in hematological cancers. PR1 is a nine-amino-acid peptide with the sequence VLQELNVTV[1]. Its significance as a leukemia-associated antigen stems from its origin from two proteins that are highly expressed in myeloid lineage cells: Proteinase 3 (P3) and Neutrophil Elastase (NE) [2][3][4][5].
These serine proteases are primarily located within the azurophil granules of neutrophils[3][4][6]. In healthy myeloid cells, their expression and localization are tightly regulated. However, in myeloid leukemia, such as Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML), these proteins are often overexpressed and aberrantly localized, leading to increased presentation of their derived peptides on the cell surface[3][4][7]. This overexpression is a key factor that allows the immune system to distinguish malignant cells from their healthy counterparts.
The PR1 peptide is specifically presented by the Human Leukocyte Antigen (HLA)-A2 molecule, an HLA class I molecule found in a significant portion of the human population[2][8][9]. This HLA-A2 restriction is a critical aspect of its recognition by the immune system, as it is the complex of PR1 and HLA-A2 on the leukemia cell surface that is recognized by specific cytotoxic T lymphocytes (CTLs)[1][2].
The aberrant expression of P3 in leukemia has been shown to play a role in the disease's progression by inhibiting T-cell proliferation, highlighting its dual role as both a source of a tumor antigen and a potential mediator of immune evasion[7]. Furthermore, studies have shown that P3 can influence myeloid differentiation, and its depletion can promote the differentiation of leukemic blasts into functional neutrophils, suggesting it as a therapeutic target beyond its role as a source of PR1[10].
The Discovery and Validation of PR1 as a Leukemia-Associated Antigen
The identification of PR1 as an immunogenic peptide in myeloid leukemia was a pivotal step in the development of targeted immunotherapies. The discovery process involved a combination of immunological and biochemical techniques aimed at identifying peptides presented by leukemia cells that could elicit a T-cell response.
Initial Identification and Immunogenicity Screening
The initial search for leukemia-associated antigens focused on identifying peptides that could be recognized by CTLs capable of killing leukemia cells. This involved screening peptide libraries derived from proteins known to be overexpressed in myeloid leukemia. The PR1 peptide was identified as a potent stimulator of CTL responses against CML and AML cells[1][2].
The immunogenicity of PR1 was confirmed through in vitro studies demonstrating that CTLs stimulated with the PR1 peptide could specifically lyse HLA-A2 positive leukemia cells[2][8]. This specificity was crucial, as it indicated that PR1-specific CTLs could potentially target and eliminate leukemia cells while sparing healthy tissues that do not present the PR1/HLA-A2 complex at high levels.
Elution and Mass Spectrometry Confirmation
A definitive confirmation of PR1's presentation on the surface of leukemia cells came from peptide elution studies. This technique involves the purification of HLA-peptide complexes from the surface of leukemia cells and the subsequent identification of the bound peptides using mass spectrometry. This direct evidence solidified the status of PR1 as a naturally processed and presented leukemia-associated antigen[6][11].
The Immune Response to PR1: A Double-Edged Sword
The interaction between PR1-specific CTLs and leukemia cells is a dynamic process that can lead to either tumor rejection or immune escape. Understanding this interplay is critical for designing effective immunotherapies.
The PR1-Specific Cytotoxic T Lymphocyte (CTL) Response
In healthy individuals, PR1-specific CTLs are present at a very low frequency[2]. However, in patients with CML and AML, the precursor frequency of these CTLs is often elevated, suggesting a naturally occurring immune response to the leukemia[2]. The presence of PR1-specific CTLs has been correlated with cytogenetic and molecular remission in CML patients treated with interferon-α or allogeneic stem cell transplantation, further underscoring their anti-leukemic activity[2].
The avidity of the T-cell receptor (TCR) on CTLs for the PR1/HLA-A2 complex is a key determinant of their effector function. High-avidity CTLs are more effective at killing leukemia cells compared to their low-avidity counterparts[1].
Mechanisms of Immune Evasion by Leukemia Cells
Despite the presence of an anti-leukemia immune response, myeloid leukemia can progress. One of the key mechanisms of immune escape is the selective deletion of high-avidity PR1-specific T cells. Leukemia cells that overexpress proteinase 3 can induce apoptosis in these high-avidity CTLs, leading to a state of immune tolerance[1][7]. This leaves behind a population of less effective, low-avidity CTLs that are unable to control the disease[1].
Therapeutic Targeting of PR1 in Myeloid Leukemia
The discovery of PR1 as a leukemia-associated antigen has paved the way for the development of several immunotherapeutic strategies aimed at boosting the anti-leukemia immune response.
The PR1 Peptide Vaccine
The most extensively studied approach for targeting PR1 is peptide vaccination. The PR1 vaccine consists of the synthetic PR1 peptide, often administered with an adjuvant like granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the immune response[2].
Phase I and II clinical trials have been conducted to evaluate the safety, immunogenicity, and clinical activity of the PR1 vaccine in patients with AML, CML, and myelodysplastic syndrome (MDS)[2][5][9][12][13][14][15][16].
| Clinical Trial Phase | Patient Population | Key Findings | References |
| Phase I/II | 66 HLA-A2+ patients with AML (42), CML (13), or MDS (11) | The vaccine was well-tolerated with mainly low-grade injection site reactions. Immune responses (≥ 2-fold increase in PR1-specific CTLs) were observed in 53% of patients. Objective clinical responses were seen in 24% of evaluable patients with active disease and correlated with an immune response. | [2][12][13][14][15][16] |
| Long-term follow-up | CML patients | A multi-peptide vaccine including PR1 and BCR-ABL peptides led to major and complete molecular responses in a subset of patients, with responses sustained over a 7-year follow-up period. |
These trials have demonstrated that the PR1 peptide vaccine can induce specific immunity that correlates with clinical responses, including molecular remission in some patients[2][12][13][14][16]. The safety profile has been favorable, with no evidence of inducing autoimmune vasculitis, a theoretical concern given that P3 is an autoantigen in granulomatosis with polyangiitis[4][7].
Adoptive T-Cell Therapy and Other Novel Approaches
Beyond peptide vaccines, other strategies to target PR1 are in preclinical development. These include:
-
Adoptive transfer of PR1-specific CTLs: This involves isolating and expanding PR1-specific T cells in the laboratory and then infusing them back into the patient[3][4].
-
T-cell receptor (TCR)-like monoclonal antibodies: These antibodies are designed to recognize the PR1/HLA-A2 complex on leukemia cells and can be used to directly target these cells or to deliver cytotoxic agents[3][4][17].
-
Chimeric Antigen Receptor (CAR) T-cells: Engineering T-cells to express a CAR that recognizes the PR1/HLA-A2 complex is another promising approach to enhance the anti-leukemia immune response[3][4].
These novel therapies hold the potential to overcome some of the limitations of peptide vaccines, particularly in patients with a high tumor burden or an immunosuppressive tumor microenvironment[3].
Methodologies for Studying the PR1 Response
The investigation of the PR1 peptide and the immune response it elicits relies on a set of specialized laboratory techniques.
Workflow for PR1 Peptide Vaccine Development and Monitoring
The development and clinical application of a PR1-based vaccine involve a series of interconnected steps, from initial antigen discovery to long-term patient monitoring.
Caption: Workflow for PR1 vaccine development.
Step-by-Step Protocol: In Vitro Cytotoxicity Assay to Validate PR1-Specific CTLs
This protocol outlines a standard chromium-51 (⁵¹Cr) release assay to measure the ability of PR1-specific CTLs to lyse target cells.
-
Target Cell Preparation:
-
Culture an HLA-A2 positive leukemia cell line (e.g., T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides).
-
Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Wash the cells extensively to remove unincorporated ⁵¹Cr.
-
Pulse one set of labeled target cells with the PR1 peptide (e.g., 10 µg/mL) for 1 hour at 37°C. Use an irrelevant HLA-A2 binding peptide as a negative control on another set of cells.
-
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive healthy donor or a patient.
-
Stimulate the PBMCs with the PR1 peptide in the presence of interleukin-2 (IL-2) for 7-10 days to expand the population of PR1-specific CTLs.
-
-
Co-culture and Lysis Measurement:
-
Co-culture the ⁵¹Cr-labeled target cells (with and without PR1 peptide) with the expanded effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Incubate the co-culture for 4-6 hours at 37°C.
-
Harvest the supernatant and measure the amount of ⁵¹Cr released using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is the amount of ⁵¹Cr released from target cells incubated with media alone.
-
Maximum release is the amount of ⁵¹Cr released from target cells lysed with a detergent.
-
Signaling Pathway: PR1 Peptide Presentation and CTL Recognition
The presentation of the PR1 peptide and its recognition by a specific CTL is a multi-step process involving antigen processing and presentation by the leukemia cell and TCR engagement on the T cell.
Caption: PR1 presentation and CTL recognition pathway.
Future Directions and Challenges
While the targeting of PR1 has shown promise, several challenges remain. The immunosuppressive tumor microenvironment in advanced leukemia can hinder the efficacy of vaccines and adoptive T-cell therapies. Strategies to overcome this, such as combination therapies with checkpoint inhibitors, are being explored.
Furthermore, the heterogeneity of myeloid leukemia means that not all leukemia cells may express PR1, potentially leading to immune escape and relapse. The development of multi-antigen vaccines that target other leukemia-associated antigens, such as WT1, in addition to PR1, may provide a more comprehensive and durable anti-leukemia immune response[2][16].
The continued development of more potent and targeted immunotherapies, including TCR-like antibodies and CAR T-cells, holds the potential to further improve outcomes for patients with myeloid leukemia.
References
-
Qazilbash, M. H., Wieder, E., Thall, P. F., Wang, X., Rios, R., Lu, S., ... & Molldrem, J. J. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia, 31(3), 697–704. [Link]
-
Qazilbash, M. H., Wieder, E., Thall, P. F., Wang, X., Rios, R., Lu, S., ... & Molldrem, J. J. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]
-
Schneble, E. M., Shnitsar, I., Shrestha, P., de la Luz Garcia-Hernandez, M., ... & Molldrem, J. J. (2019). Membrane-Associated Proteinase 3 on Granulocytes and Acute Myeloid Leukemia Inhibits T Cell Proliferation. The Journal of Immunology, 203(12), 3239-3249. [Link]
-
Sergeeva, A., Alatrash, G., & Molldrem, J. J. (2015). Novel myeloperoxidase-derived HLA-A2 restricted peptides as therapeutic targets against myeloid leukemia. Oncoimmunology, 4(12), e1052261. [Link]
-
Alatrash, G., & Molldrem, J. J. (2017). Targeting PR1 in myeloid leukemia. Oncotarget, 8(3), 3737–3738. [Link]
-
Qazilbash, M. H., Wieder, E., Rios, R., Thall, P. F., Wang, X. N., Lu, S., ... & Molldrem, J. J. (2007). PR1 peptide vaccination for patients with myeloid leukemias. Journal of Clinical Oncology, 25(18_suppl), 2521-2521. [Link]
-
Alatrash, G., & Molldrem, J. J. (2017). Targeting PR1 in myeloid leukemia. Oncotarget, 8(3), 3737–3738. [Link]
-
Qazilbash, M. H., Wieder, E., Thall, P. F., Wang, X., Rios, R., Lu, S., ... & Molldrem, J. J. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. eScholarship.org. [Link]
-
Qazilbash, M. H., Wieder, E., Thall, P. F., Wang, X., Rios, R., Lu, S., ... & Molldrem, J. J. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia, 31(3), 697–704. [Link]
-
Li, Y., Liu, Y., Zhang, Y., Li, Y., Zhang, Y., Liu, Y., ... & Zhang, Y. (2024). Proteinase 3 depletion attenuates leukemia by promoting myeloid differentiation. Journal of Experimental & Clinical Cancer Research, 43(1), 101. [Link]
-
Alatrash, G., et al. (2011). A Novel HLA-A2 Restricted Peptide Derived From Cathepsin G Is An Effective Immunotherapeutic Target for Myeloid Leukemia. Blood, 118(21), 98. [Link]
-
Johnston, J. B., & Navaratnam, S. (2001). Proteinase-3, a serine protease which mediates doxorubicin-induced apoptosis in the HL-60 leukemia cell line, is downregulated in its doxorubicin-resistant variant. Leukemia Research, 25(10), 881-889. [Link]
-
Toghi Eshghi, S., et al. (2019). Stabilizing the Proteomes of Acute Myeloid Leukemia Cells: Implications for Cancer Proteomics. Clinical Proteomics, 16, 26. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. MD Anderson Cancer Center. [Link]
-
Molldrem, J. J., Lee, P. P., Wang, C., Felio, K., Kant, S., Wieder, E., ... & Davis, M. M. (2003). Chronic myelogenous leukemia shapes host immunity by selective deletion of high-avidity leukemia-specific T cells. The Journal of Clinical Investigation, 111(5), 639–647. [Link]
-
Clark, R. E., Dodi, I. A., & Madrigal, J. A. (2001). Direct evidence that leukemic cells present HLA-associated immunogenic peptides derived from the BCR-ABL b3a2 fusion protein. Blood, 98(10), 2887-2893. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
Tveita, A. A., et al. (2019). Proteomic Studies of Primary Acute Myeloid Leukemia Cells Derived from Patients Before and during Disease-Stabilizing Treatment Based on All-Trans Retinoic Acid and Valproic Acid. Cancers, 11(12), 1958. [Link]
-
Greiner, J., et al. (2011). Identification of HLA-A2 restricted T-cell epitopes within the conserved region of the immunoglobulin G heavy-chain in patients with multiple myeloma. Journal of Translational Medicine, 9, 189. [Link]
-
Alatrash, G., et al. (2016). Targeting the Leukemia Antigen PR1 with Immunotherapy for the Treatment of Multiple Myeloma. Clinical Cancer Research, 22(19), 4903-4912. [Link]
-
Ebrahimi, M., et al. (2022). The long-term outcome and efficacy of PR1/BCR-ABL multipeptides vaccination in chronic myeloid leukemia: results of a 7-year longitudinal investigation. Iranian Journal of Blood and Cancer, 14(4), 84-94. [Link]
-
National Cancer Institute. (n.d.). Definition of PR1 leukemia peptide vaccine. NCI Drug Dictionary. [Link]
-
Patsnap. (n.d.). PR1 peptide vaccine (The University of Texas MD Anderson Cancer Center). Synapse. [Link]
Sources
- 1. Chronic myelogenous leukemia shapes host immunity by selective deletion of high-avidity leukemia-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Targeting PR1 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PR1 peptide vaccine(The University of Texas MD Anderson Cancer Center) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Membrane-Associated Proteinase 3 on Granulocytes and Acute Myeloid Leukemia Inhibits T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel myeloperoxidase-derived HLA-A2 restricted peptides as therapeutic targets against myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Proteinase 3 depletion attenuates leukemia by promoting myeloid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Research Portal [scholarship.miami.edu]
- 13. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies [escholarship.org]
- 14. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
The PR1 Peptide: A Technical Guide to a Potent Anti-Leukemia Immunotherapeutic Target
This guide provides an in-depth exploration of the PR1 peptide, a key target in the immunotherapy of myeloid leukemias. We will delve into the molecular mechanisms underpinning its ability to induce a potent anti-leukemia immune response, detail the methodologies to study this phenomenon, and discuss the clinical landscape and future directions of PR1-based therapies. This document is intended for researchers, clinicians, and professionals in drug development with a foundational understanding of immunology and oncology.
Introduction: The Promise of a Leukemia-Specific Antigen
The quest for tumor-specific antigens that can be targeted by the immune system with minimal off-tumor effects is a central goal in cancer immunotherapy. In the context of myeloid malignancies such as Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML), the PR1 peptide has emerged as a compelling candidate.[1]
PR1 is a nine-amino-acid peptide (VLQELNVTV) derived from the proteolytic cleavage of two myeloid-specific serine proteases: Proteinase 3 (P3) and Neutrophil Elastase (NE).[1][2] These proteins are abundantly expressed in the azurophilic granules of neutrophils and are significantly overexpressed in myeloid leukemia cells.[3] This differential expression forms the basis of PR1's tumor specificity. When presented on the cell surface by the Human Leukocyte Antigen (HLA)-A2 molecule, the PR1 peptide acts as a beacon, marking leukemia cells for destruction by the immune system.[1]
This guide will dissect the intricate mechanisms by which PR1-specific cytotoxic T lymphocytes (CTLs) are generated and execute their anti-leukemic functions, the experimental tools used to interrogate these processes, and the clinical translation of this knowledge.
The Molecular Ballet: Mechanism of PR1-Induced Anti-Leukemia Immunity
The journey from the intracellular generation of the PR1 peptide to the elimination of a leukemia cell is a multi-step process involving antigen processing and presentation, T-cell recognition, and the deployment of cytotoxic effector functions.
Antigen Processing and Presentation: Setting the Stage
The generation and presentation of the PR1 peptide on the surface of leukemia cells is a critical first step for immune recognition.
-
Source Proteins: Proteinase 3 (also known as myeloblastin) and Neutrophil Elastase are the parent proteins of PR1.[4] Their overexpression in myeloid leukemia cells leads to an increased intracellular pool of these proteins.
-
Proteasomal Degradation: Like most intracellular proteins destined for MHC class I presentation, P3 and NE are processed by the proteasome, a multi-catalytic protease complex within the cytoplasm. This process generates a variety of peptide fragments, including PR1.
-
TAP Transport and MHC Loading: The resulting peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, peptides with the appropriate length and anchor residues, such as PR1, bind to newly synthesized HLA-A2 molecules. This peptide-MHC complex is then transported to the cell surface.
The overexpression of P3 and NE in leukemia cells results in a higher density of PR1/HLA-A2 complexes on the cell surface compared to normal hematopoietic cells, creating a therapeutic window for targeted immunotherapy.
T-Cell Recognition and Activation: The Spark of the Immune Response
The presentation of the PR1/HLA-A2 complex on the surface of a leukemia cell can be recognized by a specific T-cell receptor (TCR) on a CD8+ cytotoxic T lymphocyte. This recognition event initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into effector CTLs.
The TCR does not signal on its own but is part of a larger complex that includes the CD3 molecules (CD3γ, CD3δ, CD3ε) and the ζ-chains.[5] Upon TCR engagement with the PR1/HLA-A2 complex, a signaling cascade is initiated:[6][7]
-
Initiation: The binding of the TCR to the pMHC complex brings the CD8 co-receptor into proximity, which binds to a non-polymorphic region of the MHC class I molecule. This dual engagement leads to the activation of Src-family kinases, such as Lck, which phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains.[8]
-
Signal Amplification: Phosphorylated ITAMs serve as docking sites for ZAP-70, another tyrosine kinase, which is then activated by Lck. Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the formation of a multi-protein signaling complex.
-
Downstream Pathways: This signaling hub activates several key downstream pathways:[5][9]
-
PLCγ-Ca2+-NFAT Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of genes crucial for T-cell activation, such as IL-2.
-
PKC-NF-κB Pathway: DAG activates Protein Kinase C (PKC), which in turn activates the IKK complex, leading to the activation of the transcription factor NF-κB.
-
Ras-MAPK Pathway: The signaling complex also activates the Ras-MAPK pathway, leading to the activation of the transcription factor AP-1.
-
Together, NFAT, NF-κB, and AP-1 drive the transcriptional program of T-cell activation, leading to cytokine production (e.g., IFN-γ, TNF-α), proliferation, and the development of cytotoxic effector functions.
Cytotoxic Effector Mechanisms: The Kill Shot
Once activated, PR1-specific CTLs employ two primary mechanisms to eliminate leukemia cells: the granule exocytosis pathway and the Fas-FasL pathway.[10][11]
This is the major mechanism of CTL-mediated killing.[11] Upon forming a tight immunological synapse with the target leukemia cell, the CTL releases the contents of its cytotoxic granules. These granules contain:
-
Perforin: A pore-forming protein that polymerizes in the target cell membrane, creating channels.[12]
-
Granzymes: A family of serine proteases that enter the target cell through the perforin pores.[13] Granzyme B is a key member that initiates a caspase cascade, leading to apoptosis (programmed cell death) of the leukemia cell.[14]
Activated CTLs can also express Fas Ligand (FasL) on their surface.[15] When this interacts with the Fas receptor (also known as CD95) on the surface of some leukemia cells, it triggers a death-inducing signaling complex (DISC) formation within the target cell.[16][17] This leads to the activation of caspase-8 and the subsequent execution of apoptosis.[18]
Methodologies for Studying PR1-Induced Immunity
A variety of in vitro and in vivo techniques are employed to investigate the efficacy of PR1-targeted immunotherapies.
In Vitro Generation of PR1-Specific CTLs
To study the function of PR1-specific CTLs, they are often generated and expanded in the laboratory.
Protocol: In Vitro Generation of PR1-Specific CTLs
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Obtain PBMCs from an HLA-A2 positive healthy donor or a leukemia patient through density gradient centrifugation.
-
Generate Dendritic Cells (DCs): Culture monocytes from the PBMCs in the presence of GM-CSF and IL-4 to differentiate them into immature DCs. Mature the DCs with a cocktail of cytokines (e.g., TNF-α, IL-1β, IL-6) and Toll-like receptor agonists.
-
Peptide Pulsing: Pulse the mature DCs with the PR1 peptide.
-
Co-culture: Co-culture the PR1-pulsed DCs with autologous CD8+ T cells.
-
Expansion: Supplement the culture with IL-2 and IL-7 to promote the expansion of PR1-specific CTLs.
-
Restimulation: Periodically restimulate the T cells with PR1-pulsed DCs or other antigen-presenting cells to further expand the specific population.
Identification and Quantification of PR1-Specific CTLs
Protocol: PR1/HLA-A2 Tetramer Staining
This technique allows for the direct visualization and quantification of T cells that are specific for the PR1 peptide.[19][20]
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or cultured T cells.
-
Tetramer Staining: Incubate the cells with a phycoerythrin (PE)-conjugated PR1/HLA-A2 tetramer. Tetramers are complexes of four biotinylated PR1/HLA-A2 monomers bound to a streptavidin-fluorochrome conjugate.
-
Surface Marker Staining: Co-stain the cells with fluorescently labeled antibodies against T-cell surface markers, such as CD3 and CD8.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells that are positive for the PR1/HLA-A2 tetramer.[21][22][23]
Functional Assays for PR1-Specific CTLs
This assay measures the production of IFN-γ, a key cytokine produced by activated CTLs.[4][24][25][26][27]
Protocol: Intracellular IFN-γ Staining
-
Stimulation: Stimulate PR1-specific CTLs with PR1 peptide-pulsed target cells or with phorbol 12-myristate 13-acetate (PMA) and ionomycin as a positive control. Include a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.
-
Surface Staining: Stain the cells for surface markers like CD3 and CD8.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize the cell membrane with a detergent-based buffer.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of IFN-γ-producing CD8+ T cells.
This classic assay measures the cytotoxic activity of CTLs by quantifying the release of a radioactive isotope from lysed target cells.[28][29][30][31][32]
Protocol: 51Cr Release Assay
-
Target Cell Labeling: Label leukemia target cells with 51Cr.
-
Co-culture: Co-culture the 51Cr-labeled target cells with PR1-specific CTLs at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the co-culture for a defined period (e.g., 4 hours).
-
Supernatant Collection: Centrifuge the plate and collect the supernatant, which contains the released 51Cr from lysed cells.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: Radioactivity in the supernatant of the co-culture.
-
Spontaneous Release: Radioactivity in the supernatant of target cells incubated with media alone.
-
Maximum Release: Radioactivity in the supernatant of target cells lysed with detergent.
-
Clinical Landscape and Challenges
The promising preclinical data for PR1-targeted immunotherapy has led to its evaluation in clinical trials.
PR1 Peptide Vaccine
A phase I/II clinical trial of a PR1 peptide vaccine in patients with AML, CML, and Myelodysplastic Syndromes (MDS) has been conducted.[2] The vaccine was found to be safe and capable of inducing a PR1-specific immune response in a significant proportion of patients.[33] Clinical responses, including complete remissions, were observed, particularly in patients with a low disease burden.
Table 1: Summary of a Phase I/II PR1 Peptide Vaccine Trial
| Parameter | Result |
| Number of Patients | 66 |
| Malignancies | AML, CML, MDS |
| Immune Response Rate | 53% |
| Clinical Response Rate | 24% in patients with active disease |
| Safety Profile | Minimal toxicity, primarily grade 1-2 injection site reactions |
Data from Qazilbash et al. (2004) and Rezvani et al. (2008).[33][34]
Mechanisms of Resistance and Immune Evasion
Despite the promise of PR1-based therapies, leukemia cells can develop mechanisms to evade the immune response.
-
Downregulation of Antigen Presentation Machinery: Leukemia cells can reduce the expression of HLA-A2 or components of the antigen processing machinery (e.g., TAP), making them invisible to PR1-specific CTLs.[34]
-
Immunosuppressive Tumor Microenvironment: The bone marrow microenvironment in leukemia is often highly immunosuppressive.[3][35][36][37][38][39][40][41][42]
-
Regulatory T cells (Tregs): These cells can suppress the activity of effector T cells.
-
Myeloid-Derived Suppressor Cells (MDSCs): This heterogeneous population of immature myeloid cells can inhibit T-cell function through various mechanisms.
-
Immunosuppressive Cytokines: The production of cytokines like IL-10 and TGF-β can dampen the anti-leukemia immune response.
-
-
T-cell Exhaustion: Chronic exposure to tumor antigens can lead to a state of T-cell exhaustion, characterized by the upregulation of inhibitory receptors like PD-1, CTLA-4, TIM-3, and LAG-3.[43]
-
Fas/FasL-mediated T-cell Apoptosis: Some tumor cells can express FasL, which can induce apoptosis in Fas-expressing T cells, a phenomenon known as "T-cell fratricide."[15][44]
Future Directions and Therapeutic Strategies
Overcoming the challenges of resistance is crucial for improving the efficacy of PR1-based immunotherapies. Several strategies are being explored:
-
Combination Therapies: Combining PR1 peptide vaccines with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), could reinvigorate exhausted T cells and enhance the anti-leukemia immune response.[45][46][47][48]
-
Adoptive Cell Therapy: The infusion of ex vivo expanded, highly avid PR1-specific CTLs or T cells engineered with a PR1-specific T-cell receptor (TCR-T) or chimeric antigen receptor (CAR-T) could provide a more potent and immediate anti-leukemic effect.
-
Targeting the Tumor Microenvironment: Strategies to deplete or reprogram immunosuppressive cells like Tregs and MDSCs, or to block the effects of immunosuppressive cytokines, could create a more favorable environment for PR1-specific CTLs to function.[49][50]
-
Multi-Antigen Vaccines: Combining the PR1 peptide with other leukemia-associated antigens, such as WT1, in a vaccine formulation could broaden the immune response and reduce the risk of immune escape due to antigen loss.[33]
Conclusion
The PR1 peptide represents a highly specific and promising target for the immunotherapy of myeloid leukemias. A deep understanding of the molecular mechanisms governing the induction of PR1-specific immunity, coupled with the development of robust methodologies for its study, has paved the way for clinical translation. While challenges related to immune evasion and the immunosuppressive tumor microenvironment remain, ongoing research into combination therapies and novel cell-based approaches holds the potential to unlock the full therapeutic power of targeting PR1 and improve outcomes for patients with these devastating diseases.
References
-
Bio-protocol. (n.d.). Intracellular Cytokine (INF-gamma) Staining Assay. Retrieved from [Link]
-
Frontiers in Immunology. (2025). Immunosuppressive cells in acute myeloid leukemia: mechanisms and therapeutic target. Retrieved from [Link]
-
PubMed. (2024). Immunosuppressive microenvironment in acute myeloid leukemia: overview, therapeutic targets and corresponding strategies. Retrieved from [Link]
-
University of Iowa. (n.d.). Intracellular Cytokine Staining: Number 1 | Flow Cytometry. Carver College of Medicine. Retrieved from [Link]
-
Bio-protocol. (2016). Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition. Retrieved from [Link]
-
Frontiers in Immunology. (2025). Immunosuppressive cells in acute myeloid leukemia: mechanisms and therapeutic target. Retrieved from [Link]
-
PubMed. (2024). Immunosuppressive microenvironment in acute myeloid leukemia: overview, therapeutic targets and corresponding strategies. Retrieved from [Link]
-
PubMed. (1992). Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events. Retrieved from [Link]
-
Bitesize Bio. (2025). Chromium Release Assay: The Old School Way of Testing Cytotoxic T Cells. Retrieved from [Link]
-
Protocols.io. (n.d.). Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Mononuclear Cells (PBMC). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Perforin/Granzyme Apoptosis Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Immunosuppressive Cell Subsets and Factors in Myeloid Leukemias. Retrieved from [Link]
-
PubMed. (2004). Apoptotic pathways are selectively activated by granzyme A and/or granzyme B in CTL-mediated target cell lysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of CTL-mediated cytotoxicity. Various pathways, including.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Granzymes: The Molecular Executors of Immune-Mediated Cytotoxicity. Retrieved from [Link]
-
Protocols.io. (n.d.). Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intracellular Targets. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). T cell-mediated cytotoxicity. In Immunobiology: The Immune System in Health and Disease. 5th edition. Retrieved from [Link]
-
MDPI. (n.d.). A Radioactive-Free Method for the Thorough Analysis of the Kinetics of Cell Cytotoxicity. Retrieved from [Link]
-
ImmuAware. (n.d.). HLA Class I tetramer staining and flow cytometry protocol. Retrieved from [Link]
-
Rutgers New Jersey Medical School. (n.d.). Cr51 Release Assay To Detect Cytotoxic Activity of CAR-T and CAR-NK cells. Retrieved from [Link]
-
Frontiers. (n.d.). Deciphering the deterministic role of TCR signaling in T cell fate determination. Retrieved from [Link]
-
Cleveland Clinic Lerner Research Institute. (n.d.). "Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Immune escape and immunotherapy of acute myeloid leukemia. Retrieved from [Link]
-
MBL International. (n.d.). Tetramer Staining Guide. Retrieved from [Link]
-
Horizon Discovery. (2024). T-Cell Receptor Signaling: A Delicate Orchestration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). T cell Receptor Signal Transduction in T lymphocytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Tumor microenvironment as a novel therapeutic target for lymphoid leukemias. Retrieved from [Link]
-
Bio-Rad. (2024). Optimizing Tetramer Staining in Flow Cytometry for Enhanced Cellular Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). T-cell receptor. Retrieved from [Link]
-
American Society of Hematology. (2006). CD7-restricted activation of Fas-mediated apoptosis: a novel therapeutic approach for acute T-cell leukemia. Blood. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). T cell–tumor cell: a fatal interaction?. Retrieved from [Link]
-
MDPI. (n.d.). Mechanisms of Resistance to Anti-PD-1 Immunotherapy in Melanoma and Strategies to Overcome It. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting the Tumor Microenvironment in Acute Myeloid Leukemia: The Future of Immunotherapy and Natural Products. Retrieved from [Link]
-
Oregon Health & Science University. (2018). Targeting the Immune Microenvironment in Acute Myeloid Leukemia: A Focus on T Cell Immunity. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Targeting the tumor microenvironment in chronic lymphocytic leukemia. Retrieved from [Link]
-
Frontiers. (2018). Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development. Retrieved from [Link]
-
ResearchGate. (n.d.). EX527 sensitized rhFasL-induced apoptosis in T leukemia cells. MT-4.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The role of tumor microenvironment in therapeutic resistance. Retrieved from [Link]
-
AJMC. (2018). Overcoming Resistance to Immunotherapy Requires Advanced Strategies. Retrieved from [Link]
-
MDPI. (n.d.). Mechanisms of Resistance and Strategies to Combat Resistance in PD-(L)1 Blockade. Retrieved from [Link]
-
PubMed. (n.d.). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Retrieved from [Link]
-
Frontiers. (n.d.). Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance. Retrieved from [Link]
-
Cellular & Molecular Immunology. (2007). TNF-α Induces Transient Resistance to Fas-Induced Apoptosis in Eosinophilic Acute Myeloid Leukemia. Retrieved from [Link]
-
Frontiers. (n.d.). The Immune Escape Mechanism and Novel Immunotherapeutic Strategies of Leukemia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades. Retrieved from [Link]
-
Frontiers. (n.d.). Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors. Retrieved from [Link]
Sources
- 1. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Immunosuppressive cells in acute myeloid leukemia: mechanisms and therapeutic target | Semantic Scholar [semanticscholar.org]
- 4. lerner.ccf.org [lerner.ccf.org]
- 5. T-cell receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Deciphering the deterministic role of TCR signaling in T cell fate determination [frontiersin.org]
- 7. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. T cell-mediated cytotoxicity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Granzymes: The Molecular Executors of Immune-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptotic pathways are selectively activated by granzyme A and/or granzyme B in CTL-mediated target cell lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. T cell–tumor cell: a fatal interaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Frontiers | Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lubio.ch [lubio.ch]
- 21. eaglebio.com [eaglebio.com]
- 22. blog.mblintl.com [blog.mblintl.com]
- 23. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 26. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 27. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]
- 28. bio-protocol.org [bio-protocol.org]
- 29. bitesizebio.com [bitesizebio.com]
- 30. revvity.com [revvity.com]
- 31. mdpi.com [mdpi.com]
- 32. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 33. Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Immune escape and immunotherapy of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | Immunosuppressive cells in acute myeloid leukemia: mechanisms and therapeutic target [frontiersin.org]
- 36. Immunosuppressive cells in acute myeloid leukemia: mechanisms and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Immunosuppressive microenvironment in acute myeloid leukemia: overview, therapeutic targets and corresponding strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Immunosuppressive Cell Subsets and Factors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Tumor microenvironment as a novel therapeutic target for lymphoid leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Targeting the Tumor Microenvironment in Acute Myeloid Leukemia: The Future of Immunotherapy and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 41. ohsu.edu [ohsu.edu]
- 42. researchgate.net [researchgate.net]
- 43. Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades - PMC [pmc.ncbi.nlm.nih.gov]
- 44. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 45. mdpi.com [mdpi.com]
- 46. targetedonc.com [targetedonc.com]
- 47. mdpi.com [mdpi.com]
- 48. Frontiers | Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors [frontiersin.org]
- 49. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 50. frontiersin.org [frontiersin.org]
The Dual Role of Neutrophil Serine Proteases: A Technical Guide to Proteinase 3 and Neutrophil Elastase as Sources of the PR1 Tumor Antigen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil serine proteases (NSPs), primarily proteinase 3 (PR3) and neutrophil elastase (NE), are fundamental components of the innate immune system, essential for host defense against pathogens. Stored in the azurophilic granules of neutrophils, their roles extend beyond simple proteolysis, influencing inflammation, immune modulation, and tissue remodeling. However, in the context of oncology, these same enzymes serve as the parent proteins for the PR1 peptide, an HLA-A*0201-restricted tumor antigen. Overexpressed in myeloid leukemias and available for uptake and cross-presentation by solid tumors, PR3 and NE provide a critical source for this immunogenic epitope, making the PR1/HLA-A2 complex a compelling target for cancer immunotherapy. This guide provides a detailed examination of the biology of PR3 and NE, the cellular mechanisms of PR1 generation and presentation, its immunological significance, and the key experimental methodologies required for its study. We aim to equip researchers, clinicians, and drug development professionals with the foundational knowledge and practical insights necessary to investigate and exploit this important immunotherapeutic pathway.
The Foundational Biology of Proteinase 3 and Neutrophil Elastase
Proteinase 3 (PR3) and Neutrophil Elastase (NE) are members of the chymotrypsin superfamily of serine proteases, characterized by a catalytic triad (His, Asp, Ser) in their active site.[1] Despite sharing 56% sequence identity and significant structural homology, subtle differences in their substrate-binding pockets and surface charge distribution lead to distinct substrate specificities and non-redundant biological functions.[2][3]
Biochemical and Structural Characteristics
Both PR3 and NE are synthesized during the promyelocyte stage of granulocyte development as inactive prepro-proteins that undergo post-translational processing to their mature, active forms before being stored in azurophilic granules.[4] They exhibit broad, elastase-like substrate specificity, preferentially cleaving proteins after small, aliphatic amino acid residues such as valine, alanine, and isoleucine.[5] This activity enables them to degrade a wide array of extracellular matrix components, including elastin, fibronectin, and various collagens, contributing to tissue remodeling during inflammation.[6][7] However, their proteolytic activities are tightly regulated by endogenous inhibitors, primarily serine protease inhibitors (serpins) like alpha-1-antitrypsin, to prevent excessive tissue damage.[8]
| Property | Proteinase 3 (PR3) | Neutrophil Elastase (NE) |
| Alternate Names | Myeloblastin | Human Leukocyte Elastase (HLE) |
| Gene | PRTN3 | ELANE |
| Molecular Weight | ~29 kDa | ~29 kDa |
| Primary Localization | Azurophilic granules, cell surface | Azurophilic granules |
| Substrate Specificity | Prefers Val, Ala, Ile at P1 | Prefers Val, Ala, Ile at P1 |
| Key Endogenous Inhibitor | Alpha-1-antitrypsin | Alpha-1-antitrypsin |
| Pathological Association | ANCA-associated vasculitis, Leukemia | COPD, Cystic Fibrosis, Leukemia |
Synthesis, Trafficking, and Cellular Localization
The journey of PR3 and NE from synthesis to storage is a complex, multi-step process. Following translation in the endoplasmic reticulum, the pro-proteases are trafficked through the Golgi apparatus for sorting into the secretory granule pathway. Studies have shown that the trafficking mechanisms for pro-PR3 and pro-NE differ, potentially explaining their distinct subcellular localizations in mature neutrophils.[9][10] While both are abundant in azurophilic granules, PR3 is also constitutively expressed on the plasma membrane of a subset of resting neutrophils (mPR3), a feature not as prominent for NE.[11][12] This surface expression is significant, as it allows PR3 to interact directly with extracellular substrates and cellular receptors, and it is a key factor in the pathogenesis of autoimmune diseases like ANCA-associated vasculitis.[4][13]
Upon neutrophil activation at sites of inflammation or infection, the contents of azurophilic granules are released into the extracellular space or fused with phagosomes.[6][14] This degranulation process externalizes active PR3 and NE, where they participate in pathogen destruction and modulation of the inflammatory response.[4]
Cross-Presentation: Expanding the Target Landscape to Solid Tumors
A fascinating extension of PR1 immunology is the finding that solid tumors, which do not typically express PR3 or NE, can also become targets for PR1-specific CTLs. [15]Many solid tumors exist within an inflammatory microenvironment characterized by significant neutrophil infiltration. These activated neutrophils release large quantities of PR3 and NE into the tumor milieu. Tumor cells can then internalize these extracellular proteases through receptor-mediated uptake. [16][15][17]Once inside the tumor cell, the exogenous PR3 and NE enter the same antigen processing pathway described above, a process known as cross-presentation. The result is the display of PR1/HLA-A2 complexes on the surface of breast, lung, and other cancer cells, rendering them susceptible to killing by PR1-specific T cells. [15]This mechanism dramatically broadens the potential applicability of PR1-targeted immunotherapies beyond hematologic malignancies.
Immunological Consequences and Therapeutic Targeting
The presentation of PR1 on malignant cells provides a clear target for the adaptive immune system. PR1-specific CTLs are found at low frequencies in healthy individuals but are expanded in patients with myeloid malignancies. [18][19]The presence of these CTLs has been correlated with positive clinical outcomes, including cytogenetic remission in patients with chronic myeloid leukemia (CML) treated with interferon-alpha. [20] This natural anti-leukemia immune response forms the rationale for therapeutic interventions designed to augment and direct this activity.
| Therapy Type | Mechanism of Action | Development Stage | Key Findings |
| PR1 Peptide Vaccine | Subcutaneous injection of PR1 peptide with an adjuvant (GM-CSF) to expand the endogenous pool of PR1-specific CTLs. | Phase I/II Clinical Trials [18][21][22][23] | Safe and well-tolerated. Induces PR1-specific immune responses in >50% of patients. Immune response correlates with objective clinical responses, including complete remissions in AML, CML, and MDS. [24][18][21] |
| TCR-like Antibody | A monoclonal antibody designed to recognize the 3D conformational epitope of the PR1 peptide bound to the HLA-A2 molecule. | Preclinical [25] | Can mediate complement-dependent cytotoxicity (CDC) against PR1-expressing tumor cells. [15] |
| CAR/TCR T-cells | Adoptive cell therapy using T cells genetically engineered to express a Chimeric Antigen Receptor (CAR) or T-cell Receptor (TCR) specific for the PR1/HLA-A2 complex. | Preclinical [25] | Demonstrates the potential for highly specific and potent killing of PR1-positive tumors. |
Essential Methodologies for the Researcher
Investigating the PR1 pathway requires a specific set of laboratory techniques. The protocols described here represent self-validating systems; for instance, the successful isolation of viable neutrophils is a prerequisite for accurately measuring their protease activity.
Protocol: Isolation of Human Neutrophils from Peripheral Blood
Causality: To study neutrophils or their granular contents, they must first be isolated from other blood components. Density gradient centrifugation is the gold standard, separating cells based on their differing buoyant densities. This protocol yields a highly pure and viable neutrophil population, essential for downstream functional assays.
Step-by-Step Methodology: [26][27][28]1. Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., sodium heparin or EDTA). 2. Gradient Preparation: Carefully layer the whole blood over a density gradient medium (e.g., Polymorphprep™ or a discontinuous Percoll gradient) in a conical centrifuge tube. It is critical to perform this step slowly to maintain a sharp interface between the blood and the gradient. 3. Centrifugation: Centrifuge the tube at 500 x g for 30-35 minutes at room temperature with the centrifuge brake turned off. This allows distinct cell layers to form without disruption. 4. Cell Layer Aspiration: After centrifugation, distinct layers will be visible. The top layer is plasma, followed by a mononuclear cell band (lymphocytes, monocytes), the gradient medium, and then the neutrophil band. The pellet at the bottom contains erythrocytes. Carefully aspirate and discard the upper layers. 5. Neutrophil Collection: Using a clean pipette, carefully collect the neutrophil layer and transfer it to a new tube. 6. Erythrocyte Lysis: Neutrophil preparations are often contaminated with red blood cells (RBCs). To remove them, resuspend the cells in a small volume of buffer and add hypotonic RBC lysis buffer for a short period (e.g., 30-60 seconds), followed by restoration of isotonicity with a hypertonic saline solution or wash buffer. 7. Washing and Counting: Wash the purified neutrophils by centrifuging at 350 x g for 10 minutes and resuspending in a suitable buffer (e.g., HBSS). Assess cell purity (>95%) and viability (>95%) using a hemocytometer with Trypan Blue staining or flow cytometry. 8. Resuspension: Resuspend the final neutrophil pellet in the desired buffer for downstream applications.
Protocol: Quantification of PR3 and NE Enzymatic Activity
Causality: To understand the proteolytic potential in a biological sample, it is crucial to measure the enzymatic activity, not just the protein concentration. Fluorogenic peptide substrates are designed to be highly specific for the target protease. Cleavage of the substrate releases a fluorescent molecule, and the rate of fluorescence increase is directly proportional to the enzyme's activity.
Step-by-Step Methodology: [29][30][31]1. Sample Preparation: Prepare samples (e.g., cell lysates, sputum supernatant, plasma) in a suitable assay buffer. Note that plasma contains high concentrations of inhibitors, so dilution or specific extraction methods may be required. [29]2. Standard Curve: Prepare a standard curve using known concentrations of purified, active human PR3 or NE. This is essential for converting fluorescence units into absolute activity (e.g., ng/mL or nM). 3. Substrate Selection:
- For PR3 Activity: Use a specific fluorogenic substrate such as Abz-VADnVRDRQ-EDDnp. [30] * For NE Activity: Use a specific fluorogenic substrate such as MeOSuc-AAPV-AMC. [32]4. Assay Setup: In a 96-well microplate, add samples, standards, and buffer blanks.
- Reaction Initiation: Add the specific fluorogenic substrate to all wells to start the enzymatic reaction.
- Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).
- Data Analysis: Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve. Subtract the background rate from the blank wells. Plot the standard curve (Vmax vs. concentration) and use it to determine the active protease concentration in the unknown samples.
Protocol: Detection of PR1-Specific CTLs by Tetramer Staining
Causality: Identifying and quantifying rare, antigen-specific T cells within a large population of lymphocytes is a major challenge. MHC tetramer technology overcomes this by creating a stable, high-avidity reagent that can specifically bind to T-cell receptors (TCRs) with the corresponding specificity.
Step-by-Step Methodology: [18][19]1. Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque). 2. Tetramer Staining: Resuspend PBMCs in FACS buffer. Add the phycoerythrin (PE)-conjugated PR1/HLA-A2 tetramer reagent. As a negative control, use an irrelevant peptide/HLA-A2 tetramer. Incubate in the dark at room temperature. 3. Surface Marker Staining: Following tetramer incubation, add a cocktail of fluorescently-conjugated antibodies against cell surface markers, such as CD3 (to identify T cells) and CD8 (to identify the cytotoxic T cell subset). Incubate in the dark on ice. 4. Washing: Wash the cells with FACS buffer to remove unbound tetramers and antibodies. 5. Data Acquisition: Acquire the stained cells on a flow cytometer. Collect a sufficient number of events (e.g., >100,000 CD8+ T cells) to accurately detect rare populations. 6. Data Analysis: Gate on the lymphocyte population, then on CD3+ T cells, and finally on CD8+ T cells. Within the CD8+ gate, create a plot of tetramer fluorescence versus CD8 fluorescence. The population of cells that are double-positive for CD8 and the PR1 tetramer represents the PR1-specific CTLs. Quantify this population as a percentage of total CD8+ T cells.
Conclusion and Future Perspectives
Proteinase 3 and neutrophil elastase are far more than simple digestive enzymes of the innate immune system. Their role as the parent proteins for the PR1 tumor antigen places them at a critical intersection of inflammation, hematopoiesis, and cancer immunology. The overexpression of these proteases in myeloid malignancies and their uptake by solid tumors in inflammatory microenvironments provides a robust source for a shared, immunogenic target. Therapeutic strategies, particularly peptide vaccination, have validated PR1 as a clinically relevant antigen.
Future research will likely focus on several key areas: enhancing the potency and durability of PR1-targeted therapies through combination with checkpoint inhibitors or development of next-generation adoptive cell therapies; investigating the broader repertoire of neutrophil-derived peptides that may serve as tumor antigens; and exploring the therapeutic potential of targeting PR3 and NE directly with specific inhibitors in inflammatory diseases where their activity is pathogenic. [3][32]A deeper understanding of the fundamental biology of these proteases, facilitated by the robust methodologies outlined in this guide, will be paramount to advancing these fields and developing novel treatments for both cancer and inflammatory disease.
References
- Korkmaz, B., Moreau, T., & Gauthier, F. (2008).
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia. [Link]
-
Alatrash, G., et al. (2016). PR1-specific cytotoxic T lymphocytes are relatively frequent in umbilical cord blood and can be effectively expanded to target myeloid leukemia. Cytotherapy. [Link]
-
Niemann, S., et al. (2011). Neutrophil elastase and proteinase 3 trafficking routes in myelomonocytic cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
-
Niemann, S., et al. (2010). Neutrophil elastase and proteinase 3 trafficking routes in myelomonocytic cells. OSTI.GOV. [Link]
-
Molldrem, J. J., et al. (2003). Chronic myelogenous leukemia shapes host immunity by selective deletion of high-avidity leukemia-specific T cells. Journal of Clinical Investigation. [Link]
-
Kanodia, S., et al. (2010). PR1-Specific T Cells Are Associated with Unmaintained Cytogenetic Remission of Chronic Myelogenous Leukemia After Interferon Withdrawal. PLoS ONE. [Link]
-
Molldrem, J. J., et al. (1997). Cytotoxic T Lymphocytes Specific for a Nonpolymorphic Proteinase 3 Peptide Preferentially Inhibit Chronic Myeloid Leukemia Colony-Forming Units. Blood. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami Scholarly Repository. [https://scholarship.miami.edu/esploro/outputs/journalArticle/PR1-Peptide-Vaccine-Induces-Specific-Immunity/991031560341102976]([Link] Immunity/991031560341102976)
-
Korkmaz, B., et al. (2010). Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases. Pharmacological Reviews. [Link]
-
Alatrash, G., & Molldrem, J. J. (2016). Targeting PR1 in myeloid leukemia. ResearchGate. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. eScholarship, University of California. [Link]
-
Rezvani, K., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood. [Link]
-
Sergeeva, A., et al. (2011). Uptake and cross-presentation of the leukemia associated antigens neutrophil elastase (NE) and proteinase-3 (P3) increases susceptibility of solid tumors to PR1-targeted immunotherapy. Cancer Research. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
Mihara, K., et al. (2013). Neutrophil Elastase and Proteinase-3 Trigger G Protein-biased Signaling through Proteinase-activated Receptor-1 (PAR1). Journal of Biological Chemistry. [Link]
-
De Vry, C. G., et al. (2022). An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells. PLoS ONE. [Link]
-
Korkmaz, B., Moreau, T., & Gauthier, F. (2007). Neutrophil elastase, proteinase 3 and cathepsin G: Physicochemical properties, activity and physiopathological functions. ResearchGate. [Link]
-
Qazilbash, M. H., et al. (2007). PR1 peptide vaccination for patients with myeloid leukemias. Journal of Clinical Oncology. [Link]
-
Marinaccio, L., et al. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. MDPI. [Link]
-
Egesten, A., et al. (2018). Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability. Frontiers in Immunology. [Link]
-
Hajjar, E., et al. (2010). Structures of human proteinase 3 and neutrophil elastase--so similar yet so different. The FEBS Journal. [Link]
-
Macaulay, M., et al. (2016). P111 Quantification of active proteinase 3 in sputum samples using a novel activity-based immunoassay. Thorax. [Link]
-
Budnjo, A., et al. (2024). Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3. Journal of Chemical Information and Modeling. [Link]
-
Sallenave, J. M., et al. (2021). Neutrophil Elastase and Proteinase 3 Cleavage Sites Are Adjacent to the Polybasic Sequence within the Proteolytic Sensitive Activation Loop of the Spike Protein of SARS-CoV-2. ACS Infectious Diseases. [Link]
-
Newby, P. R., et al. (2019). A specific proteinase 3 activity footprint in α1-antitrypsin deficiency. European Respiratory Journal. [Link]
-
Fletcher, T. S. (2018). Proteinase 3 activity as a biomarker for disease. University of Birmingham Research Archive. [Link]
-
Woolhouse, I. S., et al. (2015). Proteinase 3 activity in sputum from subjects with alpha-1-antitrypsin deficiency and COPD. European Respiratory Journal. [Link]
-
Ribul, M., et al. (2019). ANCA-Associated Vasculitides and Hematologic Malignancies: Lessons from the Past and Future Perspectives. Cells. [Link]
-
National Center for Biotechnology Information. PRTN3 proteinase 3 [Homo sapiens (human)]. NCBI Gene. [Link]
-
Marinaccio, L., et al. (2022). Recent Advances in the Development of Elastase Inhibitors. ResearchGate. [Link]
-
Gupta, A. K., et al. (2008). Neutrophil Isolation Protocol. Journal of Visualized Experiments. [Link]
-
Pillay, J., et al. (2023). Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood. STAR Protocols. [Link]
-
Swamydas, M., & Lionakis, M. S. (2013). ISOLATION OF MOUSE NEUTROPHILS. Current Protocols in Immunology. [Link]
-
Barnes, P. J., et al. (2018). Proteinase 3; a potential target in chronic obstructive pulmonary disease and other chronic inflammatory diseases. Respiratory Research. [Link]
-
JoVE. (2022). Isolation of Neutrophils in Inflammatory Immune Response. YouTube. [Link]
-
Liu, P., et al. (2024). Versatile roles for neutrophil proteinase 3 in hematopoiesis and inflammation. Inflammation Research. [Link]
-
Kuckleburg, C. J., et al. (2012). Neutrophil proteinase 3 (PR3) acts on protease-activated receptor-2 (PAR-2) to enhance vascular endothelial cell barrier function. Journal of Biological Chemistry. [Link]
-
Budnjo, A., et al. (2021). Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding. Protein Expression and Purification. [Link]
-
Gupta, A. K., et al. (2008). Neutrophil Isolation Protocol. ResearchGate. [Link]
-
Liu, P., et al. (2024). Versatile roles for neutrophil proteinase 3 in hematopoiesis and inflammation. PubMed. [Link]
-
Taylor & Francis Online. Myeloblastin – Knowledge and References. Taylor & Francis. [Link]
-
Ma, M. X., et al. (2016). Abstract 4049: Neutrophil elastase induces post-transcriptional increase of surface MHC class I expression on lung cancer cells. Cancer Research. [Link]
-
Sergeeva, A., et al. (2010). Soluble Inflammatory Mediators Proteinase-3 and Neutrophil Elastase Are Targeted by PR1-Specific Immunotherapy After Cellular Uptake and Cross Presentation of PR1 Peptide by Breast Cancer Cells. Blood. [Link]
-
Gujar, S., et al. (2025). Developing a therapeutic elastase that stimulates anti-tumor immunity by selectively killing cancer cells. Cell. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structures of human proteinase 3 and neutrophil elastase--so similar yet so different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]
- 6. Neutrophil elastase, proteinase 3 and cathepsin G: physicochemical properties, activity and physiopathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A specific proteinase 3 activity footprint in α1-antitrypsin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil elastase and proteinase 3 trafficking routes in myelomonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase and proteinase 3 trafficking routes in myelomonocytic cells (Journal Article) | OSTI.GOV [osti.gov]
- 11. ANCA-Associated Vasculitides and Hematologic Malignancies: Lessons from the Past and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteinase 3; a potential target in chronic obstructive pulmonary disease and other chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRTN3 proteinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic myelogenous leukemia shapes host immunity by selective deletion of high-avidity leukemia-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PR1-Specific T Cells Are Associated with Unmaintained Cytogenetic Remission of Chronic Myelogenous Leukemia After Interferon Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research Portal [scholarship.miami.edu]
- 22. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies [escholarship.org]
- 23. ascopubs.org [ascopubs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. thorax.bmj.com [thorax.bmj.com]
- 31. publications.ersnet.org [publications.ersnet.org]
- 32. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Immunogenicity of the PR1 Peptide in Healthy Donors Versus Leukemia Patients
This guide provides a comprehensive technical overview of the immunogenicity of the PR1 peptide, an HLA-A2-restricted nonapeptide derived from proteinase 3 (P3) and neutrophil elastase (NE). It is designed for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and immunotherapy. This document delves into the differential immune responses to PR1 in healthy individuals and patients with myeloid malignancies, offering insights into the underlying mechanisms and providing detailed protocols for the assessment of PR1-specific immunity.
Introduction: The PR1 Peptide as a Leukemia-Associated Antigen
The PR1 peptide is a self-peptide that can be recognized by cytotoxic T lymphocytes (CTLs) on the surface of myeloid leukemia cells when presented by the HLA-A2 molecule.[1] Both P3 and NE, the source proteins of PR1, are serine proteases found in the azurophilic granules of neutrophils.[2] In normal hematopoietic cells, these proteins are sequestered intracellularly. However, in myeloid leukemia cells, such as in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), P3 and NE are often overexpressed and aberrantly localized, leading to the presentation of the PR1 peptide on the cell surface.[2] This makes PR1 a tumor-associated antigen and an attractive target for immunotherapy.[3]
PR1-specific CTLs have been shown to preferentially kill leukemia cells, contributing to cytogenetic remission in some patients.[1][4] This has led to the development of PR1 peptide-based cancer vaccines aimed at stimulating the host's immune system to mount an effective anti-leukemia response.[5][6] Understanding the nuances of PR1 immunogenicity in both healthy and leukemic states is crucial for the successful development and application of such therapies.
The Dichotomy of PR1 Immunogenicity: A Tale of Two Immune Environments
A key aspect of PR1 immunology is the differential response it elicits in healthy individuals compared to patients with leukemia. While PR1-specific T cells can be found in both populations, their frequency, avidity, and functional capacity are markedly different.
PR1-Specific T Cells in Healthy Individuals
In healthy HLA-A2 positive donors, PR1-specific CTLs are present at a very low precursor frequency, typically less than 1 in 200,000 CD8+ cells.[1] However, these low-frequency T cells can be expanded in vitro through stimulation with the PR1 peptide.[7] Importantly, healthy donors harbor both high- and low-avidity PR1-specific T cells.[8] High-avidity T cells are particularly effective at recognizing and killing target cells presenting low densities of the PR1 peptide, a characteristic of many tumor cells. The presence of this high-avidity repertoire in healthy individuals forms the basis for the potential of PR1-based immunotherapies to elicit a potent anti-leukemia response.
Anergic and Deleted: The Fate of PR1-Specific T Cells in Leukemia
In contrast to healthy individuals, the immune landscape in patients with newly diagnosed myeloid leukemia is often characterized by a state of tolerance towards the PR1 antigen. While the frequency of PR1-specific T cells can be higher in leukemia patients (ranging from 0.1% to 3%), these cells are often functionally impaired.[1]
A critical finding is the selective deletion of high-avidity PR1-specific T cells in these patients.[8] This phenomenon is thought to be a mechanism of peripheral tolerance, where the chronic exposure to the overexpressed PR1 antigen on leukemia cells leads to the activation-induced cell death of the most potent, high-avidity T cells.[8][9] The remaining PR1-specific T cell population in these patients is predominantly of low avidity, rendering them less effective at controlling the leukemia.[8]
However, high-avidity PR1-specific T cells can be detected in patients who have achieved cytogenetic remission, suggesting that a reduction in the leukemia burden can lead to the restoration of a more effective anti-leukemia immune response.[8] This highlights the dynamic interplay between the tumor and the immune system and underscores the importance of monitoring the avidity of PR1-specific T cells as a potential biomarker for treatment efficacy.
The following diagram illustrates the proposed mechanism of high-avidity T cell deletion in leukemia:
Caption: Experimental workflow for PR1/HLA-A2 tetramer staining.
Functional Assessment of PR1-Specific T Cells: ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level. In the context of PR1 immunogenicity, the IFN-γ ELISpot assay is commonly used to measure the frequency of functional, PR1-specific T cells.
-
Plate Coating:
-
Pre-wet a PVDF-membrane 96-well plate with 35% ethanol for 1 minute.
-
Wash the plate five times with sterile water.
-
Coat the plate with a capture antibody against human IFN-γ overnight at 4°C. [10]
-
-
Cell Plating and Stimulation:
-
Wash the plate and block with RPMI medium containing 10% FBS for 2 hours at 37°C.
-
Add 2 x 10^5 PBMCs to each well.
-
Add the PR1 peptide to the appropriate wells at a final concentration of 10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. [11]
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody against human IFN-γ and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add the BCIP/NBT substrate.
-
Monitor the development of spots and stop the reaction by washing with tap water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader.
-
The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Assessment of Cytotoxicity: In Vitro Killing Assay
To directly measure the ability of PR1-specific T cells to kill leukemia cells, an in vitro cytotoxicity assay can be performed. This assay typically involves co-culturing effector T cells with target leukemia cells and measuring the extent of target cell lysis.
-
Target Cell Preparation:
-
Label HLA-A2 positive leukemia cells (e.g., U937-A2) with Calcein-AM, a fluorescent dye that is retained in live cells. [12] * Wash the cells to remove excess dye.
-
-
Effector Cell Preparation:
-
Expand PR1-specific T cells from PBMCs by stimulating with the PR1 peptide in vitro.
-
Alternatively, use PR1-specific T cell clones or lines.
-
-
Co-culture:
-
Co-culture the Calcein-AM labeled target cells with the effector T cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Include controls for spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
-
-
Measurement of Lysis:
-
After a 4-hour incubation at 37°C, centrifuge the plate and collect the supernatant.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader. The amount of fluorescence is proportional to the number of lysed cells.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Comparative Immunogenicity: Healthy Donors vs. Leukemia Patients
The following table summarizes the key differences in PR1 immunogenicity between healthy donors and patients with myeloid leukemia.
| Feature | Healthy Donors | Leukemia Patients (Newly Diagnosed) |
| Frequency of PR1-Specific T Cells | Very low (<1/200,000 CD8+ cells) [1] | Higher, but variable (0.1% - 3%) [1] |
| Avidity of PR1-Specific T Cells | Presence of both high- and low-avidity T cells [8] | Predominantly low-avidity T cells; high-avidity T cells are selectively deleted [8] |
| In Vitro Expansion Potential | Can be readily expanded with PR1 peptide stimulation [7] | Low-avidity T cells can be expanded [8] |
| Functional Capacity (IFN-γ Secretion) | Demonstrable after in vitro expansion | Often impaired or anergic |
| Cytotoxicity against Leukemia Cells | High-avidity T cells show potent killing [8] | Reduced killing capacity due to the absence of high-avidity T cells |
Conclusion and Future Directions
The immunogenicity of the PR1 peptide is a complex and dynamic process that is significantly altered in the context of myeloid leukemia. While healthy individuals maintain a repertoire of high-avidity PR1-specific T cells with the potential to mount an effective anti-leukemia response, leukemia patients often exhibit a state of immune tolerance characterized by the deletion of these crucial effector cells.
The methodologies outlined in this guide provide a framework for the comprehensive assessment of PR1-specific immunity. A thorough understanding of the frequency, phenotype, and function of PR1-specific T cells in both healthy and diseased states is essential for the development of more effective PR1-targeted immunotherapies.
Future research should focus on strategies to overcome the immune tolerance observed in leukemia patients. This may include the development of novel vaccine adjuvants, the combination of PR1 vaccination with checkpoint inhibitors to reverse T cell anergy, or the adoptive transfer of ex vivo expanded, high-avidity PR1-specific T cells. By unraveling the intricacies of PR1 immunogenicity, we can move closer to harnessing the power of the immune system to combat myeloid malignancies.
References
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia, 31(3), 697–704. [Link]
-
Molldrem, J. J., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia, 31(3), 697-704. [Link]
-
Oka, Y., et al. (2000). WT1 as a novel target antigen for cancer immunotherapy. Immunological Reviews, 178, 91-101. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]
-
Sugiyama, H. (2010). WT1 (Wilms' tumor gene 1): biology and cancer immunotherapy. Japanese Journal of Clinical Oncology, 40(5), 377–387. [Link]
-
National Cancer Institute. (n.d.). Definition of PR1 leukemia peptide vaccine. NCI Drug Dictionary. [Link]
-
Sugiyama, H. (2010). WT1 (Wilms' Tumor Gene 1): Biology and Cancer Immunotherapy. Asia Immunotherapy. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
Molldrem, J. J., et al. (1999). A PR1-human leukocyte antigen-A2 tetramer can be used to isolate low-frequency cytotoxic T lymphocytes from healthy donors that selectively lyse chronic myelogenous leukemia. Cancer Research, 59(11), 2675–2681. [Link]
-
Rezvani, K., et al. (2007). PR1 peptide vaccination for patients with myeloid leukemias. Journal of Clinical Oncology, 25(18_suppl), 3022-3022. [Link]
-
Zhang, Y., et al. (2024). WT1 gene: a potential therapeutic target for multiple cancer treatment strategies. Journal of Hematology & Oncology, 17(1), 1-20. [Link]
-
Sergeeva, A., et al. (2016). Activity of 8F4, a T cell receptor-like anti-PR1/HLA-A2 antibody, against primary human AML in vivo. Leukemia, 30(10), 2095–2104. [Link]
-
Wikipedia. (2023, December 2). Wilms tumor protein. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. MD Anderson Cancer Center. [Link]
-
Ma, F., et al. (2024). Proteinase 3 depletion attenuates leukemia by promoting myeloid differentiation. Cell Death & Differentiation, 31(6), 697-710. [Link]
-
Ma, F., et al. (2023). Versatile roles for neutrophil proteinase 3 in hematopoiesis and inflammation. Journal of Leukocyte Biology, 114(4), 337-346. [Link]
-
Ma, F., et al. (2023). Versatile roles for neutrophil proteinase 3 in hematopoiesis and inflammation. Journal of Leukocyte Biology. [Link]
-
Molldrem, J. J., et al. (2003). Chronic myelogenous leukemia shapes host immunity by selective deletion of high-avidity leukemia-specific T cells. The Journal of Clinical Investigation, 111(5), 639–647. [Link]
-
Person, M. D., et al. (2018). Proteinase 3 Limits the Number of Hematopoietic Stem and Progenitor Cells in Murine Bone Marrow. Stem Cell Reports, 11(5), 1222–1235. [Link]
-
Yang, T. H., et al. (2016). Membrane-Associated Proteinase 3 on Granulocytes and Acute Myeloid Leukemia Inhibits T Cell Proliferation. The Journal of Immunology, 197(11), 4345–4354. [Link]
-
Dolton, G., et al. (2015). More tricks with tetramers: a practical guide to staining T cells with peptide-MHC multimers. Immunology, 146(1), 11–22. [Link]
-
Wikipedia. (2023, November 13). Tetramer assay. [Link]
-
Rezvani, K., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood, 111(1), 236–242. [Link]
-
Le, D. T., et al. (2017). PR1-specific cytotoxic T lymphocytes are relatively frequent in umbilical cord blood and can be effectively expanded to target myeloid leukemia. OncoImmunology, 6(10), e1341018. [Link]
-
Dolton, G., et al. (2015). More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers. Immunology, 146(1), 11-22. [Link]
-
ZellNet Consulting. (n.d.). General Elispot protocol. [Link]
-
Peverall, J., et al. (2022). Current and Emerging Assays for Measuring Human T-Cell Responses Against Beta-Cell Antigens in Type 1 Diabetes. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Creative Biolabs. (2024, September 13). Optimizing Tetramer Staining in Flow Cytometry for Enhanced Cellular Analysis. [Link]
-
Bear, A. S., et al. (2017). Mechanisms of Immune Tolerance in Leukemia and Lymphoma. Trends in Immunology, 38(7), 489–500. [Link]
-
Goonetilleke, N., & McMichael, A. (2012). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Methods in Molecular Biology, 808, 259–267. [Link]
-
MarinBio. (n.d.). Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. [Link]
-
Whilding, L. M., et al. (2013). A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity. Journal of Immunological Methods, 390(1-2), 10.1016/j.jim.2013.01.006. [Link]
-
Bear, A. S., et al. (2018). Major mechanisms of the maintenance of immune tolerance and potential... ResearchGate. [Link]
-
Noto, A., et al. (2022, July 12). Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview. YouTube. [Link]
-
Bear, A. S., et al. (2017). Mechanisms of Immune Tolerance in Leukemia and Lymphoma. Trends in Immunology, 38(7), 489-500. [Link]
-
Wang, L., et al. (2023). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. STAR Protocols, 4(1), 102026. [Link]
-
Rezvani, K., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood, 111(1), 236-42. [Link]
Sources
- 1. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of 8F4, a T cell receptor-like anti-PR1/HLA-A2 antibody, against primary human AML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. ascopubs.org [ascopubs.org]
- 7. A PR1-human leukocyte antigen-A2 tetramer can be used to isolate low-frequency cytotoxic T lymphocytes from healthy donors that selectively lyse chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic myelogenous leukemia shapes host immunity by selective deletion of high-avidity leukemia-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane-Associated Proteinase 3 on Granulocytes and Acute Myeloid Leukemia Inhibits T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mabtech.com [mabtech.com]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PR1-specific cytotoxic T lymphocytes are relatively frequent in umbilical cord blood and can be effectively expanded to target myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Quantifying Baseline PR1-Specific T-Cell Frequency in Acute Myeloid Leukemia (AML) Patients
Preamble: The Rationale for Precision in a Low-Frequency World
In the landscape of Acute Myeloid Leukemia (AML) immunotherapy, the pursuit of tumor-specific antigens has identified PR1 as a critical target. PR1 is a nine-amino-acid, HLA-A2-restricted peptide derived from the myeloid-lineage proteins Proteinase 3 (P3) and Neutrophil Elastase (NE).[1][2][3][4][5] These proteins are overexpressed in the leukemic blasts of AML and other myeloid malignancies, making PR1 a key leukemia-associated antigen.[5][6] Consequently, cytotoxic T lymphocytes (CTLs) that recognize the PR1 peptide presented on HLA-A2 molecules (PR1-CTLs) can selectively identify and eliminate myeloid leukemia cells, forming a cornerstone of the graft-versus-leukemia (GVL) effect.[3][7]
Understanding the baseline frequency of these PR1-CTLs in AML patients before therapeutic intervention is not a mere academic exercise. It is a critical biomarker with profound implications for patient stratification, predicting response to immunotherapy, and monitoring therapeutic efficacy.[4][8][9] These cells often exist at exceptionally low frequencies, making their accurate detection a significant technical challenge that demands robust, sensitive, and highly validated methodologies.[10][11] This guide provides a comprehensive overview of the principles, detailed protocols, and analytical strategies required to reliably quantify these rare but potent immune effectors.
The Immunological Context: Baseline PR1-CTL Frequencies
The frequency of circulating PR1-CTLs varies dramatically between healthy individuals and patients with myeloid malignancies. This differential is central to its utility as a biomarker.
-
Healthy Donors: In healthy adult peripheral blood, PR1-CTLs are present at a very low precursor frequency, often less than 1 in 200,000 CD8+ T-cells.[3]
-
AML/CML Patients: In contrast, patients with AML or Chronic Myeloid Leukemia (CML) can have significantly elevated frequencies, ranging from 0.1% to as high as 3% of the circulating CD8+ T-cell pool.[3] This pre-existing immunity is thought to contribute to natural anti-leukemia surveillance.
-
Umbilical Cord Blood (UCB): Notably, UCB units contain a surprisingly high frequency of PR1-CTLs, averaging 0.14% of the CD8+ population—approximately 45 times higher than in healthy adult peripheral blood.[6][12] These cells are phenotypically naïve, suggesting UCB as a potential source for adoptive cell therapy applications.[6][12]
The presence of a detectable baseline PR1-CTL population is clinically significant, correlating with improved responses to PR1-targeted peptide vaccines and better event-free survival.[8][9]
| Population | Reported Frequency of PR1-Specific T-Cells (as % of CD8+ T-Cells) | References |
| Healthy Adult Peripheral Blood | < 0.0005% (< 1 in 200,000) | [3] |
| AML/CML Patient Peripheral Blood | 0.1% - 3.0% | [3] |
| Umbilical Cord Blood (UCB) | ~0.14% (Average) | [6][12] |
Core Methodologies for PR1-Specific T-Cell Detection
Quantifying rare, antigen-specific T-cells requires a choice between direct labeling of the T-cell receptor (TCR) and indirect functional assays that measure a response to antigenic stimulation. The gold standard is the direct method using peptide-MHC multimers.[13][14]
The Gold Standard: Peptide-MHC (pMHC) Tetramer Staining
The direct visualization of antigen-specific T-cells is enabled by pMHC multimers, most commonly tetramers.
Causality Behind the Method: A single, soluble pMHC molecule binds to its cognate TCR with low affinity and dissociates rapidly. To overcome this, four biotinylated pMHC monomers are bound to a fluorochrome-conjugated streptavidin core.[15] This "tetramer" structure provides a significant avidity advantage, allowing for stable binding to the surface of T-cells that express the specific TCR, rendering them detectable by flow cytometry.[14][15][16] This method directly quantifies cells based on their specificity, regardless of their functional state (e.g., active, anergic, or exhausted).[16]
Caption: Sequential gating strategy for identifying PR1-CTLs.
-
Lymphocyte Gate: Use Forward Scatter (FSC) vs. Side Scatter (SSC) to identify the lymphocyte population based on its characteristic size and low granularity. [17]2. Singlet Gate: Use FSC-Area vs. FSC-Height to exclude cell doublets, which can lead to false positives. [18]3. Viability Gate: Gate on the population negative for the viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain) to exclude dead cells, which non-specifically bind antibodies and tetramers. [19][20]4. T-Cell Gate: From the live singlet lymphocyte population, gate on CD3-positive cells to identify all T-cells. [21]5. CD8+ T-Cell Gate: Gate on the CD3+ population to separate CD8-positive cells from CD4-positive cells. [18][21]6. PR1-Tetramer+ Gate: Finally, within the CD8+ T-cell gate, visualize the PR1-tetramer staining. Use the negative control tetramer sample to draw a quadrant gate that defines the background, and apply this gate to the PR1-stained sample to quantify the percentage of true PR1-specific CTLs. [19]
Functional Assays: ELISpot and Intracellular Cytokine Staining (ICS)
While tetramers quantify cells by TCR specificity, functional assays quantify cells by their response to an antigen.
Causality Behind the Method: The Enzyme-Linked Immunospot (ELISpot) assay is an exceptionally sensitive technique that captures cytokines (typically IFN-γ for CTLs) as they are secreted by individual T-cells upon stimulation with the PR1 peptide. [22][23]An antibody-coated plate captures the cytokine in the immediate vicinity of the secreting cell, creating a distinct "spot." This allows for the detection of frequencies as low as 1 in 100,000 cells, making it more sensitive than standard ELISA or ICS for rare cell detection. [22]
Caption: Workflow for the T-cell ELISpot assay.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a protein solution (e.g., PBS + 1% BSA) to prevent non-specific binding.
-
Cell Plating: Add patient PBMCs or BMMCs to the wells at several densities (e.g., 2x10⁵, 4x10⁵ cells/well) to ensure spot counts are within the linear range of the assay. [10]4. Stimulation: Add the PR1 peptide at a pre-determined optimal concentration. Include a negative control (no peptide or irrelevant peptide) and a positive control (e.g., PHA or a CEF peptide pool).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate thoroughly. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., HRP).
-
Spot Development: Add a chromogenic substrate. Monitor for spot development and stop the reaction by washing with water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The frequency is calculated by subtracting the average spot count of the negative control wells from the peptide-stimulated wells and normalizing to the number of cells plated.
Causality Behind the Method: ICS measures cytokine production at the single-cell level, allowing for simultaneous phenotyping of the responding cells. [24]After stimulation with the PR1 peptide, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added. This blocks the Golgi apparatus, causing cytokines to accumulate inside the cell where they can be stained with fluorochrome-conjugated antibodies after the cell membrane has been fixed and permeabilized. [24][25]
-
Stimulation: In a culture tube, stimulate 1-2 x 10⁶ PBMCs with the PR1 peptide for a total of 4-6 hours. Include positive (e.g., PMA/Ionomycin) and negative (unstimulated) controls. [25]2. Secretion Block: For the final 4 hours of incubation, add a protein transport inhibitor like Brefeldin A. [25]3. Surface Staining: Wash the cells and perform surface staining with antibodies against CD3, CD8, etc., as described in the tetramer protocol. A viability dye is essential.
-
Fixation and Permeabilization: Wash the cells again, then fix and permeabilize them using a commercially available kit. This step is critical and must be handled carefully to preserve cell integrity and antibody epitopes.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibody (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells. Incubate in the dark.
-
Final Wash and Acquisition: Wash the cells to remove unbound antibody and acquire on a flow cytometer. The analysis follows a similar gating strategy to tetramer staining, with the final step being the identification of IFN-γ+ cells within the CD8+ T-cell gate.
Navigating Challenges in AML-Specific T-Cell Analysis
-
AML Phenotypic Heterogeneity: AML blasts can express a wide and sometimes shifting array of surface markers, some of which may overlap with lymphoid markers. [26][27]A comprehensive immunophenotyping panel is crucial to clearly distinguish leukemic blasts from the lymphocyte populations being analyzed. [28][29][30]It is standard practice to include a "dump channel" containing antibodies against myeloid (e.g., CD33, CD14) and other non-T-cell markers to exclude them from the primary analysis gate.
-
Low-Frequency Detection: The rarity of PR1-CTLs necessitates high-sensitivity assays and the acquisition of a large number of events in flow cytometry to achieve statistical significance. [31]* Assay Standardization: All reagents, especially pMHC tetramers and antibodies, must be carefully titrated to determine the optimal concentration that maximizes signal-to-noise. [32]Strict adherence to standardized protocols and the inclusion of appropriate controls are paramount for generating reproducible and trustworthy data. [10]
Conclusion: From Benchtop to Bedside
The accurate measurement of baseline PR1-specific T-cell frequency is a vital component in the research and development of immunotherapies for AML. While technically demanding due to the low frequency of the target population and the complexity of the disease, methods such as pMHC tetramer staining and ELISpot provide the required sensitivity and specificity. By employing the rigorous, self-validating protocols and analytical strategies outlined in this guide, researchers and drug developers can generate high-integrity data to better understand anti-leukemia immunity, identify patients most likely to respond to therapy, and effectively monitor the immunological impact of novel treatments.
References
-
U-CyTech. T cell ELISPOT assay. [Link]
-
Baylor College of Medicine. MHC Tetramer Suggested Staining Protocol. [Link]
-
Zhu, H., et al. (2015). Detecting Antigen-Specific T Cell Responses: From Bulk Populations to Single Cells. PMC. [Link]
-
Ciavarra, R. P. (2018). CTL ELISPOT Assay and T Cell Detection. Springer Nature Experiments. [Link]
-
ImmunAware. Protocols. [Link]
-
van der Woning, B., et al. (2022). Assessing Antigen-Specific T Cell Responses Through IFN-γ Enzyme-Linked Immune Absorbent Spot (ELISpot). National Genomics Data Center (CNCB-NGDC). [Link]
-
Melo-Gonzalez, F., et al. (2022). Antigen-specificity measurements are the key to understanding T cell responses. Frontiers in Immunology. [Link]
-
Dalia, S., et al. (2023). Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry. MDPI. [Link]
-
Sedegah, M., et al. (2001). ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses. Journal of Immunological Methods. [Link]
-
Woźniak, J., et al. (2008). Clinical immunology Standard immunophenotyping of leukemia cells in acute myeloid leukemia (AML). Central European Journal of Immunology. [Link]
-
Popova, M., et al. (2019). Primary Antigen Aberrations and Immunophenotype Shifts of Blasts in AML Patients during the Treatment and at the Time of Relapse. Blood (ASH Publications). [Link]
-
Tirtayasa, P. M., et al. (2021). Advanced Flow Cytometry Analysis Algorithms for Optimizing the Detection of “Different From Normal” Immunophenotypes in Acute Myeloid Blasts. Frontiers in Oncology. [Link]
-
MBL International. Tetramer Staining Guide. [Link]
-
Janetzki, S., et al. (2008). ELISPOT assays provide reproducible results among different laboratories for T-cell immune monitoring—even in hands of ELISPOT. ImmunoSpot. [Link]
-
ResearchGate. The gating strategy for the T cells activation markers and Tregs. [Link]
-
Anilocus. Intracellular Cytokine Staining Protocol. [Link]
-
NIH Tetramer Core Facility. Current approaches to MHC class II tetramer staining. [Link]
-
Kanwar, P. S., & Calvo, K. R. (2019). Immunophenotyping of Acute Myeloid Leukemia. Methods in Molecular Biology. [Link]
-
Wooldridge, L., et al. (2015). More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers. Immunology. [Link]
-
Creative Biolabs. Antigen-specific T Cell Response Analysis. [Link]
-
Melo-Gonzalez, F., & Kammann, T. (2022). Antigen-specificity measurements are the key to understanding T cell responses. PMC. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia. [Link]
-
Brien, C., et al. (2023). In-depth characterization of T cell responses with a combined Activation-Induced Marker (AIM) and Intracellular Cytokine Staining (ICS) assay. PMC - NIH. [Link]
-
University of Miami. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. [Link]
-
Maino, V. C., & Picker, L. J. (1998). Detection of Intracellular Antigen-Specific Cytokines in Human T Cell Populations. The Journal of Infectious Diseases. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. PMC - PubMed Central. [Link]
-
ResearchGate. How to detect antigen specific T cells?. [Link]
-
AskEH, C., et al. (2022). An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation. Frontiers in Immunology. [Link]
-
Qazilbash, M. H., et al. (2007). PR1 Peptide Vaccine-Induced Immune Response Is Associated with Better Event-Free Survival in Patients with Myeloid Leukemia. Blood (ASH Publications). [Link]
-
Alatrash, G. (2017). Targeting PR1 in myeloid leukemia. Oncotarget. [Link]
-
Ma, Q., et al. (2016). PR1-specific cytotoxic T lymphocytes are relatively frequent in umbilical cord blood and can be effectively expanded to target myeloid leukemia. PubMed Central. [Link]
-
Ma, Q., et al. (2016). PR1-specific cytotoxic T lymphocytes are relatively frequent in umbilical cord blood and can be effectively expanded to target myeloid leukemia. Cytotherapy. [Link]
-
Figshare. SUPPLEMENTARY DATA Figure S1: Flow cytometry gating strategy. [Link]
-
Bio-Rad Antibodies. Gating Strategies for Effective Flow Cytometry Data Analysis. [Link]
-
Lowe, A., et al. (2019). Detection of Low Frequency T-Cell Clones Via a Next Generation Sequencing (NGS) Based Immune-Oncology Research Assay. ASH Publications. [Link]
-
News-Medical.Net. Gating Strategies for Flow Cytometry. [Link]
-
Figshare. Gating strategy for flow cytometry of AML samples. [Link]
-
van der Gracht, E. K. F., et al. (2022). Detection of Low-Frequency Epitope-Specific T Cells in Blood of Healthy Individuals according to an Optimized In Vitro Amplification System. The Journal of Immunology. [Link]
-
Sun, Y., et al. (2021). Identification of specific T-cell response and T-cell receptor targeting shared neoantigen for acute myeloid leukemia. NIH. [Link]
-
Alyea, E., et al. (2006). PR1-Specific T Cell Responses in the First Months Following T-Cell Depleted Allogeneic Stem Cell Transplantation Occur in Both Myeloid and Non-Myeloid Malignancies but Are Only Associated with a GVL Effect in Myeloid Leukemias. Blood (ASH Publications). [Link]
-
Alatrash, G., & Molldrem, J. J. (2017). Targeting PR1 in myeloid leukemia. PMC - NIH. [Link]
-
Rezvani, K., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood. [Link]
-
Sergeeva, A., et al. (2011). Activity of 8F4, a T cell receptor-like anti-PR1/HLA-A2 antibody, against primary human AML in vivo. PubMed Central. [Link]
-
Zand, M. S., et al. (2005). At low precursor frequencies the helper T-cell response to chronic self-antigen presentation in vivo is followed by anergy without deletion. PubMed Central. [Link]
Sources
- 1. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Activity of 8F4, a T cell receptor-like anti-PR1/HLA-A2 antibody, against primary human AML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PR1-specific cytotoxic T lymphocytes are relatively frequent in umbilical cord blood and can be effectively expanded to target myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Targeting PR1 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunospot.com [immunospot.com]
- 11. At low precursor frequencies the helper T-cell response to chronic self-antigen presentation in vivo is followed by anergy without deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PR1-specific cytotoxic T lymphocytes are relatively frequent in umbilical cord blood and can be effectively expanded to target myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Antigen-specificity measurements are the key to understanding T cell responses [frontiersin.org]
- 14. Antigen-specificity measurements are the key to understanding T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. immunaware.com [immunaware.com]
- 16. Detecting Antigen-Specific T Cell Responses: From Bulk Populations to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. news-medical.net [news-medical.net]
- 19. lubio.ch [lubio.ch]
- 20. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 21. researchgate.net [researchgate.net]
- 22. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 23. CTL ELISPOT Assay and T Cell Detection | Springer Nature Experiments [experiments.springernature.com]
- 24. Intracellular Cytokine Staining Protocol [anilocus.com]
- 25. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 26. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry [mdpi.com]
- 27. ashpublications.org [ashpublications.org]
- 28. scispace.com [scispace.com]
- 29. Frontiers | Advanced Flow Cytometry Analysis Algorithms for Optimizing the Detection of “Different From Normal” Immunophenotypes in Acute Myeloid Blasts [frontiersin.org]
- 30. Immunophenotyping of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ashpublications.org [ashpublications.org]
- 32. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
An In-Depth Technical Guide to the Molecular Characteristics of the PR1 Peptide Antigen
Foreword: The Significance of PR1 in Immuno-Oncology
The PR1 peptide antigen stands as a pivotal molecular entity in the landscape of cancer immunotherapy, particularly in the context of hematologic malignancies. Derived from proteins overexpressed in myeloid leukemia cells, PR1 has emerged as a highly specific target for cytotoxic T lymphocytes (CTLs), offering a promising avenue for the development of targeted therapies. This guide provides a comprehensive exploration of the core molecular characteristics of PR1, intended for researchers, clinicians, and professionals in drug development. We will delve into its biochemical nature, its interaction with the immune system, and the methodologies employed to harness its therapeutic potential.
Genesis and Physicochemical Profile of the PR1 Peptide
The PR1 peptide is a nonameric peptide with the amino acid sequence Val-Leu-Gln-Glu-Leu-Asn-Val-Thr-Val (VLQELNVTV) [1]. It is not a neoantigen arising from a tumor-specific mutation, but rather a leukemia-associated antigen derived from the proteolytic degradation of two homologous serine proteases: proteinase 3 (P3) and neutrophil elastase (NE)[1][2][3][4]. These enzymes are abundantly expressed in the azurophilic granules of neutrophils and are significantly overexpressed in myeloid leukemia cells, leading to the presentation of PR1 on the cell surface[1][4].
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of PR1 is fundamental for its synthesis, purification, and application in immunological assays.
Table 1: Physicochemical Properties of the PR1 Peptide
| Property | Value | Source |
| Amino Acid Sequence | VLQELNVTV | [1] |
| Molecular Formula | C48H86N12O14 | Calculated |
| Average Molecular Weight | 1023.27 Da | Calculated |
| Isoelectric Point (pI) | 4.52 | Calculated |
| Grand Average of Hydropathicity (GRAVY) | 0.844 | Calculated |
| Binding Affinity (KD) to PR1/HLA-A2 TCR-like Antibody | 9.9 nM |
The Critical Interaction: PR1 and the HLA-A2 Molecule
The immunological relevance of the PR1 peptide is intrinsically linked to its ability to bind with high affinity to the Human Leukocyte Antigen (HLA) class I molecule, specifically the HLA-A02:01 allotype[1][2][3][4]. This binding is a prerequisite for its presentation to and recognition by cytotoxic T lymphocytes. The HLA-A02:01 molecule possesses a peptide-binding groove that accommodates 9-mer peptides, with anchor residues at positions 2 and 9 being critical for stable association. The PR1 sequence, with Leucine (L) at position 2 and Valine (V) at position 9, perfectly fulfills these anchor residue requirements, contributing to its strong and stable binding.
Experimental Workflow: T2 Cell-Based HLA-A2 Binding Assay
The binding affinity of PR1 to HLA-A2 can be quantitatively assessed using a T2 cell-based assay. T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP), which prevents the loading of endogenous peptides onto HLA class I molecules. This allows for the stabilization of surface HLA-A2 expression by exogenous peptides.
Caption: Simplified TCR signaling cascade upon PR1/HLA-A2 recognition.
Key Steps in the Signaling Pathway:
-
Recognition and Co-receptor Engagement: The TCR on a CD8+ T cell recognizes the PR1/HLA-A2 complex on the target cell. The CD8 co-receptor stabilizes this interaction by binding to a non-polymorphic region of the HLA-A2 molecule.
-
Signal Initiation: This binding brings the lymphocyte-specific protein tyrosine kinase (Lck), associated with the cytoplasmic tail of CD8, into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex associated with the TCR. Lck phosphorylates these ITAMs.
-
Recruitment and Activation of ZAP70: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70. Once recruited, ZAP-70 is also phosphorylated and activated by Lck.
-
Signal Amplification and Downstream Pathways: Activated ZAP-70 phosphorylates key adapter proteins, including Linker for Activation of T cells (LAT) and SLP-76. This creates a scaffold for the assembly of a larger signaling complex that activates multiple downstream pathways, including the PLCγ1-mediated calcium flux and the Ras-MAPK pathway.
-
Effector Function: These signaling cascades converge on the activation of transcription factors such as NFAT, AP-1, and NF-κB, leading to the production of pro-inflammatory cytokines like IFN-γ and TNF-α. Crucially, it also triggers the polarization of the cytotoxic machinery towards the target cell and the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the leukemic cell.[5]
Clinical Significance and Therapeutic Avenues
The overexpression of the source proteins of PR1 in myeloid leukemias and the robust immunogenicity of the peptide make it a prime target for various immunotherapeutic strategies.
PR1 as a Biomarker
The presence and frequency of PR1-specific CTLs in patients with myeloid malignancies can be monitored using techniques like PR1/HLA-A2 tetramer staining and have been associated with clinical outcomes.[1]
PR1 Peptide-Based Vaccines
Vaccination with the PR1 peptide, often in conjunction with an adjuvant to boost the immune response, aims to expand the population of PR1-specific CTLs in patients. Phase I and II clinical trials have demonstrated that PR1 peptide vaccines can induce specific immunity and are associated with clinical responses in patients with acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and myelodysplastic syndromes (MDS).[2][3][6]
Adoptive T-Cell Therapy
A more direct approach involves adoptive T-cell therapy. This can take two forms:
-
Expansion of Endogenous PR1-Specific T-cells: Isolating and expanding a patient's own PR1-specific T-cells ex vivo before re-infusing them.
-
TCR Gene Therapy: Genetically engineering a patient's T-cells to express a high-avidity TCR that recognizes the PR1/HLA-A2 complex. Preclinical studies are exploring the efficacy and safety of this approach.
Conclusion and Future Directions
The PR1 peptide antigen represents a well-characterized and clinically relevant target in the fight against myeloid leukemias. Its distinct molecular features, high-affinity interaction with HLA-A2, and potent T-cell immunogenicity have established it as a cornerstone of leukemia immunotherapy research. Future endeavors will likely focus on optimizing PR1-based vaccines with novel adjuvants, developing more potent and safer TCR-engineered T-cell therapies, and exploring combination strategies that overcome tumor immune evasion mechanisms. A deep understanding of the molecular characteristics of PR1 will continue to be paramount in advancing these next-generation immunotherapies.
References
-
Qazilbash, M. H., Wieder, E., Thall, P. F., Wang, X., Rios, R., Lu, S., ... & Molldrem, J. J. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia, 31(3), 697–704. [Link]
-
Qazilbash, M. H., Wieder, E., Thall, P. F., Wang, X., Rios, R., Lu, S., ... & Molldrem, J. J. (2007). PR1 peptide vaccination for patients with myeloid leukemias. Journal of Clinical Oncology, 25(18_suppl), 7017-7017. [Link]
-
Molldrem, J. J., Lee, P. P., Wang, C., Felio, K., Kant, S., Wieder, E., ... & Davis, M. M. (2000). A PR1-human leukocyte antigen-A2 tetramer can be used to isolate cytotoxic T lymphocytes directed against chronic myelogenous leukemia. Cancer research, 60(16), 4438-4443. [Link]
-
Sergeeva, A., Alatrash, G., & Molldrem, J. J. (2015). PR1 peptide vaccine for myeloid leukemia. Expert review of vaccines, 14(10), 1313-1322. [Link]
-
Wieder, E., Qazilbash, M. H., & Molldrem, J. J. (2008). The PR1 peptide vaccine for myeloid leukemia: a model for cancer vaccines. Expert opinion on biological therapy, 8(11), 1731-1739. [Link]
-
Gaud, G., Lesourne, R., & Love, P. E. (2015). Regulatory mechanisms in T cell receptor signalling. Nature Reviews Immunology, 15(8), 485-497. [Link]
Sources
- 1. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. The ABC of Major Histocompatibility Complexes and T Cell Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
A Technical Guide to the Expression Landscape of PR1-Source Proteins in Leukemia Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The PR1 peptide, an HLA-A2-restricted leukemia-associated antigen, originates from two key serine proteases: Proteinase 3 (PR3) and Neutrophil Elastase (NE). These proteins, primarily housed in the azurophilic granules of myeloid cells, are not merely passive sources for an antigenic peptide. Their aberrant overexpression in hematologic malignancies, particularly those of myeloid lineage, is deeply implicated in the pathobiology of the disease. They actively contribute to the leukemic phenotype by modulating apoptosis, differentiation, and the tumor microenvironment. This in-depth guide provides a comprehensive analysis of the expression levels of PR3 and NE across various leukemia subtypes, details robust methodologies for their quantification, explores their roles in critical signaling pathways, and discusses the clinical ramifications for prognosis and targeted therapy.
Introduction: PR3 and NE as Critical Players in Leukemogenesis
Proteinase 3 (PRTN3) and Neutrophil Elastase (ELANE), the source proteins for the PR1 antigen, are central to the function of healthy neutrophils, where they participate in host defense.[1] In the context of leukemia, their roles are subverted. High levels of PR3 and NE are a characteristic feature of myeloid leukemias, including Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML).[2] This overexpression is a key element of the disease's molecular landscape for several reasons:
-
Immune Targeting: The PR1 peptide presented on the surface of leukemia cells allows for recognition by cytotoxic T lymphocytes, making PR3 and NE crucial components of the graft-versus-leukemia effect and targets for immunotherapies like peptide vaccines.
-
Apoptosis Dysregulation: Both proteases are directly involved in modulating programmed cell death. NE can enhance cell proliferation and inhibit apoptosis through the PI3K/Akt signaling pathway.[3] PR3 has a complex role, participating in drug-induced apoptosis while also impairing the clearance of apoptotic cells, which can contribute to autoimmunity and inflammation.[4][5][6]
-
Differentiation Block: Recent evidence suggests PR3 acts as a negative regulator of myeloid differentiation by promoting the degradation of the transcription factor STAT3.[1][7] This action helps maintain the immature, proliferative state of leukemic blasts.
-
Immune Evasion: Membrane-associated PR3 on AML cells has been shown to inhibit the proliferation of T cells, providing a potential mechanism for the leukemia to escape immune surveillance.[2]
A thorough understanding of the expression dynamics and functional roles of these proteins is therefore indispensable for developing novel diagnostic, prognostic, and therapeutic strategies.
Expression Profiles of PR3 and NE Across Leukemia Subtypes
The expression of PR1 source proteins is tightly linked to the hematopoietic lineage of the malignancy. Myeloid leukemias exhibit high expression, whereas lymphoid leukemias generally do not.
Myeloid Leukemias
-
Acute Myeloid Leukemia (AML): AML is characterized by high and frequent overexpression of both PRTN3 and ELANE. Studies using quantitative PCR have shown that a significant portion of AML patients overexpress these genes at diagnosis. For instance, one study found 55% of newly diagnosed AML patients overexpressed PR3 mRNA.[8] High expression is particularly prominent in certain subtypes, such as core-binding factor (CBF) leukemias[9] and those with myelomonocytic features (FAB M4/M5).[10]
-
Chronic Myeloid Leukemia (CML): As a myeloproliferative neoplasm, CML cells also overexpress PR3 and NE. High ELANE expression in the CD34+ progenitor cells of CML patients has been identified as a predictor of a more indolent disease course.[10]
Lymphoid Leukemias
-
Acute Lymphoblastic Leukemia (ALL) & Chronic Lymphocytic Leukemia (CLL): These malignancies arise from lymphoid precursors, which do not typically express PR3 and NE. Consequently, the expression of these proteins is generally low to absent in ALL and CLL blasts. Their use as diagnostic markers has historically helped differentiate between myeloid and lymphoid leukemias.[10]
Table 1: Comparative Expression of PR3 and NE in Leukemia Subtypes
| Leukemia Subtype | Proteinase 3 (PR3) Expression | Neutrophil Elastase (NE) Expression | Clinical Significance & Causality |
| Acute Myeloid Leukemia (AML) | High | High | Overexpression maintains an undifferentiated state and can inhibit T-cell responses.[1][2] Expression levels may correlate with prognosis, though reports vary.[11][12] |
| Chronic Myeloid Leukemia (CML) | Moderate to High | Moderate to High | High expression in progenitor cells may predict a more indolent course.[10] |
| Acute Lymphoblastic Leukemia (ALL) | Absent to Low | Absent to Low | Lineage-specific expression; absence helps confirm lymphoid origin. |
| Chronic Lymphocytic Leukemia (CLL) | Absent | Absent | Lineage-specific expression; not a relevant marker for this disease. |
Methodologies for Accurate Quantification
The potent proteolytic activity of PR3 and NE necessitates meticulous sample handling and validated protocols to ensure accurate measurement.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is the gold standard for quantifying PRTN3 and ELANE mRNA transcripts, providing high sensitivity for monitoring disease.
Experimental Protocol: qRT-PCR for PRTN3 and ELANE
-
RNA Isolation: Extract total RNA from 1-5 x 10⁶ leukemia cells (from bone marrow or peripheral blood) using a TRIzol or column-based kit. Assess RNA integrity (RIN > 7.0) and purity (A260/280 ratio ~2.0).
-
cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a high-fidelity reverse transcriptase with a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.
-
Primer and Probe Design: Use validated primers and TaqMan probes for PRTN3, ELANE, and a stable reference gene (e.g., ABL1, GAPDH). Example ELANE primers: (Forward) 5'-GAAGGTGAAGGTCGGAGTC-3', (Reverse) 5'-GAAGATGGTGATGGGATTTC-3'.[3]
-
qRT-PCR Reaction: Set up a 20 µL reaction containing 10 µL of 2x TaqMan Master Mix, 1 µL of 20x primer/probe mix, and cDNA template (e.g., 2 µL).[13]
-
Thermal Cycling: Employ a standard thermal cycling program: 95°C for 10 min (activation), followed by 45 cycles of 95°C for 15 sec (denaturation) and 60°C for 30 sec (annealing/extension).[13]
-
Data Analysis: Generate a standard curve using serial dilutions of a known plasmid standard.[13][14] Calculate transcript copy numbers and normalize to the reference gene. Report results as a normalized copy number or ratio.
Protein Expression Analysis
Quantifying PR3 and NE protein requires robust methods that account for their granular localization and potent enzymatic activity.
Workflow: From Sample to Quantified Protein
Caption: A validated workflow for PR3/NE protein quantification.
3.2.1. Western Blot
This technique is essential for confirming protein identity and relative abundance. Causality Note: Due to the high endogenous levels of PR3 and NE in myeloid cells, their release during lysis can degrade many other proteins. Using a potent, cell-permeable serine protease inhibitor like diisopropyl fluorophosphate (DFP) during sample prep, in addition to a standard inhibitor cocktail, is crucial for preserving proteome integrity and obtaining accurate results.[15]
Experimental Protocol: Western Blot for PR3 and NE
-
Lysate Preparation: Wash 2-5 x 10⁶ cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a comprehensive protease/phosphatase inhibitor cocktail.[16] For AML samples, pre-treatment with DFP may be necessary to prevent artifactual degradation.[15]
-
Protein Quantification: Use a BCA assay to determine protein concentration.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate overnight at 4°C with a validated primary antibody against PR3 (detects at ~32 kDa)[17] or NE. Use an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.
-
Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect using an ECL substrate.
-
Analysis: Perform densitometric analysis using ImageJ or similar software to quantify relative protein levels.
3.2.2. Intracellular Flow Cytometry
This powerful method quantifies protein expression on a per-cell basis, resolving the heterogeneity within a patient sample.
Experimental Protocol: Intracellular Flow Cytometry for PR3 and NE
-
Cell Preparation: Prepare a single-cell suspension of 1 x 10⁶ cells per tube in FACS buffer (PBS + 1% BSA).[18]
-
Surface Staining (Optional): Stain with antibodies against surface markers (e.g., CD34, CD45, CD117) to identify specific leukemia blast populations.
-
Fixation: Add 100 µL of ice-cold 4% paraformaldehyde (PFA), vortex gently, and incubate for 20 minutes at room temperature.[19] This cross-links proteins, preserving their intracellular location.
-
Permeabilization: Wash cells once with PBS. Resuspend in 100 µL of ice-cold 90% methanol and incubate for 15-30 minutes on ice.[18][19] Alternatively, use a detergent-based buffer (e.g., containing saponin or Triton X-100).[19][20] Methanol is often effective for nuclear antigens, while detergents are gentler on many epitopes.
-
Intracellular Staining: Wash out the permeabilization buffer. Resuspend cells in FACS buffer containing an Fc-blocking reagent. Add a fluorochrome-conjugated antibody specific for PR3 or NE and incubate for 30 minutes at room temperature, protected from light.
-
Acquisition & Analysis: Wash cells twice. Resuspend in FACS buffer and acquire on a flow cytometer. Analyze data to determine the percentage of positive cells and mean fluorescence intensity (MFI).
Signaling Pathways and Clinical Implications
The elevated expression of PR3 and NE is mechanistically linked to leukemia cell survival and the block in differentiation.
Neutrophil Elastase (NE) Signaling: NE promotes leukemia cell survival by activating the pro-survival PI3K/Akt pathway. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins like Bad and activate transcription factors that promote cell growth, thus conferring a survival advantage to the leukemic cells.[3]
Proteinase 3 (PR3) Signaling: PR3 plays a crucial role in maintaining the undifferentiated state of myeloid blasts. It directly interacts with and promotes the ubiquitination and degradation of STAT3, a key transcription factor required for G-CSF-induced myeloid differentiation.[1][7] By suppressing STAT3, PR3 helps to arrest differentiation and sustain the proliferative, immature phenotype of AML cells.
Signaling Pathways of PR3 and NE in Leukemia
Sources
- 1. Proteinase 3 depletion attenuates leukemia by promoting myeloid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane-Associated Proteinase 3 on Granulocytes and Acute Myeloid Leukemia Inhibits T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteinase-3, a serine protease which mediates doxorubicin-induced apoptosis in the HL-60 leukemia cell line, is downregulated in its doxorubicin-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteinase 3 Interferes With C1q-Mediated Clearance of Apoptotic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteinase 3 Interferes With C1q-Mediated Clearance of Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteinase 3 depletion attenuates leukemia by promoting myeloid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WT1, PRAME, and PR3 mRNA Expression in Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WITHDRAWN: Proteinase 3 (PR3) gene is highly expressed in CBF leukemias and codes for a protein with abnormal nuclear localization that confers drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High expression of neutrophil elastase predicts improved survival in pediatric acute myeloid leukemia: a report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. PRTN3 proteinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. rrml.ro [rrml.ro]
- 14. researchgate.net [researchgate.net]
- 15. Stabilizing the Proteomes of Acute Myeloid Leukemia Cells: Implications for Cancer Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Sample Preparation Protocol [novusbio.com]
- 17. Human Proteinase 3/Myeloblastin/PRTN3 Antibody AF6134: R&D Systems [rndsystems.com]
- 18. images.novusbio.com [images.novusbio.com]
- 19. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 20. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
Methodological & Application
Application Notes and Protocols: Formulation of PR1 Peptide Vaccine with Montanide ISA 51 Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the formulation, characterization, and handling of a PR1 peptide-based cancer vaccine emulsified with Montanide ISA 51, a water-in-oil (W/O) adjuvant. The protocols outlined herein are designed to ensure the development of a stable and immunogenic vaccine formulation suitable for preclinical and clinical research.
Introduction: The Scientific Rationale
The development of therapeutic cancer vaccines represents a paradigm shift from cytotoxic treatments to harnessing the patient's own immune system to fight malignancies.[1][2] The PR1 peptide is a promising immunotherapeutic target for myeloid leukemias.[3][4][5][6][7] To elicit a robust and sustained anti-tumor immune response, peptide antigens like PR1 require a potent adjuvant.[8]
Montanide ISA 51 is a sterile, ready-to-use adjuvant composed of a mineral oil and a surfactant from the mannide monooleate family.[9] When mixed with an aqueous antigen solution, it forms a stable water-in-oil emulsion.[1][9][10] This formulation protects the peptide antigen from rapid degradation and creates an "antigen depot" at the injection site.[10][11][12][13] This depot effect facilitates a slow and sustained release of the antigen, leading to prolonged stimulation of the immune system and enhanced recruitment and activation of antigen-presenting cells (APCs).[9][10][11] The ultimate goal is to induce a strong and specific CD8+ cytotoxic T-lymphocyte (CTL) response against PR1-expressing tumor cells.[3][7]
Mechanism of Action: A Synergistic Approach
The combination of the PR1 peptide and Montanide ISA 51 is designed to optimize the anti-tumor immune response through a multi-faceted mechanism.
Caption: PR1 Vaccine Formulation Workflow.
Quality Control and Characterization
Ensuring the quality and stability of the vaccine emulsion is critical for its safety and efficacy. [8]
| Parameter | Method | Acceptance Criteria | Rationale |
|---|---|---|---|
| Appearance | Visual Inspection | A homogenous, white to off-white, viscous emulsion with no phase separation. | Confirms the proper formation of the emulsion. |
| Emulsion Type | Drop Test | A drop of the emulsion placed in water should remain intact and not disperse. | Verifies the formation of a water-in-oil emulsion. |
| Droplet Size | Microscopy or Laser Diffraction | Mean droplet size should be within a specified range (e.g., 1-10 µm). | Droplet size can influence the stability and immunogenicity of the vaccine. |
| Viscosity | Viscometer | Within a predefined range, ensuring injectability. | Ensures the vaccine can be administered with a standard syringe and needle. |
| Sterility | USP <71> | No microbial growth. | Ensures the product is free from microbial contamination. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Test | Below specified limits. | Ensures the product is free from pyrogenic substances. |
| Peptide Integrity | HPLC | Purity and concentration of the peptide should be maintained. [14]| Confirms that the formulation process did not degrade the peptide antigen. |
In Vitro and In Vivo Potency Assays
The ultimate measure of the vaccine's effectiveness is its ability to induce a specific and potent immune response.
In Vitro T-Cell Assays
-
ELISpot (Enzyme-Linked Immunospot) Assay: To quantify the frequency of PR1-specific, IFN-γ-secreting T-cells in peripheral blood mononuclear cells (PBMCs) from vaccinated subjects. [15][16]* Intracellular Cytokine Staining (ICS) by Flow Cytometry: To phenotype and quantify PR1-specific T-cells (e.g., CD8+, CD4+) producing various cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Tetramer Staining: To directly visualize and quantify PR1-specific CD8+ T-cells using fluorescently labeled HLA-A2/PR1 tetramers. [3]
In Vivo Studies
-
Animal Models: HLA-A2 transgenic mice can be used to assess the immunogenicity and anti-tumor efficacy of the PR1 vaccine formulation. [14]* Tumor Challenge Studies: Vaccinated animals can be challenged with PR1-expressing tumor cells to evaluate the protective efficacy of the vaccine.
Conclusion
The formulation of a PR1 peptide vaccine with Montanide ISA 51 is a straightforward yet critical process that requires careful attention to aseptic technique and quality control. The resulting water-in-oil emulsion is designed to enhance the immunogenicity of the PR1 peptide, leading to a robust and durable anti-tumor immune response. The protocols and characterization methods described in these application notes provide a solid foundation for the development of this promising cancer immunotherapy.
References
-
Full article: Montanide ISA-51: a promising adjuvant in cancer vaccine immunotherapy. Taylor & Francis Online. Available at: [Link]
-
Montanide ISA-51: a promising adjuvant in cancer vaccine immunotherapy - PubMed. PubMed. Available at: [Link]
-
Montanide ISA-51: a promising adjuvant in cancer vaccine immunotherapy - ResearchGate. ResearchGate. Available at: [Link]
-
Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Montanide ISA-51: a promising adjuvant in cancer vaccine immunotherapy. Expert Review of Vaccines. Available at: [Link]
-
PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed. PubMed. Available at: [Link]
-
PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - University of Miami. University of Miami. Available at: [Link]
-
PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - MD Anderson Cancer Center. MD Anderson Cancer Center. Available at: [Link]
-
Formulation and characterization of a ten-peptide single-vial vaccine, EP-2101, designed to induce cytotoxic T-lymphocyte responses for cancer immunotherapy - PubMed. PubMed. Available at: [Link]
-
PR1 peptide vaccination for patients with myeloid leukemias - ASCO Publications. American Society of Clinical Oncology. Available at: [Link]
-
Full article: Peptide Vaccine with Glucopyranosyl Lipid A–Stable Oil-in-Water Emulsion for Patients with Resected Melanoma - Taylor & Francis Online. Taylor & Francis Online. Available at: [Link]
-
Peptide Vaccine with Glucopyranosyl Lipid A–Stable Oil-in-Water Emulsion for Patients with Resected Melanoma. OncoImmunology. Available at: [Link]
-
Peptide emulsions in incomplete Freund's adjuvant create effective nurseries promoting egress of systemic CD4+ and CD8+ T cells for immunotherapy of cancer - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
PR1 peptide vaccine(The University of Texas MD Anderson Cancer Center) - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap Synapse. Available at: [Link]
-
Synthetic Peptide Vaccine Models:Design, Synthesis, Purification, and Characterization. Wiley Online Library. Available at: [Link]
-
Peptide-based synthetic vaccines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03892H. Royal Society of Chemistry. Available at: [Link]
-
Peptide Vaccine: Progress and Challenges - MDPI. MDPI. Available at: [Link]
-
Montanide ISA 51 VG as adjuvant for human vaccines - ResearchGate. ResearchGate. Available at: [Link]
-
Antigens in water-in-oil emulsion: a simple antigen extraction method for analysis and proof of equal antigen - bioRxiv. bioRxiv. Available at: [Link]
-
Definition of PR1 leukemia peptide vaccine - NCI Drug Dictionary - National Cancer Institute. National Cancer Institute. Available at: [Link]
-
Sustained release of actives with Montanide™ ISA 51 VG and Montanide™ ISA 720 VG, two adjuvants dedicated to human therapeutic vaccines - ResearchGate. ResearchGate. Available at: [Link]
-
Sustained release of actives with Montanide™ ISA 51 VG and Montanide™ ISA 720 VG, two adjuvants dedicated to human therapeutic vaccines - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Vaccination with synthetic long peptide formulated with CpG in an oil-in-water emulsion induces robust E7-specific CD8 T cell responses and TC-1 tumor eradication - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
- CN103223164A - Water-in-oil-in-water adjuvant vaccine and preparation method thereof - Google Patents. Google Patents.
-
(PDF) PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - ResearchGate. ResearchGate. Available at: [Link]
-
Peptides for Vaccine Development | ACS Applied Bio Materials - ACS Publications. ACS Publications. Available at: [Link]
Sources
- 1. Montanide ISA-51: a promising adjuvant in cancer vaccine immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Montanide ISA-51: a promising adjuvant in cancer vaccine immunotherapy | Semantic Scholar [semanticscholar.org]
- 3. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. PR1 peptide vaccine(The University of Texas MD Anderson Cancer Center) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sustained release of actives with Montanide™ ISA 51 VG and Montanide™ ISA 720 VG, two adjuvants dedicated to human therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and characterization of a ten-peptide single-vial vaccine, EP-2101, designed to induce cytotoxic T-lymphocyte responses for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Subcutaneous Administration of PR1 Vaccine
For Research, Scientific, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the research-level preparation and subcutaneous administration of the PR1 vaccine, a promising immunotherapy for myeloid malignancies. PR1 is a nine-amino-acid, HLA-A2-restricted peptide (VLQELNVTV) derived from proteinase 3 (P3) and neutrophil elastase (NE), antigens overexpressed in leukemia cells[1][2][3]. The protocol herein is synthesized from methodologies reported in key clinical trials, focusing on eliciting a robust, PR1-specific cytotoxic T-lymphocyte (CTL) response. We will detail the vaccine's mechanism of action, a step-by-step protocol for its formulation with Montanide ISA 51 adjuvant and co-administration with GM-CSF, quality control considerations, and advanced immunological monitoring techniques.
Introduction: The Scientific Rationale for PR1 Vaccination
The PR1 peptide vaccine operates on the principle of targeted immunotherapy. Myeloid leukemia cells frequently overexpress the P3 and NE proteins, leading to the presentation of the PR1 peptide on their surface in the context of the HLA-A2 molecule[1][2]. This peptide-MHC complex acts as a beacon for the immune system. The goal of the PR1 vaccine is to expand a patient's pool of PR1-specific cytotoxic T-lymphocytes (CTLs)[4]. These specialized immune cells can recognize and eliminate leukemia cells displaying the PR1 peptide, offering a targeted therapeutic effect while sparing normal hematopoietic cells[4].
Clinical studies have demonstrated that subcutaneous administration of a PR1 peptide vaccine can induce specific immunity that correlates with clinical responses, including complete molecular remission in some patients with acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and myelodysplastic syndrome (MDS)[1][2][5][6][7]. The formulation with a water-in-oil adjuvant, Montanide ISA 51, is critical. It creates an antigen depot at the injection site, facilitating a slow release of the peptide and sustained stimulation of the immune system[8][9]. This is further enhanced by the co-administration of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a cytokine that promotes the recruitment and maturation of antigen-presenting cells (APCs), particularly dendritic cells, which are essential for initiating the T-cell response[10][11].
Mechanism of Action: Orchestrating an Anti-Leukemia Immune Response
The subcutaneous administration of the PR1 vaccine emulsion initiates a coordinated immune cascade designed to generate a potent and specific anti-tumor T-cell response.
-
Depot Formation and Antigen Release: The water-in-oil emulsion formed with Montanide ISA 51 creates a stable depot in the subcutaneous tissue. This depot slowly releases the PR1 peptide and GM-CSF over an extended period.
-
APC Recruitment and Activation: GM-CSF acts locally to recruit and activate APCs, such as dendritic cells (DCs) and macrophages, to the injection site[10][11].
-
Antigen Uptake and Presentation: These activated APCs engulf the PR1 peptide. Inside the APC, the peptide is loaded onto HLA-A2 molecules and transported to the cell surface.
-
T-Cell Priming and Expansion: The APCs migrate to regional lymph nodes, where they present the PR1 peptide to naive CD8+ T-cells. This interaction, along with co-stimulatory signals, primes the T-cells, leading to their activation, proliferation, and differentiation into effector PR1-specific CTLs.
-
Leukemia Cell Lysis: The newly generated army of PR1-CTLs circulates throughout the body. Upon encountering leukemia cells presenting the PR1 peptide on their HLA-A2 molecules, the CTLs bind to them and release cytotoxic granules (containing perforin and granzymes), inducing apoptosis and eliminating the malignant cells[1][5].
Caption: Immune activation pathway of the PR1 vaccine.
Materials and Reagents
| Material/Reagent | Recommended Specifications | Supplier Example |
| PR1 Peptide (VLQELNVTV) | Lyophilized, >95% purity (HPLC), sterile, low endotoxin | Commercially synthesized |
| Montanide ISA 51 VG | Sterile, vaccine grade | SEPPIC |
| GM-CSF (Sargramostim) | Lyophilized or liquid, sterile, for injection | Commercially available |
| Diluent for PR1 Peptide | Sterile Water for Injection (WFI) or 0.9% Sodium Chloride | Standard pharmaceutical supplier |
| Solvent for Peptide Storage | Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| Syringes (Luer-Lok) | 1 mL and 3 mL, sterile | Becton, Dickinson and Company (BD) |
| Luer-Lok Connector | Three-way stopcock or female-to-female Luer connector | BD, VWR |
| Needles | 23-25 gauge, 5/8 inch for injection; 18-20 gauge for drawing | BD |
| Vials | Sterile, depyrogenated glass vials | Wheaton |
| Consumables | Sterile alcohol prep pads, sharps container | Standard laboratory supplier |
Detailed Protocols
This section outlines the step-by-step procedures for vaccine preparation, quality control, and administration. All procedures must be performed under aseptic conditions in a laminar flow hood.
Protocol 1: Reconstitution of Lyophilized PR1 Peptide
The precise diluent for the PR1 peptide used in the primary clinical trials was not explicitly detailed in publications; however, peptides are often stored in DMSO and then diluted into an aqueous phase for emulsification[12].
-
Equilibration: Allow the lyophilized PR1 peptide vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Initial Solubilization (Optional Stock): For long-term storage of unused peptide, reconstitute in anhydrous DMSO. Briefly centrifuge the vial to ensure all powder is at the bottom. Add DMSO to achieve a stock concentration of 10-20 mg/mL. Aliquot and store at -80°C.
-
Preparation of Aqueous Solution for Emulsification:
-
Thaw the DMSO stock (if used) or start with a fresh lyophilized vial.
-
Calculate the required volume of sterile diluent (e.g., 0.9% Sodium Chloride) to achieve the final desired concentration for one dose. For example, to prepare a 1.0 mg dose in 0.5 mL, you would need a concentration of 2.0 mg/mL.
-
Using a sterile syringe, slowly add the calculated volume of diluent to the vial containing the peptide. Direct the stream against the side of the vial, not directly onto the peptide powder.
-
Gently swirl or rock the vial to dissolve the peptide. Do not shake vigorously , as this can cause aggregation. The solution should be clear and free of particulates.
-
Protocol 2: Emulsification of PR1 Peptide with Montanide ISA 51
Clinical trials have established a 1:1 volumetric ratio for the aqueous peptide solution and the Montanide ISA 51 adjuvant[1][8]. The two-syringe method is a reliable technique for creating a stable water-in-oil emulsion in a laboratory setting.
-
Preparation:
-
Bring the Montanide ISA 51 vial to room temperature.
-
Draw the required volume of the reconstituted PR1 peptide solution into a sterile 1 mL Luer-Lok syringe (Syringe A). For a 1.0 mL total vaccine volume, this would be 0.5 mL.
-
Draw an equal volume of Montanide ISA 51 into a separate sterile 1 mL Luer-Lok syringe (Syringe B).
-
-
Emulsification:
-
Connect the two syringes using a sterile female-to-female Luer-Lok connector or a three-way stopcock.
-
Initiate the emulsification by pushing the plunger of Syringe A, forcing the aqueous phase into the oil phase in Syringe B.
-
Rapidly and forcefully pass the mixture back and forth between the two syringes for a minimum of 40-50 passes (approximately 1-2 minutes).
-
The mixture will become increasingly viscous and turn into a uniform, milky-white, thick emulsion.
-
-
Final Preparation:
-
Push the entire volume of the final emulsion into one syringe.
-
Disconnect the empty syringe and the connector.
-
Attach a sterile 23-25 gauge, 5/8 inch needle for administration.
-
Caption: Two-syringe emulsification workflow.
Protocol 3: Co-Administration with GM-CSF and Subcutaneous Injection
-
GM-CSF Preparation: Reconstitute lyophilized GM-CSF according to the manufacturer's instructions to achieve a final dose of 75 µg[1][8]. Draw the required volume into a separate insulin or 1 mL syringe.
-
Site Selection: Choose an injection site with ample subcutaneous tissue, such as the anterior thigh or the upper arm over the deltoid. Rotate injection sites with each administration[1].
-
Administration:
-
Cleanse the selected site with an alcohol prep pad and allow it to air dry.
-
First Injection (PR1 Emulsion): Pinch a fold of skin and underlying fatty tissue. Insert the needle at a 45-degree angle into the base of the pinched skin. Inject the full volume of the PR1 vaccine emulsion slowly and steadily. This is described as a "deep subcutaneous" injection[1][8].
-
Second Injection (GM-CSF): Using the separate syringe, administer the 75 µg dose of GM-CSF subcutaneously at the same site as the PR1 vaccine[1][8].
-
Withdraw the needles and apply gentle pressure with a sterile gauze or cotton ball if needed. Do not massage the area.
-
Dispose of all sharps in a designated container.
-
Quality Control and Stability
Ensuring the quality and stability of the vaccine preparation is paramount for safety and efficacy.
| Parameter | QC Test | Acceptance Criteria (Recommended) |
| Sterility | Direct inoculation or membrane filtration | No microbial growth. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) test | < 5 EU/mL (typical for injectables, requires validation). |
| Emulsion Stability | Drop Test | A drop of the emulsion placed in a beaker of cold water should remain intact and not disperse for at least 30 minutes. |
| Visual Inspection | Macroscopic observation | Uniform, milky-white appearance with no phase separation. |
| Peptide Purity/Identity | HPLC / Mass Spectrometry | Performed on the pre-emulsified peptide solution to confirm purity (>95%) and identity. |
Stability: The final emulsified vaccine should be prepared as close to the time of administration as possible. Based on best practices, it is recommended to use the emulsion within 4 hours of preparation when stored at 2-8°C. One study noted that their peptide-Montanide emulsions were stable for at least 24 hours at room temperature, but this should be formally validated for the PR1 formulation[2].
Immunological Monitoring Protocols
Monitoring the immune response is critical to evaluating the vaccine's efficacy. The primary endpoint in clinical trials was a ≥ 2-fold increase in PR1-specific CTLs from baseline[1][2].
Protocol 4: Enumeration of PR1-Specific CTLs by Flow Cytometry
This protocol uses fluorochrome-conjugated PR1/HLA-A2 tetramers to directly visualize and quantify specific T-cells.
-
Sample Collection: Collect peripheral blood in heparinized tubes at baseline (pre-vaccination) and at defined intervals post-vaccination (e.g., every 3 weeks)[1].
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Staining:
-
Resuspend 1-2 x 10^6 PBMCs in FACS buffer.
-
Add the PR1/HLA-A2 tetramer (e.g., PE-conjugated) and incubate at 37°C for 20-30 minutes.
-
Add a cocktail of surface antibodies for phenotyping. A recommended panel includes:
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Acquisition and Analysis:
-
Acquire a minimum of 200,000 lymphocyte events on a flow cytometer.
-
Gating Strategy: a. Gate on lymphocytes by FSC vs. SSC. b. Gate on singlets (FSC-A vs. FSC-H). c. Gate on live cells (Viability dye negative). d. Gate out dump channel positive cells (FITC-negative). e. From the remaining cells, gate on CD8+ T-cells. f. Within the CD8+ gate, quantify the percentage of PR1/HLA-A2 tetramer-positive cells.
-
Protocol 5: Functional Assessment by IFN-γ ELISpot Assay
The ELISpot assay measures the frequency of antigen-specific T-cells based on their ability to secrete cytokine (e.g., IFN-γ) upon stimulation.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and block with cell culture medium. Add 2-3 x 10^5 PBMCs per well.
-
Stimulation: Add the PR1 peptide to test wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide or irrelevant peptide) and a positive control (e.g., PHA or CEF peptide pool).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection:
-
Lyse the cells and wash the plate.
-
Add a biotinylated anti-human IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase (ALP).
-
Add a BCIP/NBT substrate to develop the spots. Each spot represents a cytokine-secreting cell.
-
-
Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. The frequency of PR1-specific cells is calculated by subtracting the negative control spot count from the test well count.
Conclusion and Field-Proven Insights
The subcutaneous administration of a PR1 peptide vaccine, properly formulated with Montanide ISA 51 and GM-CSF, represents a validated method for inducing specific CTL responses against myeloid leukemia cells. The protocols detailed in this document provide a robust framework for researchers to investigate this immunotherapeutic strategy.
Key Causality Insights:
-
The Adjuvant is Non-Negotiable: The water-in-oil emulsion is essential. It prevents the rapid degradation of the short peptide and creates the necessary "depot effect" for sustained immune stimulation. Without it, the immunogenicity of the peptide is drastically reduced.
-
GM-CSF Provides the "Kick-Start": While the peptide provides specificity, GM-CSF provides the initial inflammatory signal required to draw in and activate the professional antigen-presenting cells that are critical for initiating a potent T-cell response.
-
Dosage and Schedule Matter: Clinical data suggest that an immune response is often seen after the first vaccination, with little additional benefit from more than three initial doses[1]. The 3-week interval allows for the maturation of the immune response between administrations.
By adhering to these detailed protocols, researchers can ensure a high degree of reproducibility and contribute to the further development of this targeted cancer immunotherapy.
References
-
Qazilbash, M. H., Wieder, E., Thall, P. F., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia, 31(3), 697–704. [Link]
-
Rehman, H., et al. (2011). Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies. Haematologica, 96(3), 432-440. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
Qazilbash, M. H., Wieder, E., Thall, P. F., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. PubMed. [Link]
-
Molldrem, J. J. (2004). Complete Molecular Remission in Myeloid Leukemia Seen With Peptide Vaccine. Medscape. [Link]
-
Haile, A., et al. (2022). Peptide emulsions in incomplete Freund's adjuvant create effective nurseries promoting egress of systemic CD4+ and CD8+ T cells for immunotherapy of cancer. Journal for ImmunoTherapy of Cancer. [Link]
-
Lee, S., et al. (2018). Revisiting GM-CSF as an adjuvant for therapeutic vaccines. Human Vaccines & Immunotherapeutics. [Link]
-
Knutson, K. L., et al. (2006). Immunological consequences of using three different clinical/laboratory techniques of emulsifying peptide-based vaccines in incomplete Freund's adjuvant. Journal of Biomedical Science. [Link]
-
Qazilbash, M. H., et al. (2007). PR1 peptide vaccination for patients with myeloid leukemias. ASCO Publications. [Link]
-
Weide, B., et al. (2020). Antigens in water-in-oil emulsion: a simple antigen extraction method for analysis and proof of equal antigen. bioRxiv. [Link]
-
Liu, X., et al. (2018). Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability. Cancer Immunology Research. [Link]
-
Graham, B. S., et al. (2010). Immunization with Cocktail of HIV-Derived Peptides in Montanide ISA-51 Is Immunogenic, but Causes Sterile Abscesses and Unacceptable Reactogenicity. PLoS One. [Link]
-
ClinicalTrials.gov. (2006). Proteinase 3 PR1 Peptide Mixed With Montanide ISA-51 VG Adjuvant and Administered With GM-CSF and PEG-INTRON(R). NCT00415857. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. MD Anderson Cancer Center. [Link]
-
Rehman, H., et al. (2011). Repeated PR1 and WT1 peptide vaccination in montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8>+> T cells in myeloid malignancies. MD Anderson Cancer Center. [Link]
-
Rehman, H., et al. (2009). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood. [Link]
-
Slingluff, C. L., et al. (2022). Phase I/II clinical trial of a helper peptide vaccine plus PD-1 blockade in PD-1 antibody-naïve and PD-1 antibody-experienced patients with melanoma (MEL64). Journal for ImmunoTherapy of Cancer. [Link]
Sources
- 1. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PR1 peptide vaccine(The University of Texas MD Anderson Cancer Center) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ELISPOT protocol | Abcam [abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I/II clinical trial of a helper peptide vaccine plus PD-1 blockade in PD-1 antibody-naïve and PD-1 antibody-experienced patients with melanoma (MEL64) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. youtube.com [youtube.com]
- 11. Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Gating Flow Cytometry Data for Immunological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing GM-CSF as an Adjuvant with the PR1 Peptide Vaccine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide for the use of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) as a potent immunological adjuvant in conjunction with the PR1 peptide vaccine. The PR1 peptide, an HLA-A2-restricted epitope derived from Proteinase 3 (P3) and Neutrophil Elastase (NE), is a well-documented leukemia-associated antigen overexpressed in myeloid malignancies such as Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Myelodysplastic Syndrome (MDS).[1][2][3][4] The primary challenge in peptide-based cancer immunotherapy is overcoming the low immunogenicity of short, non-native peptides. This guide details the mechanism of action, summarizes key clinical findings, and provides detailed, field-proven protocols for vaccine formulation, administration, and immune monitoring to effectively harness the synergistic potential of PR1 and GM-CSF for inducing robust, leukemia-specific cytotoxic T-lymphocyte (CTL) responses.
Scientific Rationale and Mechanism of Action
The PR1 Peptide: A Targeted Antigen for Myeloid Leukemia
The PR1 peptide (sequence: VLQELNVTV) is a nine-amino-acid epitope presented on the surface of myeloid leukemia cells by the HLA-A2 molecule.[1][5] This presentation allows for recognition by the T-cell receptors (TCRs) of specific cytotoxic T-lymphocytes (CTLs). These PR1-specific CTLs can mediate the targeted lysis of malignant cells while sparing healthy tissues, making PR1 an ideal candidate for a cancer vaccine.[1][4] Clinical studies have demonstrated that PR1-CTLs are more numerous in AML and CML patients and contribute to cytogenetic and molecular remission, supporting the feasibility of this vaccination approach.[1]
GM-CSF: Enhancing Peptide Immunogenicity
GM-CSF is a pleiotropic cytokine that plays a crucial role in hematopoiesis and immune modulation.[6][7] When used as a vaccine adjuvant, its primary function is to create a pro-inflammatory microenvironment at the injection site, which is essential for initiating a powerful adaptive immune response.[8][9]
The key mechanisms of GM-CSF adjuvant activity include:
-
Recruitment and Maturation of Antigen-Presenting Cells (APCs): GM-CSF is a potent stimulator for the mobilization and differentiation of monocytes into dendritic cells (DCs), the most effective APCs for initiating T-cell immunity.[9][10][11]
-
Enhanced Antigen Presentation: It upregulates the expression of Major Histocompatibility Complex (MHC) class II and co-stimulatory molecules (e.g., CD80, CD86) on the surface of these APCs.[10] This ensures that the PR1 peptide is efficiently presented to CD4+ helper T-cells and cross-presented to CD8+ cytotoxic T-cells.
-
T-Cell Activation and Proliferation: The combination of robust antigen presentation and co-stimulation by GM-CSF-matured DCs leads to the potent activation, proliferation, and differentiation of naive T-cells into effector and memory PR1-specific CTLs.[6]
The following diagram illustrates the synergistic signaling pathway initiated by the co-administration of the PR1 peptide vaccine and GM-CSF.
Caption: Overall Experimental Workflow for PR1/GM-CSF Vaccination.
References
-
Qazilbash, M. H., Wieder, E., Thall, P. F., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia, 31(3), 697–704. [Link]
-
Qazilbash, M. H., Wieder, E., Thall, P. F., et al. (2016). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. PubMed. [Link]
-
University of Miami. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]
-
Molldrem, J. J., et al. (2007). PR1 peptide vaccination for patients with myeloid leukemias. ASCO Publications. [Link]
-
Molldrem, J. J., et al. (2007). PR1 Peptide Vaccine-Induced Immune Response Is Associated with Better Event-Free Survival in Patients with Myeloid Leukemia. Blood (ASH Publications). [Link]
-
Gordon, M., & Schirrmacher, V. (1998). Potential role of granulocyte-macrophage colony-stimulating factor as vaccine adjuvant. PubMed. [Link]
-
Wang, Y., et al. (2018). Revisiting GM-CSF as an adjuvant for therapeutic vaccines. PMC - NIH. [Link]
-
Wieder, E. D., et al. (2008). Randomized Phase II Study of Proteinase 3-Derived PR1 Peptide Vaccine and GM-CSF with or without PEG-Interferon ALFA-2B to Eradicate Minimal Residual Disease in Chronic Myeloid Leukemia. Blood (ASH Publications). [Link]
-
Raza, A., et al. (2021). Granulocyte macrophage colony-stimulating factor has come of age: From a vaccine adjuvant to antiviral immunotherapy. PMC - NIH. [Link]
-
Wieder, E. D., et al. (2008). Randomized phase II study of proteinase 3-derived PR1 vaccine and GM-CSF with or without peg-interferon alfa-2b to eradicate minimal residual disease in chronic myeloid leukemia. ASCO Publications. [Link]
-
Parmiani, G., et al. (2007). Opposite immune functions of GM-CSF administered as vaccine adjuvant in cancer patients. PubMed. [Link]
-
Tarhini, A. A., & Kirkwood, J. M. (2016). An Update on GM-CSF and its Potential Role in Melanoma Management. Taylor & Francis Online. [Link]
-
Disis, M. L., et al. (1996). Granulocyte-macrophage colony-stimulating factor: an effective adjuvant for protein and peptide-based vaccines. Blood (ASH Publications). [Link]
-
NCI Drug Dictionary. Definition of recombinant fowlpox GM-CSF vaccine adjuvant. NCI. [Link]
-
Choo, D. K., et al. (2017). Novel GM-CSF-based vaccines: One small step in GM-CSF gene optimization, one giant leap for human vaccines. NIH. [Link]
-
ResearchGate. GM-CSF as adjuvant in vaccination trials: dosage and immune response in... ResearchGate. [Link]
-
JPT. Robust Immune Monitoring in preclinical studies and clinical trials. JPT. [Link]
-
Frontiers. GM-CSF: A Double-Edged Sword in Cancer Immunotherapy. Frontiers. [Link]
-
Rezvani, K., et al. (2005). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. NIH. [Link]
-
ResearchGate. (PDF) PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
JPT. References with Peptides for Immune Monitoring. JPT. [Link]
-
MDPI. Shaping Antitumor Immunity with Peptide Vaccines: Implications of Immune Modulation at the Vaccine Site. MDPI. [Link]
-
Sayem, M., et al. (2016). Adjuvants for peptide-based cancer vaccines. PMC - NIH. [Link]
-
Ogasawara, M., et al. (2012). Phase I Trial of Wilms' Tumor 1 (WT1) Peptide Vaccine with GM-CSF or CpG in Patients. Anticancer Research. [Link]
-
Slingluff, C. L., et al. (2011). Phase I/II study of GM-CSF DNA as an adjuvant for a multipeptide cancer vaccine in patients with advanced melanoma. PubMed Central. [Link]
-
Fonocho, E., et al. (2009). Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors. NIH. [Link]
-
Zhang, H., et al. (2019). Peptide-Based Vaccines: Current Progress and Future Challenges. Chemical Reviews. [Link]
-
Maslak, P. G., et al. (2010). Vaccination with synthetic analog peptides derived from WT1 oncoprotein induces T-cell responses in patients with complete remission from acute myeloid leukemia. PMC - PubMed Central. [Link]
-
McNeel, D. G., et al. (2022). GM-CSF elicits antibodies to tumor-associated proteins when used as a prostate cancer vaccine adjuvant. PMC - NIH. [Link]
-
Patsnap Synapse. PR1 peptide vaccine(The University of Texas MD Anderson Cancer Center). Patsnap Synapse. [Link]
Sources
- 1. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Granulocyte macrophage colony-stimulating factor has come of age: From a vaccine adjuvant to antiviral immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel GM-CSF-based vaccines: One small step in GM-CSF gene optimization, one giant leap for human vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential role of granulocyte-macrophage colony-stimulating factor as vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting GM-CSF as an adjuvant for therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Quantifying PR1-Specific T-Cells Using Tetramer Staining Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of PR1-specific T-cells using major histocompatibility complex (MHC) tetramer staining assays. This document delves into the scientific principles, offers detailed step-by-step protocols, and provides insights into data analysis and troubleshooting, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of PR1-Specific T-Cells in Hematologic Malignancies
The PR1 peptide is a nine-amino-acid, HLA-A2-restricted peptide derived from proteinase 3 (P3) and neutrophil elastase (NE).[1][2][3] These proteins are often overexpressed in various myeloid leukemias, such as Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Myelodysplastic Syndrome (MDS).[1][2][3][4] Consequently, the PR1 peptide can be presented on the surface of leukemia cells by HLA-A2 molecules, marking them for recognition and destruction by cytotoxic T lymphocytes (CTLs).[1][4] The quantification of PR1-specific T-cells is, therefore, a critical tool in the research and development of immunotherapies for these cancers, including peptide vaccines and adoptive T-cell therapies.[2][5][6][7] Monitoring the frequency and functional status of these T-cells can provide valuable insights into a patient's immune response to treatment and disease progression.[2][4]
The Principle of MHC Tetramer Staining
The detection of antigen-specific T-cells was historically challenging due to the low affinity and fast off-rate of the interaction between a single T-cell receptor (TCR) and a single peptide-MHC (pMHC) complex.[8][9] The development of MHC tetramer technology in 1996 revolutionized the field by overcoming this limitation.[9][10]
MHC tetramers are complexes of four identical pMHC molecules bound to a central fluorochrome-conjugated streptavidin molecule.[10][11] This multivalent structure allows the tetramer to bind to multiple TCRs on the surface of a single antigen-specific T-cell, significantly increasing the avidity of the interaction.[9][12] This stable binding enables the direct visualization, enumeration, and phenotyping of rare antigen-specific T-cell populations within a heterogeneous sample, such as peripheral blood mononuclear cells (PBMCs), using flow cytometry.[8][10][13]
Experimental Workflow: From Sample Preparation to Data Analysis
The overall workflow for quantifying PR1-specific T-cells involves several key stages, from preparing the single-cell suspension to the final analysis of flow cytometry data. Each step is critical for obtaining accurate and reproducible results.
Caption: A sequential gating strategy for identifying PR1-specific T-cells.
Step-by-Step Gating:
-
Gate on Lymphocytes: Use the forward scatter (FSC) and side scatter (SSC) parameters to identify the lymphocyte population based on its characteristic size and granularity. [14][15]2. Singlet Gate: Exclude cell doublets and aggregates by plotting FSC-Height versus FSC-Area. [14][15][16]3. Viability Gate: Gate on the live cell population by excluding cells that have taken up the viability dye. [14][15]4. T-Cell Gate: From the live singlet lymphocyte population, identify T-cells by gating on CD3+ events. [14][15]5. CD8+ T-Cell Gate: Further refine the T-cell population by gating on CD8+ cells. A "dump channel" containing antibodies against markers of non-target cells (e.g., CD4, CD14, CD19, CD56) labeled with the same fluorophore can be used to exclude these populations and improve the purity of the target gate. [14][15][17]6. PR1-Tetramer+ Gate: Finally, within the CD8+ T-cell gate, identify the PR1-specific population by plotting CD8 versus the PR1-HLA-A2 tetramer fluorescence. [1][14]The positive gate should be set based on a negative control, such as an irrelevant tetramer or a fluorescence minus one (FMO) control. [18][19]
Combining Tetramer Staining with Functional Assays
To gain a deeper understanding of the immune response, tetramer staining can be combined with intracellular cytokine staining (ICS) to assess the functionality of PR1-specific T-cells. [20][21][22][23]This allows for the simultaneous quantification and functional characterization of these cells.
Challenges and Considerations: A key challenge is that in vitro antigen restimulation, required for ICS, can lead to TCR downregulation, potentially reducing tetramer staining intensity. [20][23]Optimized protocols have been developed to address this, often involving intracellular staining with both the tetramer and cytokine-specific antibodies after cell permeabilization. [20][22][23][24]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background/Non-specific Staining | - Tetramer concentration too high.- Dead cells present.- Inadequate washing.- Non-specific binding to Fc receptors. | - Titrate the tetramer to find the optimal concentration.<[13][18]br>- Use a viability dye and gate on live cells.<[25]br>- Increase the number of wash steps.<[19]br>- Use an Fc receptor blocking reagent. [25] |
| Weak or No Signal | - Low frequency of target cells.- Poor tetramer quality or stability.- Suboptimal staining temperature.- TCR downregulation. | - Increase the number of cells acquired.- Validate tetramer performance using a positive control or a bead-based assay.<[26][27][28]br>- Optimize staining temperature (4°C is often recommended).<[29][30]br>- For functional assays, consider intracellular tetramer staining. [20][23] |
| Poor Resolution | - Incorrect flow cytometer settings.- Spectral overlap between fluorochromes. | - Optimize PMT voltages and compensation settings.- Use a well-designed multicolor panel with minimal spectral overlap. |
Conclusion
The quantification of PR1-specific T-cells using tetramer staining is a powerful and indispensable tool in the field of immuno-oncology. By adhering to the detailed protocols and best practices outlined in these application notes, researchers can obtain reliable and reproducible data, paving the way for a deeper understanding of anti-leukemia immunity and the development of more effective cancer immunotherapies.
References
-
Butera, A., et al. (2019). Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies. Frontiers in Immunology. Available at: [Link]
-
ProImmune. (2024). Optimizing Tetramer Staining in Flow Cytometry for Enhanced Cellular Analysis. ProImmune. Available at: [Link]
-
Wang, X. F., et al. (2009). Combining MHC tetramer and intracellular cytokine staining for CD8(+) T cells to reveal antigenic epitopes naturally presented on tumor cells. Journal of Immunological Methods. Available at: [Link]
-
Butera, A., et al. (2019). Tetramer staining combined with intracellular cytokine staining on a... ResearchGate. Available at: [Link]
-
Butera, A., et al. (2019). Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies. PubMed Central. Available at: [Link]
-
ProImmune. (2024). What Is The MHC Tetramer Protocol And How Does It Work?. ProImmune. Available at: [Link]
-
MBL International. (n.d.). How MHC Tetramer can detect T cells, and how to make it?. MBL Life Science. Available at: [Link]
-
Wikipedia. (2023). Tetramer assay. Wikipedia. Available at: [Link]
-
Molldrem, J. J., et al. (2000). A PR1-human leukocyte antigen-A2 tetramer can be used to isolate low-frequency cytotoxic T lymphocytes from healthy donors that selectively lyse chronic myelogenous leukemia. PubMed. Available at: [Link]
-
Molldrem, J. J., et al. (2000). A PR1-Human Leukocyte Antigen-A2 Tetramer Can Be Used to Isolate Low-Frequency Cytotoxic T Lymphocytes from Healthy Donors That Selectively Lyse Chronic Myelogenous Leukemia. Cancer Research. Available at: [Link]
-
Various Authors. (2015). How to stain MHC-I tetramer with intracellular cytokine staining in CD8 t cells?. ResearchGate. Available at: [Link]
-
Dolton, G., et al. (2015). Detection of Antigen-Specific T Cells Using In Situ MHC Tetramer Staining. MDPI. Available at: [Link]
-
ProImmune. (2024). 6 Tips for Optimizing Your MHC Tetramer Assay Results. ProImmune. Available at: [Link]
-
Stuber, T., et al. (2023). Validation of ligand tetramers for the detection of antigen-specific lymphocytes. PubMed Central. Available at: [Link]
-
MBL International. (n.d.). 【MHC Tetramer】Optimization/Troubleshooting. MBL Life Science. Available at: [Link]
-
NIH Tetramer Core Facility. (n.d.). Why Tetramers?. NIH Tetramer Core Facility. Available at: [Link]
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. PubMed Central. Available at: [Link]
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. PubMed. Available at: [Link]
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. Available at: [Link]
-
Cole, D. K., et al. (2017). Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells. Frontiers in Immunology. Available at: [Link]
-
MBL International. (2018). Gating strategy for tetramer analysis to eliminate non-specific event. MBL International. Available at: [Link]
-
Rossetti, M., et al. (2018). Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development. PubMed Central. Available at: [Link]
-
Stuber, T., et al. (2023). Validation of Ligand Tetramers for the Detection of Antigen-Specific Lymphocytes. The Journal of Immunology. Available at: [Link]
-
Shune, L. O., et al. (2017). Targeting PR1 in myeloid leukemia. OncoImmunology. Available at: [Link]
-
Stuber, T., et al. (2022). Validation of antigen tetramers for the detection of antigen-specific B cells. bioRxiv. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of PR1 leukemia peptide vaccine. NCI Drug Dictionary. Available at: [Link]
-
Dolton, G., et al. (2014). More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers. Immunology. Available at: [Link]
-
Wooldridge, L., et al. (2009). Tricks with tetramers: how to get the most from multimeric peptide–MHC. Immunology. Available at: [Link]
-
Rossetti, M., et al. (2018). Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development. Frontiers in Immunology. Available at: [Link]
-
The Tetramer Store. (n.d.). Tips & Tricks for MHC tetramer staining. The Tetramer Store. Available at: [Link]
-
Molldrem, J. J., et al. (2003). Chronic myelogenous leukemia shapes host immunity by selective deletion of high-avidity leukemia-specific T cells. Journal of Clinical Investigation. Available at: [Link]
-
Yokouchi, H., et al. (2005). Tetramer‐blocking assay for defining antigen‐specific cytotoxic T lymphocytes using peptide‐MHC tetramer. Cancer Science. Available at: [Link]
-
Various Authors. (2016). MHC-Peptide Tetramers to Visualize Antigen-Specific T Cells. ResearchGate. Available at: [Link]
-
Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers. Bio-Rad. Available at: [Link]
-
Butera, A., et al. (2019). (PDF) Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4 T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies. ResearchGate. Available at: [Link]
-
ProImmune. (2024). Unlocking T Cell Insights: A Comprehensive Tetramer Assay Protocol. ProImmune. Available at: [Link]
-
Various Authors. (n.d.). Gating strategy for flow cytometry analysis of tetramer-positive... ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Depiction of gating strategy used to identify CD8 T cells in this... ResearchGate. Available at: [Link]
Sources
- 1. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Targeting PR1 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PR1-human leukocyte antigen-A2 tetramer can be used to isolate low-frequency cytotoxic T lymphocytes from healthy donors that selectively lyse chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. How MHC Tetramer can detect T cells, and how to make it? | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Why Tetramers? | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 10. Tetramer assay - Wikipedia [en.wikipedia.org]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 20. Frontiers | Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies [frontiersin.org]
- 21. Combining MHC tetramer and intracellular cytokine staining for CD8(+) T cells to reveal antigenic epitopes naturally presented on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 26. Validation of ligand tetramers for the detection of antigen-specific lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Validation of Ligand Tetramers for the Detection of Antigen-Specific Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]
Measuring PR1-Specific T-Cell Immunity: A Guide to the IFN-gamma ELISpot Assay for Quantifying PR1-CTL Responses
An Application Note and Detailed Protocol
Abstract
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the interferon-gamma (IFN-γ) ELISpot assay to measure cellular immune responses mediated by PR1-specific cytotoxic T lymphocytes (PR1-CTLs). PR1 is an HLA-A2-restricted peptide antigen derived from proteinase 3 (P3) and neutrophil elastase (NE), proteins often overexpressed in myeloid leukemia cells.[2][3][4] Consequently, PR1-CTLs are a critical component of the anti-leukemia immune response, and monitoring their activity is paramount in the development and evaluation of immunotherapies, including peptide vaccines.[2] This document details the scientific principles, provides a step-by-step experimental protocol, and offers insights into data analysis, validation, and troubleshooting.
Introduction: The Convergence of a Powerful Assay and a Key Target
The IFN-gamma ELISpot Assay: A Single-Cell Resolution Functional Assay
The ELISpot assay has become a cornerstone of immune monitoring due to its exceptional sensitivity and its ability to measure the functional capacity of individual immune cells.[1][5] Unlike an ELISA, which measures the total concentration of secreted cytokines in a bulk sample, the ELISpot assay captures the cytokine in the immediate vicinity of the secreting cell, creating a distinct "spot" on a membrane.[6][7] Each spot represents the footprint of a single, active, cytokine-producing cell.[7][8]
Interferon-gamma (IFN-γ) is a pleiotropic cytokine and a hallmark of Type 1 cell-mediated immunity. It is primarily produced by activated T cells (especially CD8+ CTLs and Th1 CD4+ T cells) and NK cells.[6][7] As a key mediator of anti-viral and anti-tumor immunity, quantifying IFN-γ secreting T-cells provides a direct measure of an antigen-specific cellular immune response, making it an invaluable biomarker in vaccine and immunotherapy trials.[6]
PR1-CTLs: Targeting Myeloid Malignancies
The PR1 peptide is a nine-amino-acid epitope (VLQELNVTV) derived from proteinase 3 and neutrophil elastase.[3] In the context of the HLA-A2 molecule, this peptide is presented on the surface of myeloid leukemia cells (e.g., in Acute Myeloid Leukemia - AML, and Chronic Myeloid Leukemia - CML).[2][3] This presentation allows for recognition by PR1-specific cytotoxic T lymphocytes (PR1-CTLs), which can then mediate the targeted killing of these malignant cells.[3] Clinical studies have demonstrated that vaccination with the PR1 peptide can induce specific immunity that correlates with positive clinical responses in patients with myeloid malignancies.[2][9] Therefore, accurately measuring the frequency and functional activity of PR1-CTLs is a critical endpoint for assessing the immunogenicity of such therapies.
Principle of the Assay
The IFN-γ ELISpot assay for PR1-CTLs operates on the principle of a sandwich immunoassay performed on a 96-well plate with a polyvinylidene fluoride (PVDF) membrane.
The biological interaction that initiates this process involves the specific recognition of the PR1 peptide by the T-cell receptor (TCR) on a PR1-CTL.
Detailed Experimental Protocol
This protocol is a guideline; optimization of cell numbers and incubation times may be required depending on the expected frequency of responding cells.[10][11]
Reagents, Materials, and Equipment
| Category | Item | Example Supplier |
| Kit & Antibodies | Human IFN-γ ELISpot Kit (containing capture Ab, detection Ab, conjugate, and substrate) | Mabtech, BD Biosciences, R&D Systems[7][12] |
| Plates | 96-well PVDF-membrane plates | Millipore (MSIPS4510)[13] |
| Cells | Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ donors | In-house isolation or commercial |
| Antigen | PR1 Peptide (VLQELNVTV), >95% purity | JPT Peptide Technologies, Genscript |
| Controls | Positive: Phytohemagglutinin (PHA) Negative: Cell culture medium +/- irrelevant peptide (e.g., HIV peptide for non-infected donor) | Sigma-Aldrich |
| Media & Buffers | RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine, PBS, Tween-20 | Gibco, Sigma-Aldrich |
| Equipment | 37°C CO2 Incubator, Centrifuge, Pipettes, Sterile tissue culture hoods, Automated ELISpot reader or Stereomicroscope | Standard laboratory suppliers |
Experimental Workflow
Step-by-Step Methodology
Day 1: Plate Coating & Cell Preparation
-
Plate Pre-wetting: Add 15-25 µL of 35-70% ethanol to each well to activate the PVDF membrane. Incubate for 30-60 seconds.[13][14] Immediately wash wells thoroughly 3-4 times with 200 µL/well of sterile PBS. Do not allow the membrane to dry.
-
Antibody Coating: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL to each well. Seal the plate and incubate overnight at 4°C.[14]
-
Cell Preparation:
-
Fresh PBMCs: Isolate PBMCs from whole blood (e.g., from an HLA-A2+ patient or vaccinated donor) using Ficoll-Paque density gradient centrifugation. Wash cells and resuspend in complete culture medium (e.g., RPMI + 10% FBS + 1% Pen/Strep). Perform a cell count and viability assessment (viability should be >90%).
-
Cryopreserved PBMCs: Thaw cells rapidly in a 37°C water bath.[15] Transfer to a tube with pre-warmed medium. Centrifuge, resuspend in fresh medium, and let the cells rest for at least 1-2 hours at 37°C before use to allow for recovery.[15]
-
Day 2: Cell Plating and Incubation
-
Plate Washing and Blocking: Decant the coating solution. Wash the plate 3-4 times with 200 µL/well of sterile PBS. To prevent non-specific binding, add 200 µL/well of blocking buffer (typically complete culture medium) and incubate for at least 2 hours at room temperature or 37°C.[14]
-
Prepare Stimuli: Prepare 2X concentrations of your stimuli in complete medium.
-
PR1 Peptide: Typically used at a final concentration of 1-10 µg/mL.
-
Positive Control: PHA at a final concentration of 1-5 µg/mL.
-
Negative Control: Medium only (or medium with an irrelevant peptide).
-
-
Cell Plating:
-
Decant the blocking solution from the plate.
-
Add 100 µL/well of the appropriate 2X stimuli to the wells in triplicate.
-
Adjust the cell suspension to a concentration of 2-4 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well to achieve a final density of 200,000-400,000 cells/well.
-
The final volume in each well is 200 µL.
-
-
Incubation: Carefully place the plate in a 37°C, 5% CO2 humidified incubator for 18-24 hours. Do not stack plates or disturb them during incubation to ensure optimal spot formation.[16][17]
Day 3: Spot Development and Reading
-
Cell Removal: Decant the plate and wash away cells. Wash the plate 3-5 times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in a suitable buffer (e.g., PBS with 0.5% BSA). Add 100 µL to each well. Incubate for 2 hours at room temperature.[18]
-
Enzyme Conjugate: Wash the plate 3-5 times with PBST. Dilute the streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) in buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.[12]
-
Final Wash: Wash the plate 3-5 times with PBST, followed by 2 final washes with PBS only to remove residual Tween-20, which can inhibit the enzyme.[16]
-
Spot Development: Prepare the substrate solution (e.g., BCIP/NBT) immediately before use. Add 100 µL to each well. Monitor spot development in the dark, typically for 5-30 minutes.[12]
-
Stop Reaction: Stop the development by thoroughly rinsing the plate with tap or deionized water.[18]
-
Drying and Reading: Remove the plastic underdrain from the plate. Allow the plate to air-dry completely in the dark or under a laminar flow hood.[17] Once dry, spots can be counted using an automated ELISpot reader or manually with a stereomicroscope.
Data Analysis and Interpretation
Objective and accurate data analysis is fundamental to generating reliable results.[8][19]
Spot Counting and Calculation
The raw data consists of the number of spots per well. Replicate wells (typically triplicates) are averaged. The final result is expressed as Spot Forming Cells (SFCs) per 10^6 PBMCs .
Formula: SFCs per 10^6 cells = ( (Mean spots in Test Wells) - (Mean spots in Negative Control Wells) ) * (1,000,000 / Number of cells plated per well)
Assay Acceptance Criteria
Before analyzing test results, the controls must meet pre-defined criteria:
-
Negative Control (Medium only): Should have a low spot count, typically <10 SFCs per 10^6 cells.
-
Positive Control (PHA): Should induce a strong response, often >200 SFCs per 10^6 cells, confirming cell viability and functionality.
Defining a Positive PR1 Response
The definition of a positive antigen-specific response can vary, but common criteria include:
-
The mean number of spots in the PR1-stimulated wells must be statistically significantly higher than the mean of the negative control wells (e.g., using a Student's t-test).[20][21]
-
The mean count of the PR1 wells should be at least 3 times the mean of the negative control wells.
-
The net SFC count (PR1 wells minus negative control wells) must be above a certain threshold, for example, 25-50 SFCs per 10^6 cells.
Sample Data Presentation
| Condition | Replicate 1 (Spots) | Replicate 2 (Spots) | Replicate 3 (Spots) | Mean Spots | Net SFCs per 10^6 PBMCs | Result |
| Negative Control | 4 | 6 | 5 | 5 | 0 | - |
| Positive Control (PHA) | 285 | 310 | 298 | 297.7 | 1463.5 | Valid |
| PR1 Peptide | 55 | 62 | 58 | 58.3 | 266.5 | Positive |
| (Calculations based on 200,000 cells plated per well) |
Assay Validation and Troubleshooting
For clinical or regulated studies, ELISpot assays require thorough validation to ensure data is robust and reproducible.[22][23][24]
Key Validation Parameters
-
Sensitivity (LOD/LLOQ): The Limit of Detection (LOD) is the lowest number of spots distinguishable from background, while the Lower Limit of Quantification (LLOQ) is the lowest number of spots that can be quantified with acceptable precision.[22]
-
Precision: Assessed as intra-assay (within a plate) and inter-assay (between plates/days) variability, typically expressed as a coefficient of variation (%CV). A common target is a %CV <30%.[23][24]
-
Specificity: The assay should only detect responses to the specific antigen (PR1) and not to irrelevant control peptides.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Contaminated reagents or cells. - Sub-optimal blocking. - Inadequate washing.[25] - Mitogenic factors in serum. | - Use sterile technique and filter reagents. - Increase blocking time or change blocking agent. - Ensure thorough washing between steps. - Heat-inactivate serum.[25] |
| No/Few Spots | - Low frequency of responding cells. - Poor cell viability. - Inactive reagents (peptide, antibodies). - Incorrect incubation times. | - Increase the number of cells plated per well.[11] - Check cell viability before plating. - Verify reagent activity with positive controls. - Optimize incubation time for your specific system. |
| Fuzzy/Poorly Defined Spots | - Plate was moved/disturbed during cell incubation.[16] - Membrane was not properly pre-wetted. - Over-development of the plate. | - Ensure the incubator is stable and plates are not disturbed. - Ensure uniform pre-wetting with ethanol. - Reduce substrate incubation time and monitor closely.[25] |
| Inconsistent Replicate Wells | - Uneven cell distribution in wells. - Pipetting errors. | - Gently mix cell suspension before and during plating. - Use calibrated pipettes and ensure careful technique. |
References
-
Eurofins-Viracor. (2022). Recommendations on ELISpot assay validation by the GCC. [Link]
-
Dewall, S., et al. (2022). Recommendations on ELISpot Assay Validation by the GCC. Taylor & Francis Online. [Link]
-
Lernout, E., et al. (2009). Standardization and validation issues of the ELISPOT assay. PubMed. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. PubMed. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. PubMed Central. [Link]
-
University of Miami. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. [Link]
-
Gajewski, T. F., et al. (2005). Image Analysis and Data Management of ELISPOT Assay Results. PubMed. [Link]
-
Janetzki, S. (2020). Important Considerations for ELISpot Validation. Springer Nature Experiments. [Link]
-
National Cancer Institute. Definition of PR1 leukemia peptide vaccine. NCI Drug Dictionary. [Link]
-
MD Anderson Cancer Center. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. [Link]
-
Wykes, M. N. (2018). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. PubMed Central. [Link]
-
National Cancer Institute. Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay. [Link]
-
Moodie, Z., et al. (2010). Statistical analysis of ELISPOT assays. PubMed. [Link]
-
ImmunoSpot. Image Analysis and Data Management of ELISPOT Assay Results. [Link]
-
Lin, Y., et al. (2017). A new statistical method for analyzing elispot data. MedCrave online. [Link]
-
Creative Diagnostics. Statistical Analysis of ELISPOT Assays Protocol. [Link]
-
Assay Genie. Human IFN-gamma ELISpot Kit (HUDC0147). [Link]
-
U-CyTech. Cell sample preparation B cell ELISPOT assay. [Link]
-
Creative Biolabs. ELISPOT Protocol. [Link]
-
Merck Millipore. Troubleshooting Your ELISpot Assay. [Link]
-
Creative Biolabs Antibody. ELISpot Troubleshooting. [Link]
-
THE ELISPOT Source. PROCEDURE. [Link]
-
Volt Tecnologia. Elispot Protocol For Ifn Gamma. [Link]
-
Cellular Technology Limited. Human IFN-γ Single-Color Enzymatic ImmunoSpot® Rapid - PROTOCOL. [Link]
-
Lu, X., et al. (2021). Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates. PubMed Central. [Link]
-
Bio-protocol. ELISPOT Assay to Measure Peptide-specific IFN-γ Production. [Link]
-
JoVE. (2022). Interferon-gamma ELISpot Assay to Measure T Cell Responses Protocol Preview. [Link]
-
NIH. (2025). Cell-based ELISpot protocol to detect and quantify antigen-specific antibody-secreting cells in murine whole-organ single-cell suspensions. [Link]
Sources
- 1. Standardization and validation issues of the ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Important Considerations for ELISpot Validation | Springer Nature Experiments [experiments.springernature.com]
- 6. Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. immunospot.com [immunospot.com]
- 9. Research Portal [scholarship.miami.edu]
- 10. Cell sample preparation B cell ELISPOT assay | U-CyTech [ucytech.com]
- 11. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]
- 12. Human IFN-γ ELISPOT Pair [bdbiosciences.com]
- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. mstechno.co.jp [mstechno.co.jp]
- 18. mstechno.co.jp [mstechno.co.jp]
- 19. Image Analysis and Data Management of ELISPOT Assay Results | Springer Nature Experiments [experiments.springernature.com]
- 20. Statistical analysis of ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A new statistical method for analyzing elispot data - MedCrave online [medcraveonline.com]
- 22. mabtech.com [mabtech.com]
- 23. eurofins-viracor.com [eurofins-viracor.com]
- 24. tandfonline.com [tandfonline.com]
- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes & Protocols: Developing Murine Models for PR1 Leukemia Vaccine Studies
Introduction: The PR1 Antigen and its Therapeutic Potential in Leukemia
Myeloid leukemias, such as Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML), are characterized by the malignant proliferation of myeloid cells. A promising immunotherapeutic approach for these cancers involves targeting tumor-associated antigens (TAAs) that are overexpressed on leukemic cells. One such TAA is Proteinase 3 (PR3), a serine protease found in the azurophilic granules of neutrophils.[1][2] The PR1 peptide is a nine-amino-acid, HLA-A2-restricted epitope derived from PR3.[3][4][5] In healthy individuals, PR3 is primarily intracellular, but in leukemic cells, it is often overexpressed and can be presented on the cell surface by HLA-A2 molecules, making it a specific target for cytotoxic T lymphocytes (CTLs).[1][6] The PR1 leukemia vaccine aims to elicit a robust PR1-specific CTL response capable of recognizing and eliminating PR3-expressing leukemia cells.[3][4][5] Clinical trials have demonstrated that vaccination with the PR1 peptide can induce specific immunity and lead to clinical responses in patients with myeloid malignancies.[4][5][7][8]
To further investigate the efficacy of PR1-based vaccines and optimize their therapeutic potential, robust preclinical models are essential. This guide provides a comprehensive framework for developing and utilizing murine models to study the PR1 leukemia vaccine. We will detail the selection of appropriate mouse strains and leukemia models, provide step-by-step protocols for vaccine formulation and administration, and outline key immunological assays to evaluate the anti-leukemic immune response.
I. Selecting the Appropriate Murine Model
The successful translation of preclinical findings to the clinic hinges on the use of a relevant and well-characterized animal model. For PR1 vaccine studies, two key components are necessary: a mouse strain capable of recognizing the human HLA-A2-restricted PR1 peptide and a leukemia model that expresses the PR3 antigen.
Mouse Strain: HLA-A2 Transgenic Mice
Since the PR1 peptide is restricted by the human HLA-A2 molecule, standard inbred mouse strains will not mount a PR1-specific immune response. Therefore, the use of HLA-A2 transgenic mice is mandatory. These mice are genetically engineered to express the human HLA-A2.1 molecule, typically on a C57BL/6 background.[9] This allows for the presentation of the PR1 peptide to the murine T-cell repertoire and the subsequent generation of PR1-specific CTLs.
Murine Leukemia Model: The C1498 Cell Line
The ideal murine leukemia model for PR1 vaccine studies should be of myeloid origin, express PR3, and be syngeneic to the C57BL/6 background of the HLA-A2 transgenic mice to ensure immune competence. The C1498 cell line is a well-established and appropriate choice.[1][10][11]
-
Origin and Characteristics: C1498 is a murine myeloid leukemia cell line that arose spontaneously in a C57BL/6 mouse.[1][11] It is considered a model for AML and is known to be aggressive when implanted in syngeneic mice.[1][11]
-
Syngeneic to C57BL/6: Being of C57BL/6 origin, the C1498 cell line can be transplanted into HLA-A2 transgenic mice on the same background without rejection, allowing for the study of the vaccine-induced immune response against the tumor in an immunocompetent setting.[10][11]
-
Myeloid Lineage: As a myeloid leukemia cell line, C1498 is expected to express PR3, the source of the PR1 antigen. While direct quantification of PR3 expression in C1498 in the available literature is limited, its myeloid origin makes it a biologically relevant model.
II. Experimental Workflow and Protocols
A typical preclinical study to evaluate a PR1 vaccine in a murine model involves several key stages: vaccine preparation, immunization, tumor challenge, and monitoring of the immune response and disease progression.
Experimental Workflow Diagram
Caption: A typical experimental workflow for PR1 vaccine studies in mice.
Protocol: PR1 Vaccine Formulation
Objective: To prepare an immunogenic formulation of the PR1 peptide vaccine.
Materials:
-
PR1 Peptide (VLQELNVTV) - high purity (>95%)
-
CpG ODN 1826 (a TLR9 agonist)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Two sterile Luer-lock syringes
-
A Luer-lock connector
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized PR1 peptide in sterile PBS to a stock concentration of 2 mg/mL.
-
Adjuvant Preparation: In a separate sterile tube, prepare the aqueous phase of the vaccine. For each mouse, combine:
-
50 µg PR1 peptide (25 µL of 2 mg/mL stock)
-
50 µg CpG ODN 1826
-
Sterile PBS to a final volume of 100 µL.
-
-
Emulsification: a. Draw 100 µL of the aqueous phase into one syringe. b. Draw 100 µL of IFA into the second syringe. c. Connect the two syringes using the Luer-lock connector. d. Emulsify the mixture by repeatedly passing the contents from one syringe to the other for at least 10 minutes, or until a stable, thick, white emulsion is formed. e. To test the stability of the emulsion, place a small drop onto the surface of a beaker of water. A stable emulsion will not disperse.
-
Storage: Use the freshly prepared emulsion immediately. Do not store.
Protocol: Mouse Immunization
Objective: To immunize HLA-A2 transgenic mice with the PR1 vaccine to elicit a PR1-specific immune response.
Procedure:
-
Priming Vaccination (Day 0): a. Administer 200 µL of the PR1 peptide-IFA-CpG emulsion subcutaneously (s.c.) at the base of the tail.
-
Booster Vaccination (Day 14): a. Prepare a fresh batch of the PR1 vaccine emulsion as described in Protocol 2.2. b. Administer a second 200 µL dose s.c. at a different site (e.g., the flank) to avoid inflammation at the initial injection site.
Protocol: Leukemia Challenge
Objective: To challenge vaccinated and control mice with C1498 leukemia cells to evaluate the protective efficacy of the vaccine.
Materials:
-
Cultured C1498 cells
-
Sterile PBS
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Preparation: a. Harvest C1498 cells from culture and wash twice with sterile PBS. b. Perform a cell count and assess viability using trypan blue exclusion. Viability should be >95%. c. Resuspend the cells in sterile PBS to a final concentration of 5 x 10^5 cells/mL.
-
Tumor Cell Inoculation (Day 21): a. Inject each mouse with 1 x 10^5 C1498 cells in a volume of 200 µL via the tail vein (intravenous injection).[11] This route of administration will lead to disseminated leukemia.[10][11]
Monitoring and Endpoints
Disease Progression:
-
Monitor the mice daily for signs of leukemia, which may include weight loss, ruffled fur, lethargy, and hind-limb paralysis.
-
Record body weight at least three times per week.
-
The primary endpoint is typically survival. Mice should be euthanized when they meet pre-defined humane endpoints (e.g., >20% weight loss, severe morbidity).
Tumor Burden:
-
At the end of the experiment, or at humane endpoints, tumor burden can be assessed by:
-
Spleen and Liver Weight: Enlarged spleen and liver are indicative of leukemia infiltration.
-
Flow Cytometry: Analyze bone marrow, spleen, and peripheral blood for the presence of leukemic cells (e.g., using a fluorescent marker if the C1498 cells are engineered to express one, or by staining for myeloid markers).[11]
-
III. Assessing the Anti-Leukemic Immune Response
To understand the mechanism of vaccine-induced protection, it is crucial to evaluate the PR1-specific T-cell response. These assays are typically performed on splenocytes harvested from a subset of mice at a defined time point after the tumor challenge (e.g., Day 28).
IFN-γ ELISpot Assay
Objective: To quantify the frequency of PR1-specific, IFN-γ-secreting T cells.
Principle: The ELISpot assay is a highly sensitive method to detect cytokine-secreting cells at the single-cell level. Splenocytes are stimulated with the PR1 peptide, and the number of cells producing IFN-γ is visualized as spots on a membrane.
Brief Protocol:
-
Coat an ELISpot plate with an anti-mouse IFN-γ capture antibody.
-
Isolate splenocytes from vaccinated and control mice.
-
Add splenocytes to the wells in the presence of:
-
PR1 peptide (10 µg/mL)
-
A negative control peptide
-
A positive control (e.g., Concanavalin A)
-
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Add streptavidin-HRP and a substrate to develop the spots.
-
Count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
Objective: To identify and phenotype PR1-specific, cytokine-producing T cells.
Principle: ICS allows for the simultaneous detection of cell surface markers (e.g., CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α) by flow cytometry.
Brief Protocol:
-
Isolate splenocytes and stimulate them with the PR1 peptide for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines with fluorescently-labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Acquire the data on a flow cytometer and analyze the percentage of CD8+ T cells producing cytokines in response to PR1 stimulation.
In Vivo Cytotoxicity Assay
Objective: To measure the in vivo killing capacity of PR1-specific CTLs.
Principle: This assay directly assesses the functional consequence of the vaccine-induced immune response: the ability to kill target cells in a living animal.
Brief Protocol:
-
Prepare Target Cells: a. Isolate splenocytes from a naive, non-transgenic C57BL/6 mouse. b. Split the splenocytes into two populations. c. Pulse one population with the PR1 peptide (target cells) and leave the other unpulsed (control cells).
-
Label Target Cells: a. Label the PR1-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSE^high^). b. Label the unpulsed control cells with a low concentration of the same dye (e.g., CFSE^low^).
-
Inject Target Cells: a. Mix the CFSE^high^ and CFSE^low^ populations at a 1:1 ratio. b. Inject the cell mixture intravenously into vaccinated and control mice.
-
Analyze Killing: a. After 18-24 hours, harvest the spleens of the recipient mice. b. Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high^ to CFSE^low^ cells. c. The specific lysis is calculated by comparing the ratio in vaccinated mice to the ratio in control (unvaccinated) mice.
IV. Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Description | Expected Outcome in Vaccinated Group |
| Survival | Median survival time after tumor challenge | Significantly increased compared to control |
| Tumor Burden | Spleen/liver weight, % of leukemic cells in tissues | Significantly reduced compared to control |
| IFN-γ ELISpot | Number of spot-forming units (SFU) per 10^6 splenocytes | Significantly higher number of PR1-specific spots |
| ICS | % of CD8+ T cells producing IFN-γ/TNF-α | Significantly higher percentage of PR1-specific cytokine-producing CD8+ T cells |
| In Vivo Cytotoxicity | % specific lysis of PR1-pulsed target cells | Significantly higher percentage of specific lysis |
Signaling Pathway and Experimental Logic
Caption: Mechanism of PR1 vaccine-induced anti-leukemic immunity.
Conclusion
The development of murine models for PR1 leukemia vaccine studies provides a powerful platform to investigate the vaccine's efficacy, mechanism of action, and potential for combination therapies. By utilizing HLA-A2 transgenic mice and the C1498 syngeneic leukemia model, researchers can generate robust and translatable data. The detailed protocols and assays outlined in this guide offer a comprehensive framework for conducting these studies with scientific rigor and integrity. The insights gained from these preclinical models will be instrumental in advancing PR1-based immunotherapies for patients with myeloid leukemias.
References
-
Overview of the Use of Murine Models in Leukemia and Lymphoma Research. (2017). Frontiers in Oncology. [Link]
-
Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research. (2015). Frontiers in Pediatrics. [Link]
-
Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors. (2008). Cancer Research. [Link]
-
Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. (2018). Cancers. [Link]
-
No-Waste™ Freund's Incomplete Adjuvant. (n.d.). G-Biosciences. [Link]
-
Detection of residual and chemoresistant leukemic cells in an immune-competent mouse model of acute myeloid leukemia. (2022). Journal of Hematology & Oncology. [Link]
-
New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia. (2018). In Chronic Myeloid Leukemia. Springer. [Link]
-
Immunological consequences of using three different clinical/laboratory techniques of emulsifying peptide-based vaccines in incomplete Freund's adjuvant. (2006). Journal of Translational Medicine. [Link]
-
C1498 (Leukemia) - Stable Cell Lines. (n.d.). Imanis Life Sciences. [Link]
-
CpG ODN 1826 VacciGrade™ | Sterile mouse TLR9 Ligand. (n.d.). InvivoGen. [Link]
-
C1498: A murine model for acute myelogenous leukemia (AML). (2017). Labcorp Oncology. [Link]
-
CpG ODN 1826 | Mouse TLR9 Ligand. (n.d.). InvivoGen. [Link]
-
Model C1498 | Syngeneic Models, Leukemia. (2024). Crown Bioscience. [Link]
-
A Detailed Protocol for Characterizing the Murine C1498 Cell Line and its Associated Leukemia Mouse Model. (2016). Journal of Visualized Experiments. [Link]
-
Proteinase 3. (n.d.). Wikipedia. [Link]
-
Sub-clonal analysis of the murine C1498 acute myeloid leukaemia cell line reveals genomic and immunogenic diversity. (2016). British Journal of Haematology. [Link]
-
Stabilizing the Proteomes of Acute Myeloid Leukemia Cells: Implications for Cancer Proteomics. (2020). Clinical Cancer Research. [Link]
-
003475 - HLA-A2 Strain Details. (n.d.). The Jackson Laboratory. [Link]
-
In vivo control of acute lymphoblastic leukemia by immunostimulatory CpG oligonucleotides. (2006). Blood. [Link]
-
In vivo OVA-specific Cytotoxic CD8 + T Cell Killing Assay. (2015). Bio-protocol. [Link]
-
Definition of PR1 leukemia peptide vaccine. (n.d.). National Cancer Institute. [Link]
-
WITHDRAWN: Proteinase 3 (PR3) gene is highly expressed in CBF leukemias and codes for a protein with abnormal nuclear localization that confers drug sensitivity. (2010). Leukemia. [Link]
-
Prtn3 proteinase 3 [ (house mouse)]. (n.d.). National Center for Biotechnology Information. [Link]
-
Vaccination with synthetic long peptide and CpG 2395 in AddaVax induces potent anti-tumor effects. (2025). OncoImmunology. [Link]
-
Murine in vivo CD8+ T Cell Killing Assay. (2013). Journal of Visualized Experiments. [Link]
-
Adjuvants and Antibody Production: Dispelling the Myths Associated with Freund's Complete and Other Adjuvants. (2005). ILAR Journal. [Link]
-
A Method to Evaluate In Vivo CD8 + T Cell Cytotoxicity in a Murine Model. (2021). In T-Cell Development. Springer. [Link]
-
Intracellular cytokine staining for flow cytometry (mouse). (n.d.). OpenWetWare. [Link]
-
PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. (2017). Leukemia. [Link]
-
PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. (2017). Leukemia. [Link]
-
Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells. (2003). Journal of Immunological Methods. [Link]
-
Tailoring In Vivo Cytotoxicity Assays to Study Immunodominance in Tumor-specific CD8+ T Cell Responses. (2019). Journal of Visualized Experiments. [Link]
-
PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. (2017). University of Miami. [Link]
-
Peptide emulsions in incomplete Freund's adjuvant create effective nurseries promoting egress of systemic CD4+ and CD8+ T cells for immunotherapy of cancer. (2022). Journal for ImmunoTherapy of Cancer. [Link]
-
PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. (2017). MD Anderson Cancer Center. [Link]
Sources
- 1. crownbio.com [crownbio.com]
- 2. CL1498 Reporter Gene Cell Line - Imanis Life Sciences [imanislife.com]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneonline.com [geneonline.com]
- 9. atcc.org [atcc.org]
- 10. Evolution of animal models in cancer vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencealert.com [sciencealert.com]
PR1 Vaccine Phase I/II Clinical Trial Design: Application Notes and Protocols
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a PR1-Targeted Immunotherapy
The PR1 vaccine represents a targeted immunotherapeutic strategy for patients with myeloid malignancies, including Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Myelodysplastic Syndrome (MDS).[1][2][3] At its core, the vaccine utilizes a nine-amino-acid peptide epitope, PR1, which is an HLA-A2-restricted peptide derived from two distinct proteins: proteinase 3 (P3) and neutrophil elastase (NE).[4][5] These proteins are overexpressed in the primary granules of myeloid leukemia cells.[4]
The fundamental therapeutic principle is to leverage the patient's own immune system to combat the cancer. The PR1 peptide, when presented on the surface of leukemia cells by the HLA-A2 molecule, can be recognized by cytotoxic T lymphocytes (CTLs).[1][4][5] The vaccine is designed to induce or amplify a host immune response, expanding the population of PR1-specific CTLs that can identify and eliminate malignant cells expressing the target antigen.[6] Early clinical data have shown that the induction of PR1-specific immunity correlates with objective clinical responses, providing a strong rationale for further clinical development through meticulously designed Phase I/II trials.[1][2][7]
This document provides a comprehensive guide to the design, execution, and interpretation of Phase I/II clinical trials for the PR1 peptide vaccine, grounded in established clinical experience and regulatory guidance.
Part I: Foundational Principles of PR1 Vaccine Trial Design
The clinical development of a cancer vaccine like PR1 requires a departure from traditional cytotoxic agent trial designs. The kinetics of an immune response are fundamentally different from a chemical agent's pharmacokinetics, necessitating tailored objectives, endpoints, and patient selection strategies.[8][9]
Pillar 1: Defining Study Objectives & Endpoints
The primary goal of early-phase trials is to establish a foundation of safety and biological activity upon which later-phase studies can be built.[10] For a cancer vaccine, this "activity" is not just tumor shrinkage but also the successful induction of a targeted immune response.
Causality Behind Endpoint Selection: Unlike cytotoxic chemotherapy, which can induce rapid tumor lysis, cancer vaccines require time to mount an effective anti-tumor immune response.[11][12] An initial inflammatory influx into the tumor or delayed clinical benefit means that conventional endpoints like Progression-Free Survival (PFS), as defined by RECIST criteria, may not be appropriate and can be misleading in early-phase studies.[13] Therefore, early-phase PR1 trials prioritize safety and immunogenicity, with clinical response as a crucial secondary objective.
| Phase | Primary Objective(s) | Key Endpoints | Secondary Objective(s) | Key Endpoints |
| Phase I | Evaluate the safety and tolerability of the PR1 vaccine. Determine the Maximum Tolerated Dose (MTD) or Recommended Phase II Dose (RP2D). | - Incidence and severity of Adverse Events (AEs) using CTCAE. - Rate of Dose-Limiting Toxicities (DLTs). | Assess the vaccine's immunogenicity. | - Frequency of PR1-specific CTLs (via tetramer assay). - Functional T-cell response (via ELISPOT). |
| Phase II | Evaluate the preliminary clinical activity of the PR1 vaccine at the RP2D. Further assess the vaccine's immunogenicity. | - Objective Response Rate (ORR), including Complete Remission (CR), Partial Remission (PR), and Hematological Improvement (HI).[1][2] - Rate of PR1-specific immune response (IR).[1][2] | Characterize the durability of responses. Correlate immune response with clinical benefit. | - Duration of Response (DoR). - Event-Free Survival (EFS).[7] - Overall Survival (OS).[8] |
Pillar 2: Patient Population Selection
The success of a targeted therapy trial hinges on enrolling the right patients. For the PR1 vaccine, this involves both biological and clinical criteria.
-
HLA-A*0201 Positivity: The PR1 peptide is presented by the HLA-A2 molecule. Therefore, enrolling only HLA-A2-positive patients is a mandatory, non-negotiable inclusion criterion.[1][2][7]
-
Disease Indication: Patients must have a confirmed diagnosis of a myeloid malignancy such as AML, CML, or MDS.[1][2]
-
Disease Burden: A critical insight from prior studies is that patients with a lower tumor burden may derive greater benefit.[14] High tumor burdens can create an immunosuppressive microenvironment and may lead to the apoptosis of high-avidity CTLs, blunting the vaccine's effect.[14] Therefore, eligibility criteria should favor patients in remission or with minimal residual disease.
-
Immune Competence: Patients should have an adequate performance status (e.g., ECOG 0-2) and sufficient baseline hematological function. Prior immunosuppressive therapies must be carefully considered, with adequate washout periods established.[12]
-
Exclusion Criteria: Key exclusions include active autoimmune disease, concurrent systemic immunosuppressive therapy, and known hypersensitivity to vaccine components (e.g., GM-CSF, Montanide adjuvant).
Pillar 3: A Combined Phase I/II Trial Design
A combined Phase I/II study design is an efficient approach for a therapy with an anticipated favorable safety profile. The design allows for a seamless transition from dose-finding to preliminary efficacy assessment.
-
Phase I: Dose Escalation: This phase follows a standard 3+3 dose-escalation design to establish safety.[9][14] Cohorts of 3 patients receive escalating doses of the PR1 peptide (e.g., 0.25 mg, 0.5 mg, 1.0 mg).[1][2] If no DLTs are observed, the trial proceeds to the next dose level. If one DLT occurs, the cohort is expanded to 6 patients. The MTD is defined as the dose level below that at which ≥2 of 6 patients experience a DLT.
-
Phase II: Cohort Expansion: Once the MTD or RP2D is identified, the trial transitions to the Phase II portion, where a larger cohort of patients is enrolled at this single dose level to gain a clearer picture of immunogenicity and clinical activity.
Caption: High-level workflow for a combined Phase I/II PR1 vaccine clinical trial.
Part II: Detailed Protocols and Methodologies
The trustworthiness of trial data relies on standardized, validated protocols. This section details the core methodologies for vaccine administration and immunological assessment.
Protocol 1: Vaccine Formulation and Administration
This protocol is based on methods used in previously published PR1 vaccine trials.[15]
Objective: To prepare and administer the PR1 peptide vaccine in a stable emulsion with an adjuvant to maximize immune stimulation.
Materials:
-
PR1 peptide (VLQELNVTV), sterile, lyophilized powder
-
Sterile Water for Injection (WFI) or 0.9% NaCl
-
Montanide ISA 51 VG adjuvant (Seppic)
-
Sterile, Luer-Lok syringes (1 mL or 3 mL)
-
Sterile female-to-female Luer-Lok connector
-
GM-CSF (e.g., sargramostim), 75 µg
-
Alcohol swabs
Procedure:
-
Reconstitution of PR1 Peptide: Aseptically reconstitute the lyophilized PR1 peptide with a specified volume of WFI to achieve the target concentration for the dose level (e.g., 0.25 mg, 0.5 mg, or 1.0 mg in 0.5 mL). Swirl gently to dissolve; do not shake.
-
Drawing Components:
-
Using a 1 mL syringe, draw up 0.5 mL of the reconstituted PR1 peptide solution.
-
Using a separate 3 mL syringe, draw up 0.5 mL of Montanide ISA 51 adjuvant.
-
-
Emulsification:
-
Securely connect the two syringes using the sterile Luer-Lok connector.
-
Rapidly pass the contents back and forth between the syringes for a minimum of 5 minutes or until a stable, white, viscous emulsion is formed.
-
Self-Validation Check: Test the emulsion stability by dropping a small amount into a beaker of sterile water. A stable emulsion will hold its shape as a white droplet and will not disperse.
-
-
Administration:
-
Consolidate the full 1.0 mL emulsion into one syringe and remove the connector. Attach a sterile needle for subcutaneous injection.
-
Administer the full volume into the deep subcutaneous tissue of the anterior thigh or upper arm.[15]
-
Administer 75 µg of GM-CSF subcutaneously at the same site as the vaccine emulsion.[15]
-
Rotate injection sites for subsequent vaccinations to minimize local reactions.
-
-
Schedule: Administer vaccinations every 3 weeks for a total of 3 to 6 doses.[1][2][14]
Protocol 2: Immunological Monitoring Core Assays
Immunological monitoring is the linchpin of a vaccine trial, providing the biological proof-of-concept.[12][16] The primary immune endpoint is the quantification of PR1-specific T-cells.
Caption: Standardized workflow for immune monitoring in PR1 vaccine trials.
Objective: To directly enumerate PR1-specific CD8+ T-cells in peripheral blood using fluorochrome-labeled MHC-peptide tetramers.
Procedure:
-
Thawing Cells: Rapidly thaw cryopreserved PBMCs in a 37°C water bath. Transfer to a 15 mL conical tube and slowly add pre-warmed RPMI-1640 media with 10% FBS. Centrifuge, discard supernatant, and resuspend in FACS buffer.
-
Cell Counting & Viability: Perform a cell count using Trypan Blue to ensure >90% viability. Aliquot approximately 1-2 million PBMCs per staining tube.
-
Surface Staining:
-
Add the PE-conjugated PR1/HLA-A2 tetramer reagent to the cells at the pre-titrated optimal concentration.
-
Incubate in the dark at room temperature for 30 minutes.
-
Add a cocktail of fluorescently-labeled monoclonal antibodies, including anti-CD3, anti-CD8, and a viability dye (e.g., Live/Dead Aqua).
-
Incubate in the dark on ice for 30 minutes.
-
-
Wash & Acquisition: Wash the cells twice with FACS buffer. Resuspend in 200 µL of FACS buffer. Acquire a minimum of 200,000 CD8+ T-cell events on a validated flow cytometer.
-
Gating Strategy & Analysis:
-
Gate on lymphocytes by forward and side scatter.
-
Gate on single cells.
-
Gate on live cells (viability dye negative).
-
Gate on CD3+ cells.
-
From the CD3+ population, create a plot of CD8 vs. PR1-Tetramer.
-
Quantify the percentage of CD8+ cells that are PR1-Tetramer positive.
-
-
Defining Immune Response: An immune response (IR) is defined as a ≥2-fold increase in the frequency of PR1-tetramer+ CD8+ T-cells from baseline at any post-vaccination time point.[7]
Objective: To measure the frequency of PR1-specific T-cells that secrete IFN-γ upon peptide stimulation.
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and block with media. Add 200,000 PBMCs per well.
-
Stimulation: Add the PR1 peptide to test wells (final concentration ~10 µg/mL). Use a negative control (no peptide) and a positive control (e.g., PHA mitogen).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Development: Lyse cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody. After washing, add streptavidin-alkaline phosphatase. Finally, add the AP substrate solution to develop spots.
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISPOT reader. The result is expressed as Spot Forming Units (SFUs) per million PBMCs after subtracting the background from the negative control well.
Part III: Data Interpretation and Go/No-Go Decisions
A structured framework for decision-making is essential for efficient drug development. The transition from Phase I to Phase II and from Phase II to pivotal trials should be based on a holistic evaluation of safety, immunogenicity, and clinical activity.
| Decision Point | Criteria for "Go" Decision | Criteria for "No-Go" / Re-evaluate |
| End of Phase I -> Start Phase II | - MTD/RP2D is established. - Acceptable safety profile (e.g., DLT rate <33% at RP2D). - Evidence of immunogenicity (e.g., >25% of patients show a PR1-specific IR). | - Unacceptable toxicity profile. - Failure to establish a safe dose. - Complete lack of detectable immune response across all dose levels. |
| End of Phase II -> Plan Phase III | - ORR meets or exceeds a pre-specified threshold (e.g., >20%). - A significant proportion of patients (>40-50%) demonstrate a robust IR.[1][2] - A statistically significant correlation is observed between immune response and clinical benefit (e.g., response, EFS, OS).[1][7] | - Insufficient clinical activity. - Poor immunogenicity at the RP2D. - No correlation between the induced immune response and any clinical outcome. |
The correlation between the vaccine-induced immune response and clinical benefit is the most critical output of a Phase II study.[1] As demonstrated in prior PR1 trials, observing that patients who mount a PR1-specific immune response have superior clinical outcomes is a powerful indicator of the vaccine's mechanism of action and its potential as a viable therapeutic.[2][7] This correlation provides the confidence needed to invest in larger, more resource-intensive Phase III trials.
Conclusion
The clinical development of the PR1 vaccine requires a specialized approach that respects the biology of the immune system. By integrating primary endpoints of safety and immunogenicity in Phase I, and focusing on the link between immune activation and clinical benefit in Phase II, researchers can build a robust data package. The protocols and frameworks outlined here provide a guide for designing trials that are not only scientifically rigorous but also optimized to reveal the true therapeutic potential of this targeted immunotherapy for patients with myeloid malignancies.
References
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia, 31(3), 697–704. [Link]
-
Molldrem, J. J., et al. (2003). PR1 vaccination in myeloid malignancies. Expert Review of Vaccines, 2(5), 607-613. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]
-
Schell, T. D., & E-K, S. (2011). Endpoints, patient selection, and biomarkers in the design of clinical trials for cancer vaccines. Journal for ImmunoTherapy of Cancer. [Link]
-
Qazilbash, M. H., et al. (2007). PR1 peptide vaccination for patients with myeloid leukemias. ASCO Publications. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. eScholarship.org. [Link]
-
Defining Clinical Endpoints in Cancer Vaccine Trials. (2025). OncoDaily. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia, 31(3), 697-704. [Link]
-
U.S. Food and Drug Administration. (2011). Guidance for Industry: Clinical Considerations for Therapeutic Cancer Vaccines. FDA.gov. [Link]
-
Cancer vaccine trial evaluations: immunobridging and potential immunological endpoints. (2023). Immunotherapy Advances, Oxford Academic. [Link]
-
Klebanoff, C. A., et al. (2011). Cancer vaccines: What do we need to measure in clinical trials? Oncoimmunology, 1(1), 93-100. [Link]
-
Robust Immune Monitoring in preclinical studies and clinical trials. JPT Peptide Technologies. [Link]
-
Clinical Considerations for Therapeutic Cancer Vaccines. (2019). FDA.gov. [Link]
-
FDA issues draft guidance on therapeutic cancer vaccine trials. (2009). PharmaTimes. [Link]
-
Sharon, E., et al. (2020). Clinical Trials with Biologic Primary Endpoints in Immuno-oncology: Concepts and Usage. Clinical Cancer Research, 26(6), 1231-1239. [Link]
-
Martus, G., et al. (2013). Immune Monitoring in Cancer Vaccine Clinical Trials: Critical Issues of Functional Flow Cytometry-Based Assays. Journal of Biomedicine and Biotechnology. [Link]
-
Definition of PR1 leukemia peptide vaccine. NCI Drug Dictionary, National Cancer Institute. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2009). Draft Guidance for Industry: Clinical Considerations for Therapeutic Cancer Vaccines. FDA.gov. [Link]
-
PR1 peptide vaccine (The University of Texas MD Anderson Cancer Center). Patsnap Synapse. [Link]
-
The FDA Guidance on therapeutic cancer vaccines: the need for revision to include preventive cancer vaccines or for a new guidance dedicated to them. (2012). Journal for ImmunoTherapy of Cancer. [Link]
Sources
- 1. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. PR1 peptide vaccine(The University of Texas MD Anderson Cancer Center) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. PR1 vaccination in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Facebook [cancer.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Endpoints, patient selection, and biomarkers in the design of clinical trials for cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ims.u-tokyo.ac.jp [ims.u-tokyo.ac.jp]
- 11. pharmatimes.com [pharmatimes.com]
- 12. The FDA Guidance on therapeutic cancer vaccines: the need for revision to include preventive cancer vaccines or for a new guidance dedicated to them - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer vaccines: What do we need to measure in clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immune Monitoring in Cancer Vaccine Clinical Trials: Critical Issues of Functional Flow Cytometry-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cytotoxic T Lymphocyte (CTL) Activity Against PR1-Positive Cells: An Application Note and Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of PR1 in Cancer Immunotherapy
The PR1 peptide, a nine-amino-acid sequence derived from both proteinase 3 (P3) and neutrophil elastase (NE), is a compelling target in the field of cancer immunotherapy.[1][2][3] This HLA-A2-restricted leukemia-associated antigen is overexpressed in myeloid leukemias.[4] Furthermore, recent studies have demonstrated that solid tumors, such as breast cancer and melanoma, can take up and cross-present P3 and NE, rendering them susceptible to PR1-targeted therapies.[5] This cross-presentation mechanism broadens the potential applicability of PR1-targeted immunotherapies beyond hematological malignancies.[5][6][7]
Cytotoxic T lymphocytes (CTLs) that recognize the PR1 peptide presented by HLA-A2 molecules on the surface of malignant cells play a crucial role in anti-tumor immunity.[1][5] The presence of PR1-specific CTLs has been correlated with positive clinical outcomes in patients with myeloid leukemia.[5] Therefore, the accurate assessment of CTL activity against PR1-positive cells is paramount for the development and monitoring of novel cancer vaccines and adoptive T-cell therapies.
This guide provides a detailed overview of the principles and methodologies for evaluating PR1-specific CTL responses, offering field-proven insights and step-by-step protocols for key assays.
Core Principles of CTL-Mediated Cytotoxicity
CTLs, primarily CD8+ T cells, are the armed forces of the adaptive immune system, tasked with eliminating infected or malignant cells. Their cytotoxic function is a tightly regulated, multi-step process.
dot
Figure 1: Simplified workflow of CTL-mediated killing of a PR1-positive target cell.
The process begins with the specific recognition of the PR1 peptide presented by the HLA-A2 molecule on the target cell by the T-cell receptor (TCR) on the CTL. This interaction, stabilized by the CD8 co-receptor, leads to the formation of an immunological synapse. Upon stable synapse formation, the CTL employs two primary mechanisms to induce target cell death:
-
Granule Exocytosis Pathway: The CTL releases cytotoxic granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and initiate apoptosis.
-
Fas/FasL Pathway: The CTL expresses Fas ligand (FasL) on its surface, which binds to the Fas receptor (CD95) on the target cell, triggering an apoptotic signaling cascade.
Methodologies for Assessing PR1-Specific CTL Activity
Several assays can be employed to quantify different aspects of the PR1-specific CTL response, from identifying antigen-specific T cells to measuring their cytotoxic function. The choice of assay depends on the specific research question, available resources, and the nature of the samples being analyzed.
| Assay Type | Principle | Key Outputs | Advantages | Disadvantages |
| MHC-Peptide Tetramer Staining | Direct visualization and enumeration of antigen-specific T cells using fluorescently labeled tetrameric MHC-peptide complexes.[8][9][10][11][12] | Frequency and phenotype of PR1-specific T cells. | High specificity, allows for phenotypic characterization.[9] | Does not directly measure cytotoxic function. |
| Chromium-51 (⁵¹Cr) Release Assay | Measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis by CTLs.[13][14][15][16] | Percentage of specific lysis of target cells. | "Gold standard" for direct cytotoxicity measurement.[16][17] | Use of radioactive material, indirect measurement of cell death.[16] |
| ELISpot Assay | Quantifies the number of cytokine-secreting cells at a single-cell level.[18][19][20][21][22] | Frequency of IFN-γ or Granzyme B-secreting cells. | High sensitivity, can detect rare antigen-specific cells.[20][21] | Does not directly measure target cell killing. |
| Intracellular Cytokine Staining (ICS) by Flow Cytometry | Detects the production of intracellular cytokines (e.g., IFN-γ, TNF-α) and cytotoxic molecules (e.g., Granzyme B, Perforin) within individual T cells following antigen stimulation.[23][24][25][26][27] | Frequency and phenotype of cytokine-producing T cells. | Multi-parametric analysis, allows for phenotypic characterization of functional cells. | Requires cell stimulation, which may alter the in vivo state. |
Detailed Protocols
Protocol 1: Enumeration of PR1-Specific T Cells using MHC-Peptide Tetramer Staining
This protocol describes the direct quantification and phenotyping of PR1-specific CTLs from peripheral blood mononuclear cells (PBMCs) using fluorescently labeled PR1/HLA-A2 tetramers.
Materials:
-
PBMCs isolated from HLA-A2 positive donors
-
PE-conjugated PR1/HLA-A2 Tetramer
-
FITC-conjugated anti-CD8 antibody
-
APC-conjugated anti-CD3 antibody
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs and wash with FACS buffer. Resuspend cells to a concentration of 1 x 10⁷ cells/mL in FACS buffer.
-
Staining:
-
Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate.
-
Add the PE-conjugated PR1/HLA-A2 tetramer at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add FITC-conjugated anti-CD8 and APC-conjugated anti-CD3 antibodies at their predetermined optimal concentrations.
-
Incubate for an additional 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
-
Acquisition:
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire events on a flow cytometer, collecting at least 200,000 events in the lymphocyte gate.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Within the lymphocyte gate, identify the CD3+ T-cell population.
-
From the CD3+ population, gate on the CD8+ T cells.
-
Within the CD8+ T-cell gate, quantify the percentage of cells that are positive for the PR1/HLA-A2 tetramer.
-
dot
Figure 2: Workflow for MHC-Peptide Tetramer Staining.
Protocol 2: Functional Assessment of CTL Cytotoxicity using a Chromium-51 (⁵¹Cr) Release Assay
This protocol details the classic method for directly measuring the lytic activity of CTLs against PR1-positive target cells.[13][14]
Materials:
-
Effector Cells: In vitro expanded PR1-specific CTLs or freshly isolated PBMCs.
-
Target Cells: PR1-positive, HLA-A2 positive tumor cell line (e.g., T2 cells pulsed with PR1 peptide, or a tumor cell line endogenously expressing PR1).
-
Sodium Chromate (⁵¹Cr)
-
Complete RPMI-1640 medium
-
96-well V-bottom plate
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, gently mixing every 20-30 minutes.[14]
-
Wash the labeled target cells three times with 10 mL of complete medium to remove unincorporated ⁵¹Cr.[14]
-
Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of effector cells to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspensions to the appropriate wells.
-
Controls:
-
Spontaneous Release: Target cells with 100 µL of medium only.
-
Maximum Release: Target cells with 100 µL of 1% Triton X-100 solution.[14]
-
-
-
Incubation:
-
Centrifuge the plate at 100 x g for 1 minute to initiate cell contact.
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.[14]
-
-
Harvesting and Counting:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new plate or tubes compatible with a gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent Specific Lysis = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100
-
Protocol 3: IFN-γ ELISpot Assay for Quantifying PR1-Specific Effector Cells
This protocol allows for the sensitive detection of individual T cells that secrete IFN-γ upon recognition of PR1-positive target cells.[18][19]
Materials:
-
96-well PVDF membrane ELISpot plates pre-coated with anti-human IFN-γ capture antibody.
-
Effector Cells: PBMCs or isolated T cells.
-
Stimulator Cells: T2 cells pulsed with PR1 peptide, or PR1-positive tumor cells.
-
Biotinylated anti-human IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (AP) conjugate.
-
BCIP/NBT substrate.
-
ELISpot plate reader.
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and block with complete medium for at least 1 hour at 37°C.
-
Cell Plating:
-
Add effector cells at a density of 2-5 x 10⁵ cells/well.
-
Add stimulator cells at a 1:1 or 1:2 effector-to-stimulator ratio.
-
Controls:
-
Negative Control: Effector cells with unpulsed T2 cells or a PR1-negative cell line.
-
Positive Control: Effector cells stimulated with a mitogen (e.g., PHA).
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add the Streptavidin-AP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
-
Spot Development:
-
Add the BCIP/NBT substrate and incubate in the dark until distinct spots emerge.
-
Stop the reaction by washing the plate with tap water.
-
Allow the plate to dry completely.
-
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Concluding Remarks
The robust and reproducible assessment of CTL activity against PR1-positive cells is a critical component of immuno-oncology research and the development of targeted therapies. The choice of assay should be guided by the specific experimental question, balancing the need for direct functional readouts with the desire for high-throughput screening and detailed phenotypic analysis. By employing the methodologies outlined in this guide, researchers can gain valuable insights into the potency of PR1-specific CTLs, paving the way for the next generation of cancer immunotherapies.
References
- Altman, J. D., Moss, P. A., Goulder, P. J., Barouch, D. H., McHeyzer-Williams, M. G., Bell, J. I., ... & Davis, M. M. (1996). Phenotypic analysis of antigen-specific T lymphocytes. Science, 274(5284), 94-96.
- Czerkinsky, C., Andersson, G., Ekre, H. P., Nilsson, L. A., Klareskog, L., & Ouchterlony, Ö. (1988). Reverse ELISPOT assay for clonal analysis of cytokine production. I. Enumeration of gamma-interferon-secreting cells. Journal of immunological methods, 110(1), 29-36.
- Cascio, J. A., Fisher, J. C., Pillai, S., & Bollard, C. M. (2015). Broad cross-presentation of the hematopoietically-derived PR1 antigen on solid tumors leads to susceptibility to PR1-targeted immunotherapy. Oncoimmunology, 4(8), e1020478.
- Herr, W., Ran, Z., Wölfel, T., & Meyer zum Büschenfelde, K. H. (1998). The granzyme B ELISPOT assay: a sensitive and specific method for monitoring cytotoxic T lymphocyte activity in cancer patients. Journal of immunological methods, 219(1-2), 141-152.
- Brunner, K. T., Mauel, J., Cerottini, J. C., & Chapuis, B. (1968). Quantitative assay of the lytic action of immune lymphoid cells on 51Cr-labelled allogeneic target cells in vitro; inhibition by isoantibody and by drugs. Immunology, 14(2), 181.
- Davis, M. M., Altman, J. D., Newell, E. W., & Lanier, L. L. (2011). The amazing power of flow cytometry for advancing immunology. Nature reviews. Immunology, 11(9), 605-609.
- Ogg, G. S., & McMichael, A. J. (1998). The analysis of antigen-specific T-cell responses. Current opinion in immunology, 10(4), 417-421.
- Molldrem, J. J., Lee, P. P., Wang, C., Felio, K., Kant, S., Wieder, E., ... & Davis, M. M. (2000). Evidence that specific T lymphocytes may participate in the elimination of chronic myelogenous leukemia.
- Qazilbash, M. H., Wieder, E., Thall, P. F., Wang, X., Ma, Q., Champlin, R. E., & Molldrem, J. J. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia, 31(3), 697-704.
- Slota, M., Lim, J. B., Dang, Y., & Disis, M. L. (2011). ELISPOT for measuring human immune responses to vaccines. Expert review of vaccines, 10(3), 299-306.
- Wooldridge, L., Ekeruche-Makinde, J., van den Berg, H. A., Skowera, A., Miles, J. J., Tan, M. P., ... & Price, D. A. (2012). A single autoimmune T cell receptor recognizes more than a million different peptides. The Journal of biological chemistry, 287(2), 1168-1177.
-
Bio-protocol. (2016). Chromium-51 ( 51 Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition. Retrieved from [Link]
-
Creative BioMart. (n.d.). MHC Tetramer Staining for T-Cell Analysis. Retrieved from [Link]
-
Clinical Cancer Research. (2018). Targeting the Leukemia Antigen PR1 with Immunotherapy for the Treatment of Multiple Myeloma. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). CTL ELISPOT Assay and T Cell Detection. Retrieved from [Link]
-
Creative Biolabs. (n.d.). CTL ELISPOT Assay. Retrieved from [Link]
-
PubMed Central. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Retrieved from [Link]
-
Rutgers New Jersey Medical School. (n.d.). Cr51 Release Assay To Detect Cytotoxic Activity of CAR-T and CAR-NK cells. Retrieved from [Link]
-
PLOS ONE. (2013). A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity. Retrieved from [Link]
-
MDPI. (2020). A Radioactive-Free Method for the Thorough Analysis of the Kinetics of Cell Cytotoxicity. Retrieved from [Link]
-
University of Pennsylvania. (1999). Intracellular Cytokine Staining Protocol. Retrieved from [Link]
-
Carver College of Medicine. (n.d.). Intracellular Cytokine Staining: Number 1 | Flow Cytometry. Retrieved from [Link]
-
Anilocus. (n.d.). Intracellular Cytokine Staining Protocol. Retrieved from [Link]
-
PubMed. (2016). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Retrieved from [Link]
-
PubMed Central. (2004). A phase I trial of cytotoxic T-lymphocyte precursor-oriented peptide vaccines for colorectal carcinoma patients. Retrieved from [Link]
-
PubMed. (2016). PR1-specific cytotoxic T lymphocytes are relatively frequent in umbilical cord blood and can be effectively expanded to target myeloid leukemia. Retrieved from [Link]
Sources
- 1. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PR1-specific cytotoxic T lymphocytes are relatively frequent in umbilical cord blood and can be effectively expanded to target myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad Cross-Presentation of the Hematopoietically-Derived PR1 Antigen on Solid Tumors Leads to Susceptibility to PR1-Targeted Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MHC-peptide tetramers for the analysis of antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. MHC Tetramer Staining for T-Cell Analysis - Creative BioMart [mhc.creativebiomart.net]
- 11. tandfonline.com [tandfonline.com]
- 12. MHC-Peptide Tetramers to Visualize Antigen-Specific T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 16. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CTL ELISPOT Assay - Creative Biolabs [creative-biolabs.com]
- 21. CTL ELISPOT Assay and T Cell Detection | Springer Nature Experiments [experiments.springernature.com]
- 22. CTL ELISPOT AssayCytotoxic T-Cells [fair.unifg.it]
- 23. med.virginia.edu [med.virginia.edu]
- 24. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 25. Intracellular Cytokine Staining Protocol [anilocus.com]
- 26. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 27. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Investigating the Impact of Tumor Burden on PR1 Vaccine Clinical Response
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers investigating the clinical application of the PR1 peptide vaccine. This document is designed to provide in-depth, experience-driven guidance to navigate the complexities of vaccine-induced immune responses, with a specific focus on the critical variable of patient tumor burden. Here, we address common experimental challenges, provide troubleshooting strategies, and offer detailed protocols to ensure the integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the PR1 vaccine and its interaction with the host immune system.
Q1: What is the PR1 vaccine and what is its mechanism of action?
A1: The PR1 vaccine is a therapeutic cancer vaccine utilizing PR1, a nine-amino-acid peptide.[1] This peptide is an HLA-A2-restricted epitope derived from two proteins: proteinase 3 (P3) and neutrophil elastase (NE).[2][3] These proteins are commonly overexpressed on the surface of myeloid leukemia cells (e.g., AML, CML, MDS).[4][5] The core mechanism involves stimulating a patient's immune system to recognize and eliminate cancer cells. When administered, the PR1 peptide is taken up by antigen-presenting cells (APCs), which present it on their surface via the HLA-A2 molecule. This complex is then recognized by CD8+ cytotoxic T lymphocytes (CTLs), activating them to specifically target and destroy leukemia cells that are also presenting the PR1 peptide.[2]
Caption: Mechanism of PR1 vaccine-induced anti-tumor immunity.
Q2: What is the established relationship between tumor burden and PR1 vaccine efficacy?
Troubleshooting Guide: Experimental & Clinical Observations
This section explores common challenges encountered during clinical trials and provides actionable troubleshooting steps.
Q3: We are observing a weak or absent PR1-specific T-cell response in patients with high tumor burden. What is the underlying cause and how can we investigate it?
A3: This is a frequent and expected observation. A high tumor burden fosters a profoundly immunosuppressive tumor microenvironment (TME).[8][9] This environment actively hinders the function of vaccine-induced T cells, even if they are successfully generated.
Causality:
-
Immunosuppressive Cell Infiltration: High tumor burdens are associated with an accumulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[9][10] These cells release inhibitory cytokines (e.g., IL-10, TGF-β) and directly suppress the cytotoxic activity of effector T cells.[10][11]
-
T-Cell Exhaustion: Chronic antigen exposure in a high-burden setting can lead to T-cell "exhaustion," a state of dysfunction characterized by the upregulation of inhibitory checkpoint receptors like PD-1.[9]
-
Physical and Metabolic Barriers: The dense TME in advanced disease can physically prevent T cells from infiltrating tumor sites and may create a nutrient-deprived environment that hampers T-cell function.[10][12]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor vaccine response in high tumor burden.
Q4: How should we define and measure "tumor burden" for myeloid malignancies in our trial?
A4: A standardized and multi-faceted approach is crucial for accurately stratifying patients. Relying on a single metric can be misleading.
-
Bone Marrow Assessment: The percentage of blasts in a bone marrow aspirate/biopsy is a primary indicator of disease burden in AML and MDS.
-
Peripheral Blood Analysis: Complete blood counts (CBC) with differential to quantify circulating blasts are essential for real-time, less invasive monitoring.
-
Flow Cytometry: Multi-parameter flow cytometry can provide a more sensitive quantification of leukemic cells by identifying specific immunophenotypic markers.
-
Molecular Markers: For diseases like CML, quantitative PCR (qPCR) to measure levels of the BCR-ABL1 fusion transcript is the gold standard for monitoring molecular disease burden.
-
Imaging: While less common for primary assessment of leukemia, imaging techniques like PET/CT can be important for detecting extramedullary disease (tumors outside the bone marrow), which contributes to the total body tumor burden.[13]
Q5: Our ELISpot and Tetramer staining results are not correlating. Why might this happen?
A5: This is a classic case of "quantity vs. quality." The two assays measure different aspects of the T-cell response, and a discrepancy often points toward T-cell dysfunction, especially in high-burden patients.
-
Tetramer Staining: This technique quantifies the number of T cells that have a T-cell receptor (TCR) capable of binding to the PR1/HLA-A2 complex.[14][15] It measures the size of the PR1-specific T-cell population but provides no information about their functional status.
-
IFN-γ ELISpot: This is a functional assay that measures the number of cells actively secreting IFN-γ in response to stimulation with the PR1 peptide.[15][16] A low ELISpot count despite a high tetramer count suggests the PR1-specific T cells are present but are anergic or exhausted.
This discrepancy itself is a critical data point, suggesting the presence of an immunosuppressive TME that is inhibiting the function of vaccine-expanded CTLs.
Data Summary: PR1 Vaccine Phase I/II Trial
The following table summarizes key outcomes from a pivotal clinical trial, highlighting the correlation between immune and clinical responses.[2][3][4]
| Metric | All Patients (n=66) | Patients with Active Disease (n=53) | Details |
| Immune Response Rate | 53% (35/66) | - | Defined as a ≥2-fold increase in PR1/HLA-A2 tetramer-specific CTLs.[5] |
| Objective Clinical Response | - | 24% (12/53) | Included 8 complete responses, 1 partial response, and 3 hematological improvements. |
| Immune vs. Clinical Response | - | - | Immune response seen in 9 of 12 clinical responders vs. only 3 of 28 non-responders (p=0.03). |
This data underscores that while the vaccine can induce an immune response in over half of the patients, this translates to a clinical benefit primarily in a smaller subset, which is strongly associated with the generation of that immune response and, as previously noted, lower disease burden.
Key Experimental Protocols
Protocol 1: Enumeration of PR1-Specific CTLs by Tetramer Staining & Flow Cytometry
This protocol provides a method for quantifying the frequency of PR1-specific CD8+ T cells in peripheral blood.
1. Sample Preparation: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. b. Assess cell viability and count using a hemocytometer with Trypan Blue or an automated cell counter. Viability should be >95%. c. Resuspend cells in FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide) to a concentration of 1x10^7 cells/mL.
2. Staining: a. To a 12x75mm FACS tube, add 100 µL of the cell suspension (1x10^6 cells). b. Add 10 µL of PE-conjugated PR1/HLA-A2 Tetramer. Vortex gently and incubate in the dark at room temperature for 30 minutes. c. Add a cocktail of fluorescently-conjugated antibodies for surface markers. A recommended panel includes:
- Anti-CD3 (e.g., FITC)
- Anti-CD8 (e.g., APC)
- Anti-CD4, CD14, CD16, CD19 (as a "dump channel," e.g., PerCP-Cy5.5, to exclude non-T cells).[2] d. Vortex gently and incubate in the dark at 4°C for 20 minutes. e. Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes. f. Resuspend the final cell pellet in 300 µL of FACS buffer containing a fixative (e.g., 1% paraformaldehyde).
3. Data Acquisition & Analysis: a. Acquire samples on a calibrated flow cytometer. Collect a minimum of 500,000 total events to ensure adequate detection of rare cells. b. Gating Strategy: i. Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC). ii. Gate on single cells (singlets). iii. Gate out dump channel positive cells to isolate T cells. iv. From the dump-negative population, create a CD3 vs. SSC plot and gate on CD3+ cells. v. From the CD3+ population, create a CD8 vs. Tetramer plot. vi. Quantify the percentage of cells in the CD8+ Tetramer+ quadrant. This represents the frequency of PR1-specific CTLs within the CD8+ T-cell population.[2]
Protocol 2: Functional Assessment of PR1-Specific T-Cells by IFN-γ ELISpot Assay
This protocol measures the number of T cells that produce IFN-γ upon stimulation with the PR1 peptide.
1. Plate Preparation: a. Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C. b. Wash the plate 4 times with sterile PBS. c. Block the plate with cell culture medium (e.g., RPMI + 10% FBS) for 2 hours at 37°C.
2. Cell Plating & Stimulation: a. Thaw and rest cryopreserved PBMCs overnight, or use freshly isolated PBMCs. Ensure high viability. b. Resuspend cells in culture medium. Plate 2.5x10^5 PBMCs per well. c. Add stimulants to the appropriate wells:
- Test Wells: PR1 peptide (final concentration 10 µg/mL).
- Negative Control: Vehicle control (e.g., DMSO).
- Positive Control: Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads. d. Culture the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Spot Development: a. Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST). b. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature. c. Wash the plate 5 times with PBST. d. Add Streptavidin-Alkaline Phosphatase (AP) and incubate for 1 hour at room temperature. e. Wash the plate 5 times with PBST, followed by 2 washes with PBS. f. Add the AP substrate solution (e.g., BCIP/NBT) and incubate in the dark until distinct spots emerge (10-30 minutes). g. Stop the reaction by washing thoroughly with distilled water. Allow the plate to dry completely.
4. Analysis: a. Count the spots in each well using an automated ELISpot reader. b. The result is expressed as the number of Spot-Forming Units (SFUs) per million input cells after subtracting the background (negative control) count.
References
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia, 31(3), 697–704. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia, 31(3), 697-704. [Link]
-
Wieder, E., et al. (n.d.). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]
-
Qazilbash, M. H., et al. (2007). PR1 peptide vaccination for patients with myeloid leukemias. Journal of Clinical Oncology. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. MD Anderson Cancer Center. [Link]
-
Ragupathi, G., et al. (2011). Impact of minimal tumor burden on antibody response to vaccination. Cancer Immunology, Immunotherapy, 60(5), 693–700. [Link]
-
Caproni, E., et al. (2024). Tumor Burden Dictates the Neoantigen Features Required to Generate an Effective Cancer Vaccine. Cancer Immunology Research, 12(4), 440–452. [Link]
-
Kalathil, S. G., & Thanavala, Y. (2016). High immunosuppressive burden in cancer patients: a major hurdle for cancer immunotherapy. Cancer Immunology, Immunotherapy, 65(7), 813–819. [Link]
-
Kalathil, S. G., & Thanavala, Y. (2016). High immunosuppressive burden in cancer patients: a major hurdle for cancer immunotherapy. Cancer Immunology, Immunotherapy, 65(7), 813–819. [Link]
-
National Cancer Institute. (n.d.). Definition of PR1 leukemia peptide vaccine. NCI Drug Dictionary. [Link]
-
Paul, S., et al. (2022). Key Players of the Immunosuppressive Tumor Microenvironment and Emerging Therapeutic Strategies. Frontiers in Cell and Developmental Biology, 10, 830208. [Link]
-
Xia, L., et al. (2022). Immunosuppression in tumor immune microenvironment and its optimization from CAR-T cell therapy. Cellular & Molecular Immunology, 19(1), 38–50. [Link]
-
Pai, C. S., et al. (2019). Tumor Burden Affects Efficacy of Combination Immunotherapy. Cancer Research, 79(7), 1364–1376. [Link]
-
Anderson, K. G., et al. (2022). Tumor Microenvironment Immunosuppression: A Roadblock to CAR T-Cell Advancement in Solid Tumors. Cancers, 14(3), 779. [Link]
-
Almoshantaf, M., et al. (2023). Cancer Vaccine Therapeutics: Limitations and Effectiveness—A Literature Review. Cancers, 15(17), 4295. [Link]
-
Dana-Farber Cancer Institute. (2025). Cancer vaccine shows promise for patients with stage III and IV kidney cancer. Dana-Farber Cancer Institute News. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
Arif, S., et al. (2019). Monitoring islet specific immune responses in type 1 diabetes clinical immunotherapy trials. Frontiers in Immunology, 10, 206. [Link]
-
Siemens Healthineers. (2018). Assessing Tumor Burden, Automatically. Siemens Healthineers Global. [Link]
-
Slingluff, C. L., et al. (2022). Phase I/II clinical trial of a helper peptide vaccine plus PD-1 blockade in PD-1 antibody-naïve and PD-1 antibody-experienced patients with melanoma (MEL64). Journal for ImmunoTherapy of Cancer, 10(9), e005246. [Link]
-
Lim, C. M., & Zainal, N. S. (2021). Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines. Frontiers in Molecular Biosciences, 8, 623475. [Link]
-
Lim, C. M., & Zainal, N. S. (2021). Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines. Frontiers in Molecular Biosciences, 8, 623475. [Link]
-
GBD 2019 Hematologic Malignancies Collaborators. (2023). Global burden of hematologic malignancies and evolution patterns over the past 30 years. Journal of Hematology & Oncology, 16(1), 43. [Link]
-
Lim, C. M., & Zainal, N. S. (2021). Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines. Frontiers in Molecular Biosciences, 8, 623475. [Link]
-
Various Authors. (2025). Emerging Topics in Precision Medicine: Non-Invasive Innovations Shaping Cancer and Immunotherapy Progress. MDPI. [Link]
-
Baudrin, L. G., et al. (2018). Methods of measurement for tumor mutational burden in tumor tissue. Translational Lung Cancer Research, 7(6), 647–660. [Link]
-
Di Federico, A., et al. (2024). Evaluating Tumour Mutational Burden as a Key Biomarker in Personalized Cancer Immunotherapy: A Pan-Cancer Systematic Review. Cancers, 16(11), 2058. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. ascopubs.org [ascopubs.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. High immunosuppressive burden in cancer patients: a major hurdle for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High immunosuppressive burden in cancer patients: a major hurdle for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunosuppression in tumor immune microenvironment and its optimization from CAR-T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer Vaccine Therapeutics: Limitations and Effectiveness—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. siemens-healthineers.com [siemens-healthineers.com]
- 14. Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines [frontiersin.org]
- 16. Frontiers | Monitoring islet specific immune responses in type 1 diabetes clinical immunotherapy trials [frontiersin.org]
Technical Support Center: Addressing the Loss of High-Avidity T-cells After Repeated PR1 Vaccination
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PR1 peptide vaccination and monitoring T-cell responses. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the observed loss of high-avidity T-cells following repeated immunizations. Our goal is to equip you with the scientific rationale and practical methodologies to understand, investigate, and potentially mitigate this phenomenon in your experiments.
Conceptual Overview: The High-Avidity T-cell Dilemma in PR1 Vaccination
The PR1 peptide, an HLA-A2-restricted epitope derived from proteinase 3 and neutrophil elastase, is a promising target for cancer immunotherapy, particularly in myeloid malignancies.[1][2][3] Initial vaccinations can successfully induce both high- and low-avidity PR1-specific CD8+ T-cells.[4][5][6] High-avidity T-cells are crucial for effective anti-tumor immunity as they can recognize and eliminate cancer cells expressing low levels of the target antigen. However, a significant challenge has emerged from clinical studies: repeated PR1 peptide vaccinations, particularly when administered with adjuvants like Montanide-adjuvant and GM-CSF, lead to the selective deletion or functional exhaustion of these critical high-avidity T-cells.[4][5][6][7] This phenomenon may explain the transient nature of clinical responses observed in some patients.[4][5][6]
This guide will delve into the potential mechanisms behind this loss and provide structured approaches to troubleshoot and analyze your experimental outcomes.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may be encountering in your research, providing causal explanations and actionable protocols.
Observation: Decreased Frequency of PR1-Specific T-cells with Booster Vaccinations
Question: We observe a robust PR1-specific T-cell response after the initial vaccination, but the frequency of these cells, as measured by tetramer staining, declines with subsequent booster shots. Why is this happening?
Answer: This is a well-documented observation and a central challenge in PR1 peptide vaccination.[4][5][6] The decline is not uniform across the T-cell population; it disproportionately affects the high-avidity T-cells, which are the most potent effectors. Several mechanisms could be at play:
-
Clonal Exhaustion: Repeated stimulation with high doses of peptide antigen can drive T-cells into a state of exhaustion, characterized by the upregulation of inhibitory receptors (e.g., PD-1, CTLA-4), reduced cytokine production, and diminished proliferative capacity.[8] This is analogous to what is seen in chronic viral infections.[5]
-
Activation-Induced Cell Death (AICD): High-avidity T-cells, due to their strong TCR signaling, may be more susceptible to AICD upon repeated encounters with the antigen. This is a homeostatic mechanism to contract T-cell populations after an immune response.
-
Immunodominance and Competition: The initial response may be dominated by high-avidity clones. However, with repeated stimulation, these clones may become exhausted or deleted, allowing for the expansion of lower-avidity T-cells that were initially subdominant.[9][10]
Troubleshooting Workflow:
Caption: Mechanisms of T-cell suppression by MDSCs.
Q4: What is the best way to measure T-cell avidity?
A4: There is no single "best" way, and a multi-pronged approach is recommended.
| Method | Principle | Pros | Cons |
| pMHC Tetramer/Dextramer Staining | Measures the binding of fluorescently labeled pMHC multimers to the TCR. [11][12][13] | Directly visualizes antigen-specific cells; MFI can be a surrogate for avidity. | MFI doesn't always correlate perfectly with function; can be technically challenging. [14] |
| Peptide Titration Assays (ELISpot/ICS) | Measures T-cell function (e.g., cytokine release) in response to varying peptide concentrations. [15][14] | Measures functional avidity, which is biologically relevant. | Indirect measure of binding; requires in vitro stimulation. |
| TCR Downregulation Assay | Measures the downregulation of CD3 from the T-cell surface after antigen stimulation, which correlates with signal strength. [16] | Rapid and scalable; does not require cell expansion. | Newer technique; less established than others. |
| Surface Plasmon Resonance (SPR) | Measures the binding affinity of soluble TCR to pMHC in a cell-free system. [14] | Provides precise biophysical measurements of affinity. | Technically demanding; does not account for cellular factors (e.g., co-receptors). |
Concluding Remarks
The loss of high-avidity T-cells following repeated PR1 vaccination is a significant hurdle, but by systematically investigating the underlying mechanisms, it is possible to devise strategies to overcome this challenge. A thorough characterization of the T-cell response, including phenotype, function, and avidity, at multiple time points is crucial. By combining this with an analysis of the broader immune environment, researchers can gain the insights needed to optimize vaccine design and administration for the induction of durable and effective anti-tumor immunity.
References
-
Rezvani, K., Yong, A. S. M., Mielke, S., et al. (2011). Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies. Haematologica, 96(3), 432–440. [Link]
-
Zhong, S., Malecek, K., Johnson, L. A., et al. (2013). T-cell receptor affinity and avidity defines antitumor response and autoimmunity in T-cell immunotherapy. Proceedings of the National Academy of Sciences, 110(17), 6973–6978. [Link]
-
Rezvani, K., Yong, A. S. M., Mielke, S., et al. (2011). Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies. National Institutes of Health. [Link]
-
Jorratt, P., Farias, Y., Chovar, O., et al. (2021). Strength and Numbers: The Role of Affinity and Avidity in the 'Quality' of T Cell Tolerance. Frontiers in Immunology, 12, 638772. [Link]
-
Rezvani, K., Yong, A. S. M., Mielke, S., et al. (2011). Repeated PR1 and WT1 peptide vaccination in montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies. MD Anderson Cancer Center. [Link]
-
Wong, C., & Brennan, T. (2018). Assessing T Cell Receptor Affinity and Avidity Against Tumor Antigens. Oncohema Key. [Link]
-
Qazilbash, M. H., Wieder, E., Rios, R., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia, 31(3), 697–704. [Link]
-
Jorratt, P., Farias, Y., Chovar, O., et al. (2020). The Quest for the Best: How TCR Affinity, Avidity, and Functional Avidity Affect TCR-Engineered T-Cell Antitumor Responses. International Journal of Molecular Sciences, 21(14), 5056. [Link]
-
Qazilbash, M. H., Wieder, E., Rios, R., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]
-
Rezvani, K., Yong, A. S. M., Mielke, S., et al. (2011). Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8(+) T cells in myeloid malignancies. ResearchGate. [Link]
-
Jorratt, P., Farias, Y., Chovar, O., et al. (2020). The Quest for the Best: How TCR Affinity, Avidity, and Functional Avidity Affect TCR-Engineered T-Cell Antitumor Responses. ResearchGate. [Link]
-
Rezvani, K., Yong, A. S. M., Mielke, S., et al. (2011). Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies. Haematologica. [Link]
-
Rezvani, K., Yong, A. S. M., Mielke, S., et al. (2011). Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies. Haematologica. [Link]
-
Qazilbash, M. H., Wieder, E., Rios, R., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. PubMed. [Link]
-
Rezvani, K., Yong, A. S. M., Mielke, S., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood, 111(1), 236–242. [Link]
-
Qazilbash, M. H., Wieder, E., Rios, R., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
Sanchez-Paulete, A. R., Teijeira, A., & Melero, I. (2017). Beyond Adjuvants: Immunomodulation strategies to enhance T cell immunity. Journal of Leukocyte Biology, 102(6), 1363–1375. [Link]
-
Wang, M., & Wang, Y. (2017). Therapeutic Cancer Vaccines—T Cell Responses and Epigenetic Modulation. Frontiers in Immunology, 8, 1509. [Link]
-
Perez, C. R., & De Palma, M. (2019). Fueling Cancer Vaccines to Improve T Cell-Mediated Antitumor Immunity. Frontiers in Immunology, 10, 2789. [Link]
-
Bar-Ephraim, Y. (2022). Measuring cell avidity to assess the efficacy of T-cell therapies. VJHemOnc. [Link]
-
Flesch, B., & Zinkernagel, R. M. (2000). Functional Avidity: A Measure to Predict the Efficacy of Effector T Cells?. Trends in Immunology, 21(12), 521-525. [Link]
-
ASCENION GmbH. (n.d.). Method for direct measurement of functional avidity of T cells. ASCENION. [Link]
-
Trafton, A. (2021). Biologists identify new targets for cancer vaccines. MIT News. [Link]
-
van der Sluis, R. M., van den Berg, J. H., van der Heiden, M., et al. (2015). Low Antigen Dose in Adjuvant-Based Vaccination Selectively Induces CD4 T Cells with Enhanced Functional Avidity and Protective Efficacy. The Journal of Immunology, 195(8), 3681–3689. [Link]
-
Urban, J. L., & Schreiber, H. (1992). Immunodominance and tumor escape. Immunologic Research, 11(2), 102-114. [Link]
-
McCluskey, J., & Tscharke, D. C. (2004). Immunodominance and Immunodomination: Critical Factors in Developing Effective CD8 T-Cell-Based Cancer Vaccines. Immunology and Cell Biology, 82(3), 272-278. [Link]
-
Wang, Y., et al. (2018). Boosting Functional Avidity of CD8+ T Cells by Vaccinia Virus Vaccination Depends on Intrinsic T-Cell MyD88 Expression but Not the Inflammatory Milieu. Journal of Virology, 92(15), e00551-18. [Link]
-
Technology Networks. (2025). T-Cell Exhaustion Driven by Protein Stress. Technology Networks. [Link]
-
Rezvani, K., Yong, A. S. M., Mielke, S., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. National Institutes of Health. [Link]
-
Welsh, R. M., & Selin, L. K. (2002). Peptide Dose and/or Structure in Vaccines as a Determinant of T Cell Responses. Current Opinion in Immunology, 14(4), 509-516. [Link]
-
Hanke, L., & Ott, P. A. (2021). Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines. Vaccines, 9(8), 827. [Link]
-
Nagaraj, S., & Gabrilovich, D. I. (2008). Mechanism of T-cell tolerance induced by myeloid-derived suppressor cells. Journal of Immunology, 180(9), 5861–5866. [Link]
-
du Plessis, N., & G-F, A. (2018). Strategies to Improve Vaccine Efficacy against Tuberculosis by Targeting Innate Immunity. Frontiers in Immunology, 9, 420. [Link]
-
Gabrilovich, D. I., & Nagaraj, S. (2009). Reciprocal relationship between myeloid-derived suppressor cells and T cells. Journal of Leukocyte Biology, 85(5), 733–737. [Link]
-
Mathew, J. M., et al. (2021). Preclinical Testing of CD84+/MerTK+ Myeloid-Derived Suppressor Cells to Control Alloreactivity. Transplantation Proceedings, 53(1), 213-219. [Link]
-
World Pharma News. (2025). Improving T cell responses to vaccines. World Pharma News. [Link]
-
Perez, S. A., et al. (2007). Optimized Peptide Vaccines Eliciting Extensive CD8 T Cell Responses with Therapeutic Anti-Tumor Effects. Cancer Research, 67(19), 9530–9538. [Link]
-
Overwijk, W. W., et al. (2003). Mechanisms of enhanced antigen-specific T cell response following vaccination with a novel peptide-based cancer vaccine and systemic interleukin-2 (IL-2). Journal of Immunology, 171(11), 5792–5801. [Link]
-
Lefebvre, J. S., et al. (2011). Proinflammatory Adjuvants Enhance the Cognate Helper Activity of Aged CD4 T Cells. The Journal of Immunology, 187(10), 5204–5214. [Link]
-
eCancer. (2021, December 12). Treatment-free intervals decrease T-cell exhaustion. YouTube. [Link]
-
Liu, Y., & Zheng, P. (2018). Regulation of T cells by myeloid-derived suppressor cells: emerging immunosuppressor in lung cancer. Journal of Thoracic Disease, 10(Suppl 13), S1609–S1618. [Link]
-
Li, Y., et al. (2024). PRR adjuvants restrain high stability peptides presentation on APCs. eLife, 12, e86419. [Link]
-
da Silva, J. F., et al. (2023). Myeloid-derived suppressor cells are associated with impaired Th1 and Th17 responses and severe pulmonary paracoccidioidomycosis which is reversed by anti-Gr1 therapy. Frontiers in Immunology, 13, 1073801. [Link]
Sources
- 1. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Therapeutic Cancer Vaccines—T Cell Responses and Epigenetic Modulation [frontiersin.org]
- 9. Immunodominance and tumor escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunodominance and Immunodomination: Critical Factors in Developing Effective CD8 T-Cell-Based Cancer Vaccines : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. T-cell receptor affinity and avidity defines antitumor response and autoimmunity in T-cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing T Cell Receptor Affinity and Avidity Against Tumor Antigens | Oncohema Key [oncohemakey.com]
- 15. Functional Avidity: A Measure to Predict the Efficacy of Effector T Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASCENION GmbH - Method for direct measurement of functional avidity of T cells [ascenion.de]
Technical Support Center: PR1 Vaccine & Checkpoint Inhibitor Combination Therapy for AML
A Guide for Researchers and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with the PR1 peptide vaccine in combination with immune checkpoint inhibitors (CPIs) for the treatment of Acute Myeloid Leukemia (AML). This document is designed to move beyond standard protocols by explaining the scientific rationale behind experimental choices, helping you anticipate challenges, and offering solutions to common issues encountered in the lab.
Section 1: Foundational Concepts & Mechanism of Action
Before delving into troubleshooting, it is critical to understand the synergistic interaction between the PR1 vaccine and checkpoint inhibitors. The PR1 vaccine is designed to elicit a targeted immune response, while checkpoint inhibitors work to release the "brakes" on an already existing immune response.
The PR1 peptide is derived from two proteins commonly overexpressed in AML cells: Proteinase 3 (P3) and Neutrophil Elastase (NE). This peptide is presented on the surface of cancer cells by a specific Human Leukocyte Antigen (HLA) molecule, HLA-A*02:01. The vaccine aims to stimulate and expand a population of cytotoxic T lymphocytes (CTLs) that can recognize and kill AML cells presenting this peptide.
However, AML cells can evade this immune attack by upregulating checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1). This ligand binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that causes T-cell exhaustion and functional inactivation. By adding a checkpoint inhibitor (e.g., an anti-PD-1 antibody), this inhibitory signal is blocked, thereby "releasing the brakes" and allowing the PR1-specific CTLs to effectively kill the tumor cells.
Caption: Synergistic mechanism of PR1 vaccine and checkpoint inhibitors in AML.
Section 2: Pre-clinical In Vitro & Ex Vivo Assay Troubleshooting
These assays are fundamental for confirming the immunogenicity of your vaccine formulation and the functionality of the T-cells before moving into costly in vivo experiments.
Frequently Asked Questions (FAQs)
Question: My PR1-specific T-cell expansion from patient/donor PBMCs is low or non-existent. What are the common causes?
Answer: This is a frequent challenge. The issue can typically be traced to one of three areas: the antigen-presenting cells (APCs), the T-cells themselves, or the reagents.
-
Antigen-Presenting Cells (APCs): Dendritic cells (DCs) are the most potent APCs for priming naive T-cells. Ensure your protocol for generating monocyte-derived DCs is optimal. Check for high expression of co-stimulatory molecules like CD80/CD86. An inadequate APC population will fail to provide the necessary signals for T-cell activation.
-
T-Cell Viability & Starting Population: The frequency of naive PR1-specific T-cells can be very low. Ensure you are starting with a sufficient number of healthy peripheral blood mononuclear cells (PBMCs). Check the viability of your cells post-thaw; it should be >90%. A low starting frequency or poor viability will doom the experiment from the start.
-
Peptide Quality and Handling: Peptides are sensitive. Ensure your PR1 peptide is of high purity (>95%), dissolved in the correct solvent (e.g., DMSO), and stored correctly in single-use aliquots to avoid repeated freeze-thaw cycles. Peptide degradation is a common, and often overlooked, cause of failed experiments.
Question: I'm observing a high background signal in my ELISpot/Intracellular Cytokine Staining (ICS) assay. How can I reduce it?
Answer: High background can mask a true positive result. The primary causes are non-specific T-cell activation or issues with the assay plates/reagents.
-
Cellular Debris and Over-stimulation: Ensure you wash the cells adequately to remove any residual mitogens or debris from upstream processing. Let the cells rest overnight after thawing before setting up the assay. This allows dying cells to be removed and reduces stress-induced, non-specific cytokine release.
-
Plate Blocking and Washing: For ELISpot, ensure the plate is blocked sufficiently (e.g., with sterile PBS + 1% BSA) to prevent non-specific antibody binding. During the wash steps, be thorough but gentle to avoid dislodging the cell monolayer.
-
Serum Source: Fetal Bovine Serum (FBS) can sometimes be a source of non-specific stimulation. Test different lots of FBS or consider switching to human AB serum, which is often "cleaner" for human T-cell assays.
Detailed Protocol: IFN-γ ELISpot Assay for PR1-Specific T-Cell Response
This protocol is designed to quantify the frequency of PR1-specific, IFN-γ-secreting T-cells.
Materials:
-
96-well PVDF membrane plates, pre-coated with anti-human IFN-γ capture antibody.
-
PBMCs from an HLA-A*02:01+ donor.
-
PR1 peptide (purity >95%).
-
Negative Control: Irrelevant peptide (e.g., from HIV).
-
Positive Control: Phytohaemagglutinin (PHA) or anti-CD3 antibody.
-
Complete RPMI-1640 medium (with 10% Human AB serum, L-glutamine, penicillin-streptomycin).
-
Biotinylated anti-human IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (ALP).
-
BCIP/NBT substrate.
-
An ELISpot plate reader.
Procedure:
-
Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash 5 times with sterile PBS. Block wells with 200 µL of complete medium for 1 hour at 37°C.
-
Cell Plating: Remove blocking medium. Add 2x10^5 PBMCs per well.
-
Stimulation:
-
Test Wells: Add PR1 peptide to a final concentration of 10 µg/mL.
-
Negative Control Wells: Add the irrelevant peptide at 10 µg/mL.
-
Positive Control Wells: Add PHA at 5 µg/mL.
-
Unstimulated Wells: Add medium only.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2. Rationale: This duration is optimal for capturing IFN-γ secretion from activated effector T-cells without causing significant cell death or cytokine exhaustion.
-
Detection:
-
Wash the plate 5 times with PBS + 0.05% Tween-20 (PBST).
-
Add 100 µL of biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.
-
Wash 5 times with PBST.
-
Add 100 µL of Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash 5 times with PBST, followed by 2 washes with PBS.
-
-
Development: Add 100 µL of BCIP/NBT substrate. Monitor for the appearance of dark purple spots (5-30 minutes). Stop the reaction by washing thoroughly with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader.
Section 3: In Vivo Pre-clinical Models & Experimental Design
Moving your combination therapy into an in vivo model is a critical step. Success depends on choosing the right model and a rigorously planned experimental design.
Frequently Asked Questions (FAQs)
Question: Which mouse model is best for studying PR1 + CPI in AML?
Answer: The choice of model is a trade-off between a fully intact immune system and human-specific components.
-
Syngeneic Models (e.g., C57BL/6): These models use mouse AML cell lines (e.g., C1498) in immunocompetent mice. Pros: Fully intact murine immune system, allowing for the study of all immune cell interactions. Cons: The PR1 peptide is human. You would need to use a murine homolog peptide or a cell line engineered to express human PRAME/WT1 and HLA-A*02:01, which can be complex.
-
Humanized Mouse Models (e.g., NSG mice engrafted with human CD34+ stem cells): These immunodeficient mice are reconstituted with a human immune system. Pros: They can be engrafted with human AML patient samples and recognize the human PR1 peptide presented on human HLA molecules. This is the most clinically relevant model. Cons: The human immune system reconstitution can be variable, and these mice are prone to graft-versus-host disease (GvHD). They are also significantly more expensive.
Question: My tumor growth is not inhibited as expected in our humanized mouse model. What should I check?
Answer: In vivo failures are often multifactorial. A systematic check is required.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
-
Confirm Engraftment: First, confirm both the human immune system (specifically CD8+ T-cells) and the human AML cells have successfully engrafted. Use flow cytometry on peripheral blood to check for human CD45+ cells and specific immune subsets.
-
Verify HLA-A02:01 Expression: It is crucial to confirm that the specific patient-derived AML cells used for engraftment maintain high expression of HLA-A02:01 in vivo. Tumors can downregulate HLA molecules as a mechanism of immune escape.
-
Treatment Timing: The timing of vaccination relative to CPI administration is critical. The vaccine should be given first to generate a population of PR1-specific T-cells. The CPI is then given to protect these T-cells from exhaustion as they encounter the tumor. See the sample schedule below.
-
Tumor Burden: If treatment is initiated when the tumor burden is too high, the immune system may be overwhelmed, and the T-cells may become terminally exhausted. Consider starting treatment earlier in the tumor development process.
Data Table: Sample In Vivo Dosing Schedule
This table provides a sample dosing and monitoring schedule for a humanized mouse model (NSG-SGM3) engrafted with HLA-A*02:01+ AML.
| Day | Event | Details / Rationale |
| 0 | AML Engraftment | Intravenous injection of 1x10^6 primary human AML cells. |
| 14 | Immune Monitoring | Bleed mice to confirm human CD45+ and CD33+ (AML) engraftment via flow cytometry. |
| 21 | PR1 Vaccination | Subcutaneous injection of 100 µg PR1 peptide emulsified in an adjuvant (e.g., Montanide). Rationale: Prime the immune system and generate PR1-specific T-cells. |
| 28 | Booster Vaccination | Repeat PR1 vaccination to boost the T-cell response. |
| 30 | Checkpoint Inhibitor | Intraperitoneal injection of anti-PD-1 antibody (e.g., Nivolumab, 10 mg/kg). Rationale: Administer as the vaccine-induced T-cell response is peaking to prevent exhaustion. |
| 33, 36, 39 | Checkpoint Inhibitor | Continue CPI dosing twice weekly. |
| 21-50 | Tumor Monitoring | Monitor AML burden in peripheral blood weekly via flow cytometry. Monitor animal health (weight, posture). |
| 50 | Terminal Endpoint | Euthanize mice. Harvest spleen, bone marrow, and liver for comprehensive immune profiling and tumor infiltration analysis. |
Section 4: Clinical Biomarkers & Resistance Mechanisms
Translating this therapy to the clinic requires robust biomarker strategies to select patients, monitor responses, and understand resistance.
Frequently Asked Questions (FAQs)
Question: How do we select patients most likely to respond to this combination therapy?
Answer: Patient selection is key to maximizing success and minimizing unnecessary toxicity.
-
Mandatory Biomarker: Patients must be HLA-A*02:01 positive. This is a non-negotiable requirement for the PR1 peptide to be presented to T-cells.
-
Favorable Biomarkers:
-
Pre-existing PR1-specific T-cells: The presence of a detectable, albeit low-frequency, population of PR1-specific T-cells in the patient's blood before treatment suggests a pre-existing immune response that can be boosted.
-
High PD-L1 Expression: While not always predictive, higher PD-L1 expression on AML blasts may indicate a tumor microenvironment that is actively suppressing T-cells, suggesting a higher likelihood of response to a PD-1/PD-L1 blockade.
-
Low Disease Burden: Patients with lower levels of circulating blasts or bone marrow infiltration (e.g., after induction chemotherapy) may have a more favorable immune environment for the vaccine to be effective.
-
Question: We are observing patient relapse after an initial response. What are the potential mechanisms of resistance?
Answer: Acquired resistance is a major challenge in immunotherapy. The tumor is under immense selective pressure to evade the immune system.
-
Antigen Loss: The most direct escape route. The AML cells may stop expressing the source proteins (PRAME/WT1) or, more commonly, downregulate or lose the specific HLA-A*02:01 allele required to present the PR1 peptide. This is known as "antigen escape."
-
Upregulation of Alternative Checkpoints: The tumor-infiltrating T-cells may begin to express other inhibitory receptors like TIM-3, LAG-3, or TIGIT. Blocking PD-1 alone is no longer sufficient to restore their function. This suggests that future combination therapies may need to target multiple checkpoint pathways.
-
Exclusion of T-cells from the Tumor Microenvironment: The tumor may alter its structure or secrete factors that prevent the PR1-specific T-cells from physically infiltrating the bone marrow or other tumor sites.
References
-
Molldrem, J. J., et al. (2000). A Peptide Vaccine for Chronic Myelogenous Leukemia in Chronic Phase. Blood. [Link]
-
Qazilbash, M. H., et al. (2004). PR1 vaccine induces specific immunity in patients with a hematologic malignancy. Blood. [Link]
-
Daver, N., et al. (2019). Efficacy and safety of the anti-PD-1 antibody, nivolumab, in combination with azacitidine in patients with relapsed/refractory acute myeloid leukemia. Cancer. [Link]
-
Shultz, L. D., et al. (2007). Humanized mice for immune system investigation: progress, promise and challenges. Nature Reviews Immunology. [Link]
-
Gettinger, S., et al. (2017). Acquired resistance to PD-1 blockade in lung cancer. The New England Journal of Medicine. [Link]
Technical Support Center: Synergistic Immuno-stimulation with PR1 and WT1 Peptide Vaccines
Welcome to the technical support resource for researchers utilizing the combined PR1 and WT1 peptide vaccine strategy. This guide is designed to provide you with in-depth scientific rationale, practical troubleshooting advice, and detailed experimental protocols to ensure the success of your investigations into leukemia-specific T-cell responses. My insights are drawn from extensive experience in the field of cellular immunology and vaccine development, aiming to bridge the gap between theoretical knowledge and practical application.
The Scientific Rationale: A Two-Pronged Attack on Myeloid Malignancies
The combination of PR1 and WT1 peptide vaccines represents a strategic approach to broaden and enhance the anti-leukemic immune response. Both are leukemia-associated antigens, but their distinct origins and expression patterns make them complementary targets.
-
PR1: This HLA-A2-restricted peptide is derived from proteinase 3 (P3) and neutrophil elastase (NE), proteins that are often overexpressed in myeloid leukemia cells.[1][2][3][4] PR1-specific cytotoxic T lymphocytes (CTLs) have demonstrated the ability to preferentially lyse myeloid leukemia cells, contributing to clinical responses in patients with Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Myelodysplastic Syndrome (MDS).[2][3][4][5]
-
WT1: The Wilms' tumor 1 protein is an intracellular transcription factor that is overexpressed in a vast majority of AML and CML cases, as well as in various solid tumors, while having very limited expression in healthy adult tissues.[6] Its role in leukemogenesis and its high immunogenicity have made it a prime target for cancer immunotherapy.[6][7]
The core principle behind their combined use is to induce a multi-pronged T-cell attack against the malignant cells. By presenting two distinct tumor-associated antigens, this strategy aims to increase the probability of generating a robust and durable anti-leukemia effect. Clinical studies have demonstrated that a combined PR1 and WT1 vaccine is safe and immunogenic, capable of inducing CD8+ T-cell responses against either or both peptides in patients with myeloid malignancies.[8][9] The emergence of these specific T-cells has been associated with a decrease in minimal residual disease, suggesting a direct anti-leukemic effect.[8][9]
The synergistic effect is hypothesized to stem from the increased breadth of the immune response. A tumor cell might downregulate one antigen to escape immune detection, but it is less likely to simultaneously lose expression of two independent antigens. Therefore, a dual-antigen vaccine strategy can potentially circumvent tumor immune evasion.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the experimental workflow.
Peptide Handling and Preparation
-
Q1: How should I reconstitute and store my PR1 and WT1 peptides?
-
A1: Peptides should ideally be stored lyophilized at -20°C or -80°C, protected from light.[10] For reconstitution, first, warm the vial to room temperature before opening to prevent condensation. Use a small amount of sterile, high-purity DMSO to dissolve the peptide initially, vortexing to ensure it is fully dissolved. Subsequently, dilute with a sterile aqueous buffer (like PBS or cell culture medium) to your working stock concentration. The final DMSO concentration in your cell culture should not exceed 1% (v/v) to avoid toxicity.[8] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptides.[10]
-
-
Q2: My peptide is difficult to dissolve. What can I do?
-
A2: Poor solubility is a common issue, especially with hydrophobic peptides.[10] If initial dissolution in DMSO followed by aqueous buffer is problematic, gentle warming (up to 40°C) or sonication can aid the process.[8] Always ensure your final solution is clear before use. If precipitation occurs, it can lead to significant variability in your assays.[10] For persistently problematic peptides, consider requesting a solubility test from your supplier.
-
-
Q3: What concentration of peptides should I use for T-cell stimulation?
-
A3: The optimal concentration should be determined empirically through titration. However, a common starting range for in vitro T-cell stimulation assays like ELISpot or intracellular cytokine staining (ICS) is 1-10 µg/mL per peptide.[8] For cytotoxicity assays, peptide pulsing of target cells is often done at similar concentrations.[11] Remember that excessively high peptide concentrations can sometimes lead to the activation of low-affinity T-cells, which may not be biologically relevant.
-
Experimental Design
-
Q4: What are the essential controls for my T-cell assays?
-
A4: Proper controls are critical for data interpretation.
-
Negative Control: Unstimulated cells (cells with vehicle, e.g., DMSO at the same concentration as in peptide-stimulated wells) to determine the baseline level of cytokine production or cytotoxicity.
-
Positive Control (Antigen-independent): A mitogen like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin to confirm that the T-cells are viable and capable of producing cytokines.[8]
-
Positive Control (Antigen-dependent): If available, a well-characterized peptide pool known to elicit a response in your donor population (e.g., a pool of CMV, EBV, and Influenza virus peptides - CEF pool) can serve as a positive control for the overall assay procedure.[8]
-
-
-
Q5: Should I use fresh or cryopreserved PBMCs?
Troubleshooting Guide
Even with meticulous planning, experiments can yield unexpected results. This guide provides a systematic approach to troubleshooting common issues.
| Problem | Potential Causes | Recommended Solutions |
| High background in negative control wells (ELISpot/ICS) | 1. Endotoxin contamination in peptide stocks or reagents.[10] 2. Mycoplasma contamination in cell culture. 3. Non-specific cell death leading to cytokine release. 4. Recent in vivo immune activation in the PBMC donor. | 1. Use endotoxin-free certified peptides and reagents. Filter-sterilize all solutions. 2. Regularly test cell lines and primary cultures for mycoplasma. 3. Ensure gentle cell handling and use a viability dye to exclude dead cells from analysis. 4. Review donor history if possible. Allow cryopreserved cells to rest overnight to reduce baseline activation.[12] |
| No response to peptides, but positive control (PMA/Ionomycin) works | 1. Peptide degradation due to improper storage or handling (e.g., multiple freeze-thaws).[10] 2. Incorrect peptide concentration (too low). 3. Low precursor frequency of PR1/WT1-specific T-cells in the donor. 4. HLA mismatch: The donor may not express the required HLA-A*0201 allele for these specific peptides. | 1. Use fresh aliquots of peptides for each experiment. Store properly at -80°C. 2. Perform a dose-response curve to find the optimal peptide concentration. 3. The frequency of these cells can be low. Consider using more sensitive techniques or increasing the number of cells per well. 4. Confirm the HLA type of your PBMC donors. |
| No response to either peptides or positive control | 1. Poor cell viability (e.g., harsh isolation or thawing process). 2. Suboptimal culture conditions (e.g., wrong medium, CO2, or temperature). 3. Problem with a critical reagent (e.g., expired cytokine capture/detection antibodies, inactive PMA/Ionomycin). | 1. Check cell viability before and after the assay using Trypan Blue or a viability dye. Optimize your cell handling procedures. 2. Double-check all culture parameters and ensure incubators are functioning correctly. 3. Validate all critical reagents. Run a control with a different cell source known to respond. |
| High variability between replicate wells | 1. Inaccurate pipetting of cells or reagents. 2. Incomplete peptide solubility leading to uneven distribution.[10] 3. Edge effects in the 96-well plate. 4. Cell clumping. | 1. Use calibrated pipettes and ensure thorough mixing before dispensing. 2. Ensure peptides are fully dissolved before adding to the culture. Visually inspect for precipitates. 3. Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity. 4. Ensure a single-cell suspension before plating. |
| Inconsistent results between experiments | 1. Batch-to-batch variation in peptides or serum. 2. Contamination with Trifluoroacetic acid (TFA) , a remnant from peptide synthesis that can affect cell viability.[10] 3. Inter-donor variability. | 1. Test new batches of critical reagents against old ones. Purchase larger lots when possible. 2. Consider using peptides that have undergone TFA removal or have been exchanged into a different salt form (e.g., acetate).[10] 3. Immune responses are highly variable between individuals. Use the same healthy donor as a control across experiments where possible. |
Key Experimental Protocols
Below are streamlined, step-by-step methodologies for the core assays used to evaluate PR1 and WT1-specific T-cell responses.
Protocol 1: IFN-γ ELISpot Assay
This assay quantifies the frequency of cytokine-secreting cells at a single-cell level.
-
Plate Coating: Pre-wet a 96-well PVDF membrane plate with 70% ethanol, wash with sterile PBS, then coat with anti-IFN-γ capture antibody overnight at 4°C.[13]
-
Blocking: Wash the plate and block with cell culture medium containing 10% FBS for at least 2 hours at 37°C to prevent non-specific binding.[13]
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-3 x 10^5 PBMCs per well.[13]
-
Stimulation: Add PR1, WT1, or control peptides to the respective wells at the desired final concentration (e.g., 1-10 µg/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during this time.[14]
-
Detection:
-
Wash away cells. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[13]
-
Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) for 1 hour at room temperature.[13]
-
Wash thoroughly and add a substrate solution (e.g., BCIP/NBT). Monitor for the development of dark purple spots.
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD8+ T-cells) and the quantification of the response.
-
Cell Stimulation:
-
To 1 x 10^6 PBMCs in culture medium, add your PR1, WT1, or control peptides.[8]
-
After 1-2 hours of incubation at 37°C, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines inside the cell.[12]
-
Incubate for an additional 4-6 hours (total stimulation time of 5-8 hours).[8][12]
-
-
Surface Staining:
-
Wash the cells and stain with a viability dye to exclude dead cells from the analysis.
-
Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) for 20-30 minutes on ice, protected from light.[8]
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Fix the cells using a formaldehyde-based fixation buffer. This cross-links proteins and stabilizes the cells.
-
Permeabilize the cells using a saponin-based permeabilization buffer. This creates pores in the cell membrane, allowing antibodies to access intracellular targets.
-
-
Intracellular Staining:
-
Stain with a fluorochrome-conjugated anti-IFN-γ antibody (and other cytokines like TNF-α if desired) in permeabilization buffer for 30 minutes at room temperature.[8]
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by first gating on lymphocytes, then singlets, live cells, and then your T-cell populations of interest (e.g., CD3+CD8+). Finally, quantify the percentage of IFN-γ+ cells within that population.
-
Protocol 3: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This classic assay measures the ability of CTLs to lyse target cells.
-
Target Cell Preparation:
-
Use an HLA-A*0201-positive target cell line (e.g., T2 cells or a leukemia cell line).
-
Label the target cells by incubating them with radioactive Na2⁵¹CrO4 for 1-2 hours at 37°C. The chromium is taken up by the cells.[3][5][11]
-
Wash the target cells thoroughly (at least 3 times) to remove excess, unincorporated ⁵¹Cr.[5]
-
-
Peptide Pulsing (if required): If your target cells do not endogenously express the antigens, pulse them with PR1 or WT1 peptide (e.g., 1-10 µg/mL) during or after the labeling step.
-
Co-incubation:
-
Plate the ⁵¹Cr-labeled target cells at a constant number (e.g., 1 x 10^4 cells/well) in a 96-well round-bottom plate.
-
Add your effector cells (e.g., peptide-stimulated PBMCs or an isolated CTL line) at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Set up control wells:
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Harvesting and Counting:
-
Centrifuge the plate to pellet the cells.
-
Carefully harvest a portion of the supernatant from each well.
-
Measure the radioactivity (in counts per minute, CPM) in the supernatant using a gamma counter.[5]
-
-
Calculation: Calculate the percentage of specific lysis using the formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[7]
-
References
-
Rezvani, K., Yong, A. S. M., Mielke, S., Savani, B. N., Musse, L., Superata, J., Jafarpour, B., Boss, C., & Barrett, A. J. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood, 111(1), 236–242. [Link]
-
D'Accardo, C., Gatti, G., & D'Antuono, T. (2016). Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition. Bio-protocol, 6(16), e1895. [Link]
-
Molldrem, J. J., Lee, P. P., Wang, C., Felio, K., Kant, S., Champlin, R. E., & Davis, M. M. (2003). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Blood, 102(11), 232a. [Link]
-
Rezvani, K., Jafarpour, B., Yong, A. S. M., Mielke, S., Savani, B. N., Le, R. Q., Eniafe, R., Musse, L., Boss, C., Kurlander, R., & Barrett, A. J. (2009). The Response to Repeated Vaccination with PR1 and WT1 Peptides Admixed in Montanide Adjuvant Is Transient and Fails to Induce Sustained Anti-Leukemia Responses in Patients with Myeloid Malignancies. Blood, 114(22), 4096. [Link]
-
Maecker, H. T., Maino, V. C., & Picker, L. J. (2005). Multiparameter Intracellular Cytokine Staining. Methods in Molecular Biology, 319, 265–280. [Link]
-
National Cancer Institute. (n.d.). Definition of PR1 leukemia peptide vaccine. NCI Drug Dictionary. [Link]
-
Patsnap. (2025). WT1 peptide vaccine(The University of Chicago). Patsnap Synapse. [Link]
-
Rezvani, K., Yong, A. S. M., Mielke, S., Jafarpour, B., Savani, B. N., Le, R. Q., Eniafe, R., Musse, L., Boss, C., Kurlander, R., & Barrett, A. J. (2011). Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies. Haematologica, 96(3), 432–440. [Link]
-
Maslak, P. G., Dao, T., Krug, L. M., Chanel, S., Korontsvit, T., Zakhaleva, V., Zhang, R., Wolchok, J. D., Yuan, J., Pinilla-Ibarz, J., Berman, E., Weiss, M., Jurcic, J., Frattini, M. G., Scheinberg, D. A. (2010). Vaccination with synthetic analog peptides derived from WT1 oncoprotein induces T-cell responses in patients with complete remission from acute myeloid leukemia. Blood, 116(2), 171–179. [Link]
-
Bio-protocol. (2015). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Bio-protocol, 5(20), e1630. [Link]
-
Qazilbash, M. H., Wieder, E., Rios, R., Lu, S., Kant, S., J. Molldrem, J., ... & Komanduri, K. V. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia, 31(3), 697–704. [Link]
-
MD Anderson Cancer Center. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. MD Anderson Cancer Center Publications. [Link]
-
ZellNet Consulting. (n.d.). General Elispot protocol. ZellNet Consulting Inc. [Link]
-
Al-Ghamdi, M. S., Al-Otaibi, B., Al-Malki, A. A., Al-Senaidy, A. M., & Al-Anazi, M. R. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(19), 6529. [Link]
-
PubMed. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. PubMed. [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. [Link]
Sources
- 1. Peptide Vaccine Challenges & Cyclic Peptide Solutions - Creative Peptides [creative-peptides.com]
- 2. mdpi.com [mdpi.com]
- 3. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 4. ELISPOT protocol | Abcam [abcam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. stemcell.com [stemcell.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. genscript.com [genscript.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zellnet.com [zellnet.com]
- 14. bio-protocol.org [bio-protocol.org]
Technical Support Center: Strategies to Induce Long-Term Memory T-Cell Response with PR1 Vaccine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the PR1 vaccine platform. This guide is designed for researchers, scientists, and drug development professionals actively working to generate robust and durable memory T-cell responses against the PR1 antigen. We provide in-depth FAQs for foundational knowledge and detailed troubleshooting guides to address specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs) - Foundations of PR1 Vaccine Immunogenicity
This section addresses fundamental concepts crucial for designing and interpreting experiments with the PR1 peptide vaccine.
Q1: What is the PR1 vaccine and its intended mechanism of action?
The PR1 vaccine utilizes a 9-amino-acid peptide (VLQELNVTV), which is an HLA-A2-restricted epitope derived from two myeloid-lineage proteins: Proteinase 3 (P3) and Neutrophil Elastase (NE).[1][2] These proteins are overexpressed in myeloid leukemia cells (e.g., AML, CML, MDS).[2][3][4]
The core mechanism is to present this peptide to the immune system to induce and expand a population of PR1-specific cytotoxic T lymphocytes (CTLs). These CTLs are intended to recognize the PR1 peptide presented on the surface of HLA-A2+ leukemia cells and selectively kill them, thereby exerting an anti-tumor effect.[1][3][4] Clinical trials have demonstrated that the PR1 vaccine is safe and can induce specific immunity, which has been correlated with clinical responses in patients with myeloid malignancies.[4][5]
Q2: What defines a long-term memory T-cell response, and why is it the goal?
A memory T-cell response is the immune system's ability to "remember" an antigen and mount a faster, stronger response upon re-exposure.[6] This is critical for a therapeutic cancer vaccine to prevent relapse. The two key memory subsets for this purpose are:
-
Central Memory T-cells (Tcm): Characterized by the surface markers CD45RO+ and CCR7+ . They primarily reside in secondary lymphoid organs (like lymph nodes), have a high capacity for self-renewal and proliferation, and can rapidly differentiate into effector cells upon secondary antigen encounter.[1][5] A study on the PR1 vaccine found that responding CTLs were significantly enriched in this Tcm compartment, suggesting the potential for long-term immunity.[1][7]
-
Effector Memory T-cells (Tem): Characterized as CD45RO+ and CCR7- . These cells circulate in the blood and patrol peripheral tissues, ready to exert immediate effector functions like cytokine secretion (e.g., IFN-γ) or direct cell killing.
The ultimate goal is to establish a stable and renewable pool of Tcm cells that can persist for years and replenish the Tem population to provide continuous surveillance against cancer recurrence.
Q3: Why is it so difficult to generate a durable memory response with a simple peptide vaccine like PR1?
Peptide vaccines, while highly specific and safe, are often poorly immunogenic on their own. Several key challenges must be overcome:
-
Lack of Innate Immune Activation: Short peptides like PR1 lack Pathogen-Associated Molecular Patterns (PAMPs) that are necessary to trigger innate immune activation via Pattern Recognition Receptors (PRRs) like Toll-like Receptors (TLRs).[8][9] Without this "danger signal," antigen-presenting cells (APCs) are not sufficiently activated to prime a robust T-cell response, which can lead to immune ignorance or tolerance.
-
Induction of Tolerance/T-cell Deletion: Repeated stimulation with a peptide antigen in the absence of strong inflammation can lead to the deletion of high-avidity T-cells—the very cells most effective at killing tumors.[10][11] Studies using PR1 with the Montanide adjuvant (an incomplete Freund's adjuvant) observed that the initial T-cell response was transient and that high-avidity CTLs were selectively lost after repeated vaccinations.[10][12]
-
Insufficient CD4+ T-Cell Help: Robust and long-lasting CD8+ T-cell memory is highly dependent on help from CD4+ T-cells during the initial priming phase.[12][13] Most short peptide vaccines, including PR1, are minimal MHC class I epitopes and do not contain epitopes to activate CD4+ helper T-cells.
Q4: What are the standard assays to measure a PR1-specific T-cell response?
Choosing the right assay is critical for accurately quantifying and characterizing the immune response. Each method offers unique advantages.
| Assay | Principle & Measurement | Pros | Cons |
| MHC-Tetramer Staining | Uses fluorescently labeled HLA-A2 molecules folded with the PR1 peptide to directly bind to and quantify PR1-specific CD8+ T-cells via flow cytometry.[1] | Direct Enumeration: Quantifies the total number of antigen-specific cells, regardless of function. High specificity. | Does not provide functional information (e.g., cytokine production, cytotoxicity). |
| IFN-γ ELISpot | Quantifies the number of antigen-specific T-cells based on their ability to secrete IFN-γ upon ex vivo re-stimulation with the PR1 peptide.[14][15] | High Sensitivity: Considered a gold standard for detecting low-frequency responses.[15][16] Functional readout. | Primarily measures a single function (IFN-γ secretion). Standard assay favors effector cells.[17] |
| Intracellular Cytokine Staining (ICS) | Uses flow cytometry to detect cytokines (e.g., IFN-γ, TNF-α) produced inside T-cells after stimulation.[14] | Multi-parameter: Can simultaneously assess function and phenotype (e.g., memory markers like CCR7 and CD45RO) at a single-cell level.[14][18] | Less sensitive than ELISpot for detecting very rare cell populations. |
Part 2: Troubleshooting Guide - Common Experimental Problems & Solutions
This section is formatted to help you diagnose and solve common issues encountered during PR1 vaccine development.
Problem 1: Low or No Detectable PR1-Specific T-Cell Response Post-Vaccination.
You've completed your vaccination schedule, but tetramer staining, ELISpot, or ICS assays show a negligible response above background.
The adjuvant is arguably the most critical component for a peptide vaccine's success. Using a weak or inappropriate adjuvant will result in poor T-cell priming.
-
Explanation: Studies using PR1 and WT1 peptides with Montanide ISA-51 (an incomplete Freund's adjuvant) reported transient responses and a failure to induce durable memory.[11][12] This is likely due to the lack of strong innate immune stimulation needed for robust APC activation.[9]
-
Solution: Incorporate a Toll-Like Receptor (TLR) Agonist. TLR agonists provide the "danger signal" that drives potent APC activation and directs the T-cell response.
-
Recommendation: Use Monophosphoryl Lipid A (MPL or MPLA) , a TLR4 agonist. MPLA is approved for human use and is known to promote Th1-polarized CD4+ and CD8+ T-cell responses, which are ideal for anti-tumor immunity.[9][19] Combining MPLA with a depot-forming agent like aluminum salts can further enhance the generation of cytotoxic memory CD8+ T-cells.[19]
-
The PR1 peptide must be efficiently taken up by professional APCs (specifically dendritic cells, or DCs) and cross-presented on MHC class I molecules to prime CD8+ T-cells.
-
Explanation: Soluble peptides are rapidly cleared and inefficiently captured by DCs in the lymph nodes.
-
Solution: Utilize a Liposomal Delivery System. Encapsulating the PR1 peptide within liposomes dramatically improves its delivery to APCs.
-
Recommendation: Formulate the PR1 peptide in cationic liposomes . The positive charge enhances interaction with the negatively charged surface of APCs, promoting uptake.[20] For a superior formulation, co-encapsulate both the PR1 peptide and a TLR agonist like MPLA within the same liposome to ensure they are delivered to the same APC, a critical step for optimal T-cell priming.[9][21]
-
Caption: Adjuvant action: MPLA activates a DC via TLR4, leading to upregulation of co-stimulatory molecules and cytokines essential for priming a naive CD8+ T-cell.
Problem 2: T-Cell Response is Detected, but it is Transient and Not Durable.
Your initial assays show a positive PR1-specific T-cell response, but the frequency of these cells declines rapidly after subsequent vaccinations or disappears completely over a few months.
This was a key finding in PR1 clinical studies. Repeated stimulation with peptide and a weak adjuvant can lead to the deletion of the most effective T-cells.
-
Explanation: Chronic antigen exposure without the proper inflammatory context can upregulate inhibitory receptors like PD-1 on T-cells, leading to a state of exhaustion where they lose effector function and eventually die.[19] The repeated vaccination with PR1/WT1 in Montanide was shown to cause selective deletion of high-avidity T-cells.[10][11]
-
Solution: Combine PR1 Vaccination with Immune Checkpoint Blockade. This is a powerful strategy to reinvigorate and sustain the anti-tumor T-cell response.
-
Recommendation: Administer the PR1 vaccine in combination with an anti-PD-1 antibody (e.g., nivolumab, pembrolizumab).[1][22] The vaccine works to prime and expand the pool of PR1-specific T-cells, while the anti-PD-1 antibody protects these cells from exhaustion within the tumor microenvironment and periphery, allowing for a sustained and effective attack.[22][23]
-
A transient response is often composed of short-lived effector cells that die off without leaving behind a self-renewing memory population.
-
Explanation: The formation of Tcm cells is an active process governed by specific signals during T-cell priming, including the cytokine milieu and the duration of antigen stimulation.[13] The transcription factor Tcf1 is known to be a master regulator of Tcm formation and recall capacity.[24]
-
Solution: Modulate the Priming Environment with Adjuvants and Cytokines.
-
Recommendation 1: Use adjuvants that promote IL-12 production by DCs, as IL-12 is critical for programming CD8+ T-cell memory. TLR agonists like MPLA are effective at this.[9][19]
-
Recommendation 2 (Experimental): In in vitro or animal models, investigate the inclusion of cytokines that promote memory formation, such as IL-7 and IL-15 , during the T-cell expansion phase. These cytokines are crucial for the survival and homeostasis of memory T-cells.[13]
-
Caption: Workflow combining an advanced vaccine formulation with checkpoint blockade to induce and sustain a memory T-cell response for analysis.
Part 3: Key Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Quantifying PR1-Specific T-Cells
This protocol is adapted for high sensitivity in detecting low-frequency T-cell responses.[14][15][25]
-
Plate Preparation:
-
Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody according to the manufacturer's instructions (e.g., overnight at 4°C).
-
Wash the plate 3-4 times with sterile PBS and block with cell culture medium (e.g., RPMI + 10% FBS) for 1-2 hours at 37°C.
-
-
Cell Plating:
-
Prepare a single-cell suspension of Peripheral Blood Mononuclear Cells (PBMCs) from your vaccinated subject/animal.
-
Add 2.5 x 10^5 PBMCs in 100 µL of medium to each well.
-
-
Antigen Stimulation:
-
Prepare PR1 peptide working solutions. Add 100 µL of medium containing the PR1 peptide to the appropriate wells for a final concentration of 1-10 µg/mL.
-
Controls are essential:
-
Negative Control: PBMCs with medium only (or a relevant scrambled peptide).
-
Positive Control: PBMCs with a mitogen like Phytohaemagglutinin (PHA) or a CEF peptide pool.
-
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 18-24 hours. Do not disturb the plate.
-
-
Development:
-
Wash away cells with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate as per the manufacturer's protocol (e.g., 2 hours at room temperature).
-
Wash 3-4 times with PBST.
-
Add Streptavidin-Alkaline Phosphatase (or HRP) and incubate (e.g., 1 hour at room temperature).
-
Wash thoroughly with PBST, followed by a final wash with PBS.
-
Add the substrate solution (e.g., BCIP/NBT). Spots will form within 5-30 minutes.
-
-
Analysis:
-
Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The result is expressed as Spot Forming Units (SFU) per million PBMCs.
-
Protocol 2: Flow Cytometry for Phenotyping Memory T-Cell Subsets
This protocol allows for the simultaneous identification and quantification of PR1-specific Tcm and Tem cells.[5][25]
-
Cell Preparation:
-
Isolate 1-2 x 10^6 PBMCs per sample.
-
-
Tetramer Staining (if performed):
-
Centrifuge cells and resuspend the pellet in 50 µL of FACS buffer (PBS + 2% FBS).
-
Add the PE- or APC-conjugated PR1/HLA-A2 Tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Surface Marker Staining:
-
Without washing, add a cocktail of fluorescently-conjugated antibodies directly to the tetramer-stained cells. The cocktail should include:
-
Anti-CD3 (to gate on all T-cells)
-
Anti-CD8 (to identify cytotoxic T-cells)
-
Anti-CD45RO (memory marker)
-
Anti-CCR7 (to distinguish Tcm from Tem)
-
A fixable viability dye (to exclude dead cells).
-
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Wash and Fixation:
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 200-300 µL of 1% paraformaldehyde (PFA) for fixation.
-
-
Acquisition and Analysis:
-
Acquire the samples on a flow cytometer as soon as possible.
-
Gating Strategy:
-
Gate on lymphocytes by Forward and Side Scatter (FSC/SSC).
-
Gate on single cells (singlets).
-
Gate out dead cells using the viability dye.
-
Gate on CD3+ T-cells.
-
From the CD3+ gate, create a plot of CD8 vs. PR1-Tetramer to identify PR1-specific cells.
-
Gate on the CD8+Tetramer+ population and view them on a CD45RO vs. CCR7 plot to quantify the percentages of Tcm (CD45RO+CCR7+) and Tem (CD45RO+CCR7-) cells.
-
-
References
-
MacLeod, M. K. L., et al. (2011). Vaccine adjuvants aluminum and monophosphoryl lipid A provide distinct signals to generate protective cytotoxic memory CD8 T cells. PNAS. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia. [Link]
-
Di Pasquale, A., et al. (2021). Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines. Vaccines. [Link]
-
Harris, S. A., et al. (2018). Methods for Measuring T-Cell Memory to Vaccination: From Mouse to Man. Vaccines. [Link]
-
Reed, S. G., et al. (2013). Vaccine Adjuvants: Putting Innate Immunity to Work. Immunity. [Link]
-
Harris, S. A., et al. (2018). Methods for Measuring T-Cell Memory to Vaccination: From Mouse to Man. ResearchGate. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. PMC. [Link]
-
Seder, R. A., et al. (2008). Pushing the frontiers of T-cell vaccines: accurate measurement of human T-cell responses. Nature Reviews Immunology. [Link]
-
Tan, A. T., et al. (2021). Assays available for measuring the T-cell response to vaccines. ResearchGate. [Link]
-
Lycke, N. (2014). Is the choice of vaccine adjuvant critical for long-term memory development? Expert Review of Vaccines. [Link]
-
Rezvani, K., et al. (2011). Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies. Haematologica. [Link]
-
Romero, P., et al. (2001). New Methods for Assessing T-Cell Responses. Clinical Cancer Research. [Link]
-
Tubo, N. J., et al. (2022). Protein immunization induces memory CD4+ T cells that lack T helper lineage commitment. Science Immunology. [Link]
-
Skwarczynski, M., & Toth, I. (2016). Peptide Delivery Systems for Cancer Vaccines. ResearchGate. [Link]
-
Rezvani, K., et al. (2009). The Response to Repeated Vaccination with PR1 and WT1 Peptides Admixed in Montanide Adjuvant Is Transient and Fails to Induce Sustained Anti-Leukemia Responses in Patients with Myeloid Malignancies. Blood. [Link]
-
Yarchoan, M., & Baretti, M. (2024). Peptide vaccine clinical trial - results and next steps. YouTube. [Link]
-
Kroschinsky, F., et al. (2017). Combining vaccines and immune checkpoint inhibitors to prime, expand, and facilitate effective tumor immunotherapy. Journal for ImmunoTherapy of Cancer. [Link]
-
Rezvani, K., et al. (2011). Supplementary Appendix for "Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies". Haematologica. [Link]
-
Rezvani, K., et al. (2011). Repeated PR1 and WT1 peptide vaccination in montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies. MD Anderson Cancer Center. [Link]
-
Kasten, K. R., et al. (2010). Memories that last forever: strategies for optimizing vaccine T-cell memory. Immunology and Cell Biology. [Link]
-
Azuar, A., et al. (2019). Cell-Penetrating Peptides-Based Liposomal Delivery System Enhanced Immunogenicity of Peptide-Based Vaccine against Group A Streptococcus. Vaccines. [Link]
-
Slingluff, C. L., et al. (2022). Phase I/II clinical trial of a helper peptide vaccine plus PD-1 blockade in PD-1 antibody-naïve and PD-1 antibody-experienced patients with melanoma (MEL64). Journal for ImmunoTherapy of Cancer. [Link]
-
Schwendener, R. A. (2014). Liposomes as vaccine delivery systems: a review of the recent advances. Therapeutic Advances in Vaccines. [Link]
-
Bio-Rad. (n.d.). Primed T Cell Activation - Antigen Presenting Cell Co-Culture Protocol. Bio-Rad Antibodies. [Link]
-
Patsnap Synapse. (n.d.). PR1 peptide vaccine. Patsnap Synapse. [Link]
-
Technology Networks. (2022). Improving the “Memory” of T Cells To Boost Vaccine Immune Response. Biopharma. [Link]
Sources
- 1. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR1 peptide vaccine(The University of Texas MD Anderson Cancer Center) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Research Portal [scholarship.miami.edu]
- 4. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Protein immunization induces memory CD4+ T cells that lack T helper lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccine Adjuvants: Putting Innate Immunity to Work - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies | Haematologica [haematologica.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Memories that last forever: strategies for optimizing vaccine T-cell memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Measuring T-Cell Memory to Vaccination: From Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pushing the frontiers of T-cell vaccines: accurate measurement of human T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Vaccine adjuvants aluminum and monophosphoryl lipid A provide distinct signals to generate protective cytotoxic memory CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposomes as vaccine delivery systems: a review of the recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Combining vaccines and immune checkpoint inhibitors to prime, expand, and facilitate effective tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. Improving the “Memory” of T Cells To Boost Vaccine Immune Response | Technology Networks [technologynetworks.com]
- 25. stemcell.com [stemcell.com]
Validation & Comparative
A Comparative Guide to PR1 and WT1 Peptide Vaccines in Myeloid Malignancies
This guide provides an in-depth, objective comparison of the efficacy, mechanisms, and clinical evaluation of two leading peptide cancer vaccines, PR1 and WT1, for the treatment of myeloid malignancies such as Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Myelodysplastic Syndrome (MDS). This document is intended for researchers, clinicians, and drug development professionals in the field of immuno-oncology.
Introduction: Targeting Leukemia with Peptide Vaccines
Cancer vaccines represent a paradigm shift in oncology, aiming to harness the patient's own immune system to target and eliminate malignant cells.[1][2] Unlike conventional therapies, which directly attack tumor cells, therapeutic vaccines activate and expand tumor-specific T cells, creating a durable and highly specific anti-cancer response.[3][4] Peptide-based vaccines, which utilize short, specific amino acid sequences from tumor-associated antigens (TAAs), are a promising approach due to their high specificity and safety profile.[1][4]
This guide focuses on two well-studied TAAs in the context of myeloid leukemias:
-
Wilms' Tumor 1 (WT1): A transcription factor that is highly overexpressed in the majority of AML and CML cases, where its expression levels often correlate with disease progression.[5] Ranked as a top tumor antigen by the National Cancer Institute, WT1's oncogenic role and broad expression make it an attractive target for immunotherapy.[5][6]
-
PR1: An HLA-A2-restricted peptide derived from two myeloid-specific serine proteases, Proteinase 3 (P3) and Neutrophil Elastase (NE).[7][8] These proteins are overexpressed in myeloid leukemia cells, and the PR1 peptide is presented on their surface, making them targets for cytotoxic T lymphocytes (CTLs).[7]
Both PR1 and WT1 have been evaluated in Phase I/II clinical trials, demonstrating their potential to induce anti-leukemia immunity.[5][7][9] This guide will dissect the available evidence to compare their mechanisms, clinical efficacy, and the experimental methodologies used to validate their performance.
Mechanism of Action: Activating an Anti-Tumor T-Cell Response
The fundamental principle for both PR1 and WT1 peptide vaccines is to stimulate a CD8+ cytotoxic T lymphocyte (CTL) response against tumor cells expressing the target antigen. The process involves administering a synthetic peptide along with an immunological adjuvant to enhance the immune response.
WT1 Peptide Vaccine Mechanism: The WT1 vaccine typically uses peptides corresponding to immunogenic epitopes of the WT1 protein.[10] To broaden the immune attack, formulations often include a combination of peptides to stimulate both CD8+ CTLs (via MHC Class I presentation) and CD4+ helper T cells (via MHC Class II presentation).[9][11] CD4+ T-cell help is crucial for sustaining long-lasting and robust CD8+ T-cell responses.[4][9]
PR1 Peptide Vaccine Mechanism: The PR1 vaccine utilizes a specific 9-amino acid peptide that binds to the HLA-A2 molecule.[7] This makes its application specific to patients who are HLA-A2 positive. The vaccine stimulates the expansion of pre-existing, low-frequency PR1-specific CTLs, which can then recognize and lyse leukemia cells presenting the PR1 peptide.[7][8]
The generalized signaling pathway for these peptide vaccines is illustrated below.
Comparative Clinical Efficacy
Direct head-to-head trials comparing PR1 and WT1 vaccines are scarce. However, by analyzing data from separate and combined clinical trials, we can draw objective comparisons. Both vaccines have demonstrated safety and the ability to induce specific immune responses, which in some patients, correlate with clinical benefit.[5][7]
| Feature | PR1 Vaccine | WT1 Vaccine |
| Patient Population | HLA-A2+ patients with AML, CML, MDS.[7][8] | Patients with various hematological malignancies (AML, MDS) and solid tumors expressing WT1.[5][6] |
| Immune Response Rate | 53% (35 of 66 patients) showed a ≥ 2-fold increase in PR1-specific CTLs.[7][12][8] | Varies by study; a systematic review showed a median 2.4-fold expansion in WT1-specific T-cells.[5][13] Another study noted responses in 7 of 8 patients .[9] |
| Clinical Response Rate | In patients with active disease, 24% (12 of 53) had an objective clinical response (8 complete, 1 partial, 3 hematological improvement).[12][8] | Clinical responses and long-term remissions (over 8 years in some cases) have been observed, but rates vary across heterogeneous studies.[5] One pilot study showed 2 of 11 AML patients experienced prolonged relapse-free survival. |
| Correlation of Immune & Clinical Response | Yes. Clinical responses were significantly higher in immune responders (36%) versus non-responders (10%).[14] | Yes. A significant correlation between the induction of WT1-specific T cells and clinical benefit has been noted in several studies. |
| Key Limitations | Restricted to HLA-A2+ patients. | Efficacy can be limited by low-avidity T-cell responses and tumor immune escape mechanisms.[15][16] |
| Safety Profile | Minimal toxicity, primarily Grade 1-2 injection site reactions. No adverse autoimmunity reported.[7] | Generally safe and well-tolerated, with most adverse events being mild skin reactions at the injection site.[6] |
Synthesis of Efficacy Data:
The PR1 vaccine has shown a clear, statistically significant correlation between inducing an immune response and achieving a clinical response in a defined HLA-A2+ population. The data suggests that for the right patient population, PR1 vaccination can lead to objective, measurable clinical benefits.
The WT1 vaccine has been tested more broadly across different HLA types and in various formulations, including multi-peptide cocktails designed to engage both CD4+ and CD8+ T cells.[6][9] While clinical benefits, including long-term remissions, have been reported, the response rates are harder to standardize due to the heterogeneity of the trials.[5] The strength of the WT1 approach lies in its applicability to a wider patient base not restricted by a single HLA type.
Studies combining both PR1 and WT1 peptides have demonstrated that immune responses can be induced against both antigens simultaneously.[17] However, a critical finding from a repeated vaccination study was the selective deletion of high-avidity CTLs, suggesting that the vaccination schedule and adjuvant choice are critical parameters that need optimization to avoid immune tolerance or exhaustion.[15][16]
Experimental Protocols for Vaccine Evaluation
Validating the efficacy of a cancer vaccine requires robust and standardized immunological monitoring. The primary goal is to quantify the vaccine-induced antigen-specific T-cell response and correlate it with clinical outcomes.
Protocol 1: MHC Tetramer Staining for Quantification of Antigen-Specific T Cells
Causality: This flow cytometry-based assay is the gold standard for directly visualizing and enumerating T cells that have a T-Cell Receptor (TCR) capable of binding to a specific peptide-MHC complex. It provides a direct frequency of the vaccine-targeted CTL population. A doubling of this frequency post-vaccination is a common definition of a positive immune response.[12][8]
Step-by-Step Methodology:
-
Sample Collection: Collect peripheral blood from the patient at baseline (pre-vaccination) and at specified time points post-vaccination.
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Staining: a. Resuspend a defined number of PBMCs (e.g., 1-2 million cells) in a staining buffer (e.g., PBS with 2% FBS). b. Add the fluorescently-labeled MHC Class I Tetramer (e.g., PE-conjugated HLA-A2-PR1 or HLA-A2-WT1) at the manufacturer's recommended concentration. c. Incubate in the dark for 30-60 minutes at room temperature. The tetramer reagent consists of four identical peptide-MHC complexes bound to a streptavidin-fluorochrome core, allowing for stable, high-avidity binding to specific TCRs. d. Add a cocktail of fluorescently-labeled antibodies against cell surface markers, such as CD8, CD3, and a viability dye. e. Incubate in the dark for 20-30 minutes at 4°C.
-
Washing: Wash the cells twice with staining buffer to remove unbound reagents.
-
Acquisition: Acquire the samples on a multi-color flow cytometer. Collect a sufficient number of events (e.g., >100,000 lymphocyte events) for accurate quantification of rare cell populations.
-
Analysis: Gate on live, single CD3+ lymphocytes, then on CD8+ T cells. Within the CD8+ population, quantify the percentage of cells that are positive for the tetramer.[7]
Protocol 2: ELISpot Assay for Functional Assessment of T Cells
Causality: While tetramer staining counts the cells, the Enzyme-Linked Immunospot (ELISpot) assay measures their function. It quantifies the number of T cells that secrete a specific cytokine (typically Interferon-gamma, IFN-γ) upon re-stimulation with the target peptide. This provides evidence that the vaccine-induced T cells are not just present, but are functionally active.[9][18]
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ. Incubate overnight at 4°C. Wash and block the plate to prevent non-specific binding.
-
Cell Plating: Isolate PBMCs as described above. Plate the PBMCs at a specific density (e.g., 200,000 cells/well).
-
Stimulation: Add the stimulating agent to the wells:
-
Test Wells: Add the PR1 or WT1 peptide at an optimal concentration (e.g., 10 µg/mL).
-
Negative Control: Add a non-specific peptide or culture medium alone.
-
Positive Control: Add a mitogen (e.g., Phytohaemagglutinin, PHA) to confirm cell viability and reactivity.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. During this time, activated T cells will secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection: a. Lyse the cells and wash the plate thoroughly to remove cellular debris. b. Add a biotinylated detection antibody for IFN-γ. Incubate for 2 hours at room temperature. c. Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). Incubate for 1 hour. d. Wash again and add a substrate solution (e.g., BCIP/NBT). Spots will form on the membrane at the location of each cytokine-secreting cell.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the number of spots in each well using an automated ELISpot reader. The result is expressed as the number of spot-forming units (SFU) per million PBMCs.
Concluding Remarks and Future Perspectives
Both PR1 and WT1 peptide vaccines have established their value as safe and immunogenic candidates for treating myeloid malignancies.
-
The PR1 vaccine demonstrates a strong proof-of-concept in the HLA-A2+ population, with a clear link between immune and clinical responses. Its utility is, however, confined to this specific patient subset.
-
The WT1 vaccine offers broader applicability across different HLA types and has shown promising, albeit variable, clinical activity. The development of multi-peptide "cocktail" vaccines that engage both CD4+ and CD8+ T cells is a significant advancement.[9][11]
The path forward in the field is not necessarily to declare one peptide superior to the other, but to build upon the lessons learned from these foundational studies. Key challenges remain, including overcoming tumor-induced immunosuppression and preventing the deletion of high-avidity T cells.[15][16]
Future strategies will likely focus on:
-
Combination Therapies: Combining peptide vaccines with immune checkpoint inhibitors (e.g., anti-PD-1) to overcome T-cell exhaustion and enhance the anti-tumor effect.[6][19]
-
Optimized Adjuvants and Delivery: Developing novel adjuvants and vaccine delivery platforms to induce more potent and durable T-cell memory.[4]
-
Personalized Approaches: Moving towards personalized peptide vaccines that target patient-specific neoantigens, which may be more immunogenic than self-antigens like PR1 and WT1.[20]
References
-
Di Stasi, A., Jimenez, A. M., Min, R., & Rezvani, K. (2013). Review of the Results of WT1 Peptide Vaccination Strategies for Myelodysplastic Syndromes and Acute Myeloid Leukemia from Nine Different Studies. Frontiers in Immunology. [Link]
-
Qazilbash, M. H., Wieder, E., Rios, R., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia. [Link]
-
Synapse. (n.d.). WT1 peptide vaccine (The University of Chicago). Retrieved from [Link]
-
Qazilbash, M. H., Wieder, E., Rios, R., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia, 31(3), 697–704. [Link]
-
University of Miami. (n.d.). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Retrieved from [Link]
-
Clinicaltrials.eu. (n.d.). Wt1 Mrna Dc – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
De Lima, M., et al. (2012). Pilot trial of a WT-1 analog peptide vaccine in patients with high-risk myeloid neoplasms. Cancer. [Link]
-
ClinicalTrials.gov. (2024). WT1 Vaccine Treatment of Patients in Remission From Acute Myeloid Leukemia (AML) or Acute Lymphoblastic Leukemia (ALL). [Link]
-
MD Anderson Cancer Center. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. [Link]
-
Maslak, P. G., Dao, T., Krug, L. M., et al. (2010). Vaccination with synthetic analog peptides derived from WT1 oncoprotein induces T-cell responses in patients with complete remission from acute myeloid leukemia. Blood. [Link]
-
Frey, M. K., et al. (2020). Phase I Study of a Multivalent WT1 Peptide Vaccine (Galinpepimut-S) in Combination with Nivolumab in Patients with WT1-Expressing Ovarian Cancer in Second or Third Remission. Cancers. [Link]
-
Nakata, J., et al. (2021). WT1 Trio Peptide-Based Cancer Vaccine for Rare Cancers Expressing Shared Target WT1. Cancers. [Link]
-
ClinicalTrials.gov. (n.d.). Peptide Vaccinations to Treat Patients With Low-Risk Myeloid Cancers. Retrieved from [Link]
-
Qazilbash, M. H., et al. (2007). PR1 Peptide Vaccine-Induced Immune Response Is Associated with Better Event-Free Survival in Patients with Myeloid Leukemia. Blood. [Link]
-
National Cancer Institute. (n.d.). Definition of PR1 leukemia peptide vaccine. NCI Drug Dictionary. [Link]
-
Qazilbash, M. H., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
Rezvani, K., Yong, A. S., Mielke, S., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood. [Link]
-
Oji, Y., et al. (2012). WT1 peptide vaccine, one of the most promising cancer vaccines. Immunotherapy. [Link]
-
MD Anderson Cancer Center. (n.d.). Repeated PR1 and WT1 peptide vaccination in montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies. [Link]
-
Rezvani, K., et al. (2011). Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies. Haematologica. [Link]
-
Oka, Y., Tsuboi, A., Oji, Y., Kawase, I., & Sugiyama, H. (2008). WT1 peptide vaccine for the treatment of cancer. Current Opinion in Immunology. [Link]
-
Kim, H. J., & Cantor, H. (2023). Shaping Antitumor Immunity with Peptide Vaccines: Implications of Immune Modulation at the Vaccine Site. Vaccines. [Link]
-
Suzuki, N., et al. (2007). Immunological evaluation of personalized peptide vaccination with gemcitabine for pancreatic cancer. Cancer Science. [Link]
-
Wikipedia. (n.d.). Cancer vaccine. Retrieved from [Link]
-
Di Stasi, A., et al. (2013). Review of the Results of WT1 Peptide Vaccination Strategies for Myelodysplastic Syndromes and Acute Myeloid Leukemia from Nine Different Studies. PMC. [Link]
-
Parayath, N. N., et al. (2020). Beyond Just Peptide Antigens: The Complex World of Peptide-Based Cancer Vaccines. Frontiers in Immunology. [Link]
-
Galluzzi, L., et al. (2018). Trial watch: Peptide-based vaccines in anticancer therapy. Oncoimmunology. [Link]
-
Sugiyama, H. (2022). WT1 Cancer Vaccine for the Treatment and Prevention. Medical Research Archives. [Link]
Sources
- 1. Shaping Antitumor Immunity with Peptide Vaccines: Implications of Immune Modulation at the Vaccine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer vaccine - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. Frontiers | Beyond Just Peptide Antigens: The Complex World of Peptide-Based Cancer Vaccines [frontiersin.org]
- 5. Frontiers | Review of the Results of WT1 Peptide Vaccination Strategies for Myelodysplastic Syndromes and Acute Myeloid Leukemia from Nine Different Studies [frontiersin.org]
- 6. WT1 peptide vaccine(The University of Chicago) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. Vaccination with synthetic analog peptides derived from WT1 oncoprotein induces T-cell responses in patients with complete remission from acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WT1 peptide vaccine for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review of the Results of WT1 Peptide Vaccination Strategies for Myelodysplastic Syndromes and Acute Myeloid Leukemia from Nine Different Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Repeated PR1 and WT1 peptide vaccination in Montanide-adjuvant fails to induce sustained high-avidity, epitope-specific CD8+ T cells in myeloid malignancies | Haematologica [haematologica.org]
- 17. Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Phase I Study of a Multivalent WT1 Peptide Vaccine (Galinpepimut-S) in Combination with Nivolumab in Patients with WT1-Expressing Ovarian Cancer in Second or Third Remission | MDPI [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
Evaluating PR1 Peptide Vaccine Against Standard Chemotherapy in Myelodysplastic Syndromes (MDS): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myelodysplastic Syndromes (MDS) represent a complex group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias and a significant risk of transformation to acute myeloid leukemia (AML).[1] The therapeutic landscape for MDS is continually evolving, moving beyond traditional cytotoxic agents to more targeted and immune-based strategies. This guide provides an in-depth, objective comparison of an investigational immunotherapy, the PR1 peptide vaccine, against the established standard of care, primarily hypomethylating agents and other chemotherapeutic regimens.
This analysis is grounded in clinical trial data and mechanistic insights to provide a comprehensive resource for professionals engaged in MDS research and therapeutic development.
Mechanistic Divergence: Harnessing the Immune System vs. Direct Cytotoxicity
The fundamental difference between the PR1 vaccine and standard chemotherapy lies in their approach to eliminating malignant cells.
PR1 Peptide Vaccine: An Immunotherapeutic Strategy
The PR1 vaccine is a targeted immunotherapy designed to elicit a specific T-cell response against MDS cells.[2] Its mechanism is predicated on the following principles:
-
Antigen Presentation: PR1 is a nine-amino-acid peptide derived from two proteins, proteinase 3 (P3) and neutrophil elastase (NE).[3] These proteins are overexpressed in the primary granules of myeloid blasts in MDS.[4][5]
-
Immune Recognition: The vaccine is administered to patients who are HLA-A2 positive. The PR1 peptide is presented on the surface of malignant cells by the HLA-A2 molecule.[3]
-
T-Cell Activation: The vaccine, often given with an adjuvant like Montanide and a granulocyte-macrophage colony-stimulating factor (GM-CSF) to enhance the immune response, stimulates the proliferation of PR1-specific cytotoxic T lymphocytes (CTLs).[6][7]
-
Targeted Cell Lysis: These activated CTLs can then recognize and selectively kill MDS cells expressing the PR1 peptide, while sparing healthy cells.[6]
Caption: PR1 Vaccine Mechanism of Action.
Standard Chemotherapy: A Multi-pronged Approach
Standard chemotherapy for MDS encompasses several classes of drugs, each with a distinct mechanism of action. The choice of agent is often guided by the patient's risk stratification (lower vs. higher-risk MDS).[8][9]
-
Hypomethylating Agents (HMAs): Azacitidine and decitabine are the cornerstones of therapy for higher-risk MDS.[9][10] These drugs are incorporated into DNA and inhibit DNA methyltransferase, leading to hypomethylation.[11] This is thought to reactivate tumor suppressor genes and induce cellular differentiation or apoptosis.[11][12]
-
Intensive Chemotherapy: For some higher-risk patients, particularly those who are younger and fitter, intensive chemotherapy regimens similar to those used for AML may be employed.[13][14] These often involve a combination of drugs like cytarabine with an anthracycline (e.g., idarubicin, daunorubicin) or other agents like topotecan and fludarabine.[10][14] These drugs are directly cytotoxic, interfering with DNA synthesis and leading to the death of rapidly dividing cells.[11]
-
Immunomodulatory Drugs (IMiDs): Lenalidomide is particularly effective for lower-risk MDS patients with a specific del(5q) chromosomal abnormality, though it can also be used in other subtypes.[9][13] Its mechanism is complex, involving direct cytotoxicity, anti-angiogenic effects, and modulation of the immune system.
Comparative Efficacy: A Look at the Clinical Data
Direct head-to-head trials comparing the PR1 vaccine with standard chemotherapy are not yet available. Therefore, this comparison relies on data from separate clinical trials.
PR1 Peptide Vaccine
A key Phase I/II trial evaluated the PR1 vaccine in 66 HLA-A2+ patients, including 11 with MDS.[3][15][16]
-
Immune Response: An immune response, defined as a doubling of PR1/HLA-A2 tetramer-specific CTLs, was observed in 53% of all patients.[3][15][16]
-
Clinical Response: Of the 53 evaluable patients with active disease across all myeloid malignancies, 12 (24%) had an objective clinical response.[3][15][16] This included 8 complete remissions, 1 partial remission, and 3 instances of hematological improvement.[15][16]
-
MDS-Specific Response: Among the 11 MDS patients, 4 showed a clinical response, consisting of one partial remission and three with hematological improvement.[4]
-
Correlation of Immune and Clinical Response: A significant correlation was found between the induction of a PR1-specific immune response and clinical response.[3][15][16]
Table 1: Clinical Efficacy of PR1 Peptide Vaccine in Myeloid Malignancies (Phase I/II Data)
| Endpoint | All Patients (n=66) | Evaluable Patients with Active Disease (n=53) | MDS Patients (n=11) |
|---|---|---|---|
| Immune Response Rate | 53% | N/A | N/A |
| Overall Clinical Response Rate | N/A | 24% | 36% |
| Complete Remission | N/A | 15% (8/53) | 0% |
| Partial Remission | N/A | 2% (1/53) | 9% (1/11) |
| Hematological Improvement | N/A | 6% (3/53) | 27% (3/11) |
Data synthesized from Qazilbash et al.[3][15][16][17]
Standard Chemotherapy
The efficacy of standard chemotherapy varies significantly based on the drug class and the patient's MDS risk status.
-
Hypomethylating Agents (Azacitidine/Decitabine): HMAs are the standard of care for higher-risk MDS.[9]
-
Intensive Chemotherapy (e.g., Cytarabine-based):
-
Lenalidomide (for del(5q) MDS):
-
In patients with the del(5q) subtype, lenalidomide can lead to an erythroid response in up to 76% of patients, with 67% becoming transfusion-independent.[9]
-
Table 2: Representative Efficacy of Standard Chemotherapies in MDS
| Treatment | Patient Population | Overall Response Rate | Key Outcomes |
|---|---|---|---|
| Hypomethylating Agents | Higher-Risk MDS | 40-50% | Improved survival, improved blood counts[1][18] |
| Intensive Chemotherapy | Higher-Risk MDS | 30-40% | Limited response rates, high morbidity in the elderly[9] |
| Lenalidomide | Lower-Risk MDS with del(5q) | ~76% (Erythroid) | High rate of transfusion independence[9] |
Data compiled from multiple sources.[1][9][18]
Safety and Tolerability Profiles
The adverse event profiles of the PR1 vaccine and standard chemotherapy are markedly different, reflecting their distinct mechanisms of action.
PR1 Peptide Vaccine
The PR1 vaccine has been reported to be minimally toxic.[3] Adverse events are generally mild and manageable. No grade 3 or higher toxicities were reported in the key Phase I/II trial.[4] Potential side effects can include:
Standard Chemotherapy
The side effects of chemotherapy are generally more severe and systemic.
-
Hypomethylating Agents: While generally better tolerated than intensive chemotherapy, HMAs have a notable side effect profile.[18]
-
Intensive Chemotherapy: These regimens are associated with significant toxicity.
Table 3: Comparative Adverse Event Profiles
| Adverse Event Category | PR1 Peptide Vaccine | Hypomethylating Agents | Intensive Chemotherapy |
|---|---|---|---|
| Myelosuppression | Minimal | Common (can be severe)[18] | Profound and expected[13] |
| Gastrointestinal | Mild (upset)[6] | Common (nausea, GI upset)[18] | Common and often severe |
| Fatigue | Possible | Common[18] | Common and often severe |
| Injection Site Reactions | Common (pain)[6] | Common with subcutaneous azacitidine[18] | N/A (IV administration) |
| Serious/Rare Events | Not reported in key trials | Organ damage, hypersensitivity[18][20] | High risk of life-threatening infections and bleeding |
Experimental Protocols: A Framework for Evaluation
To ensure the rigorous and standardized evaluation of novel therapeutics like the PR1 vaccine, a well-defined clinical trial protocol is essential. Below is a representative, step-by-step methodology for a Phase II trial.
Protocol: Phase II Study of PR1 Peptide Vaccine in MDS
-
Patient Selection:
-
Treatment Regimen:
-
Monitoring and Assessments:
-
Safety: Monitor vital signs before and after each vaccination.[6] Conduct weekly blood tests to assess for cytopenias and other hematological changes.[6] Record all adverse events using Common Terminology Criteria for Adverse Events (CTCAE).
-
Immunologic Response: Collect peripheral blood samples at baseline and at specified intervals post-vaccination (e.g., after the 4th dose).[7] Use a PR1-HLA-A2 tetramer assay via flow cytometry to quantify the frequency of PR1-specific CTLs.[7] An immune response is defined as at least a two-fold increase in the frequency of these cells from baseline.[21]
-
Clinical Response: Perform bone marrow aspirates and biopsies at baseline and post-treatment (e.g., 4 weeks after the final vaccination) to assess for changes in blast percentage.[7] Hematological response is defined by improvements in blood counts and reduction in transfusion needs according to International Working Group (IWG) criteria.
-
-
Endpoints:
-
Primary Endpoint: Immunologic response rate.[7]
-
Secondary Endpoints: Overall clinical response rate (including complete remission, partial remission, and hematological improvement), safety and tolerability, and duration of response.
-
Caption: Representative Clinical Trial Workflow.
Concluding Synthesis for the Field
The PR1 peptide vaccine represents a promising, targeted immunotherapeutic approach for MDS that diverges significantly from the broader, more cytotoxic effects of standard chemotherapy.
-
For the Researcher: The correlation between a measurable immune response and clinical benefit underscores the potential of antigen-specific immunotherapy in myeloid malignancies.[15][16] Future research should focus on identifying biomarkers that predict which patients are most likely to mount a robust immune response and strategies to overcome immune tolerance in patients with higher disease burdens.[3][4] Combining peptide vaccines with other immunomodulatory agents, such as checkpoint inhibitors or even HMAs that can upregulate tumor antigen expression, presents a compelling area for investigation.[22][23]
-
For the Drug Developer: The PR1 vaccine's favorable safety profile is a significant advantage, particularly in an often elderly and co-morbid MDS population that may not tolerate intensive chemotherapy.[3][4] The key challenge lies in enhancing its clinical efficacy. Development efforts could explore multi-peptide vaccines targeting other antigens like WT1 to mitigate the risk of immune escape, optimizing adjuvant and delivery systems, and designing larger, randomized trials to definitively establish its place in the MDS treatment algorithm.[6][21]
While standard chemotherapy, particularly hypomethylating agents, remains the backbone of treatment for higher-risk MDS, the PR1 vaccine offers a glimpse into a future of more personalized and less toxic therapies. Continued investigation is critical to fully realize the potential of this and other immunotherapeutic strategies in improving outcomes for patients with Myelodysplastic Syndromes.
References
- PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - University of Miami.
- Standard and low-dose chemotherapy for the treatment of myelodysplastic syndromes.
- Hypomethylating Agents in MDS Management - AJMC.
- NCCN Guidelines® Insights: Myelodysplastic Syndromes, Version 2.2025 - PubMed.
- PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC - PubMed Central.
-
Safety of Peptide Vaccination for Patients With Myelodysplastic Syndrome - ClinicalTrials.gov. Available at: [Link]
-
PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed. Available at: [Link]
-
Peptide Vaccinations to Treat Patients With Low-Risk Myeloid Cancers - ClinicalTrials.gov. Available at: [Link]
-
MDS Chemotherapy - Moffitt Cancer Center. Available at: [Link]
-
NCCN Guidelines® Insights: Myelodysplastic Syndromes, Version 2.2025 - JNCCN. Available at: [Link]
-
Myelodysplastic Syndrome (MDS) Guidelines - Medscape Reference. Available at: [Link]
-
NCCN Clinical Practice Guidelines in Oncology: myelodysplastic syndromes. - Scholars@Duke publication. Available at: [Link]
-
Medicines for Myelodysplastic Syndromes | MDS Drug Treatments | American Cancer Society. Available at: [Link]
-
FAILURE OF HYPOMETHYLATING AGENT-BASED THERAPY IN MYELODYSPLASTIC SYNDROMES - PMC - NIH. Available at: [Link]
-
NCCN Guidelines® Insights: Myelodysplastic Syndromes, Version 2.2025 in - JNCCN. Available at: [Link]
-
Myelodysplastic Syndrome (MDS) Treatment & Management: Approach Considerations, Supportive Care, Pharmacologic Therapy - Medscape Reference. Available at: [Link]
-
Multi-Organ Adverse Reaction to Two Hypomethylating Agents: A Challenge in High-Risk Myelodysplastic Syndrome Treatment - PubMed. Available at: [Link]
-
Multi-Organ Adverse Reaction to Two Hypomethylating Agents: A Challenge in High-Risk Myelodysplastic Syndrome Treatment - NIH. Available at: [Link]
-
Myelodysplastic syndromes (MDS) treatment - Blood Cancer United. Available at: [Link]
-
Vaccines: a promising therapy for myelodysplastic syndrome - PMC - NIH. Available at: [Link]
-
PR1 Vaccination in Myelodysplastic Syndrome (MDS) - ClinicalTrials.gov. Available at: [Link]
-
PR1 peptide vaccine(The University of Texas MD Anderson Cancer Center) - Drug Targets, Indications, Patents - Patsnap Synapse. Available at: [Link]
-
An arginase1- and PD-L1-derived peptide-based vaccine for myeloproliferative neoplasms: A first-in-man clinical trial - Frontiers. Available at: [Link]
-
(PDF) PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - ResearchGate. Available at: [Link]
-
Epigenetic therapy in combination with a multi-epitope cancer vaccine targeting shared tumor antigens for high-risk myelodysplastic syndrome - a phase I clinical trial - PubMed Central. Available at: [Link]
-
Myelodysplastic syndrome - Wikipedia. Available at: [Link]
-
Is There a Vaccine for MDS? - HealthTree for Myelodysplastic Syndromes. Available at: [Link]
-
Review of the Results of WT1 Peptide Vaccination Strategies for Myelodysplastic Syndromes and Acute Myeloid Leukemia from Nine Different Studies - PMC - PubMed Central. Available at: [Link]
-
Therapeutic Vaccine Combination May Help Patients With Myelodysplastic Syndrome. Available at: [Link]
Sources
- 1. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 2. Is There a Vaccine for MDS? - HealthTree for Myelodysplastic Syndromes [healthtree.org]
- 3. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccines: a promising therapy for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PR1 peptide vaccine(The University of Texas MD Anderson Cancer Center) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Myelodysplastic Syndrome (MDS) Treatment & Management: Approach Considerations, Supportive Care, Pharmacologic Therapy [emedicine.medscape.com]
- 10. moffitt.org [moffitt.org]
- 11. FAILURE OF HYPOMETHYLATING AGENT-BASED THERAPY IN MYELODYSPLASTIC SYNDROMES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard and low-dose chemotherapy for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medicines for Myelodysplastic Syndromes | MDS Drug Treatments | American Cancer Society [cancer.org]
- 14. bloodcancerunited.org [bloodcancerunited.org]
- 15. Research Portal [scholarship.miami.edu]
- 16. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ajmc.com [ajmc.com]
- 19. Multi-Organ Adverse Reaction to Two Hypomethylating Agents: A Challenge in High-Risk Myelodysplastic Syndrome Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multi-Organ Adverse Reaction to Two Hypomethylating Agents: A Challenge in High-Risk Myelodysplastic Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Epigenetic therapy in combination with a multi-epitope cancer vaccine targeting shared tumor antigens for high-risk myelodysplastic syndrome - a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancernetwork.com [cancernetwork.com]
A Comparative Guide to the Long-Term Survival Analysis of Patients Receiving the PR1 Vaccine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Immunological Basis of the PR1 Vaccine
The PR1 vaccine is a targeted immunotherapy designed to elicit a robust and specific T-cell response against cancer cells in myeloid malignancies, including Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Myelodysplastic Syndrome (MDS). The vaccine consists of the PR1 peptide, a nine-amino-acid, HLA-A*0201-restricted peptide derived from two myeloid-specific antigens: Proteinase 3 (P3) and Neutrophil Elastase (NE).[1] These antigens are overexpressed in the leukemic cells of patients with myeloid malignancies.[1]
The core principle of the PR1 vaccine lies in its ability to stimulate the patient's own immune system to recognize and eliminate cancer cells. Specifically, the vaccine aims to induce and expand a population of PR1-specific cytotoxic T lymphocytes (CTLs). These specialized immune cells can identify the PR1 peptide presented on the surface of leukemic cells via the HLA-A2 molecule and subsequently trigger their destruction.[2] This mechanism of action is supported by observations of naturally occurring PR1-specific T cells in patients achieving remission after allogeneic stem cell transplantation, suggesting a role for this immune response in controlling leukemia.[1]
The following diagram illustrates the proposed signaling pathway for the PR1 vaccine's mechanism of action:
Figure 2: Experimental workflow for the IFN-γ ELISpot assay.
Tetramer Staining with Flow Cytometry for Direct Visualization of Antigen-Specific T-Cells
MHC tetramer staining is a powerful technique that allows for the direct identification, enumeration, and phenotyping of antigen-specific T-cells using flow cytometry.
Principle: A tetramer is a complex of four identical MHC molecules, each bound to the PR1 peptide, and conjugated to a fluorescent molecule (e.g., phycoerythrin or allophycocyanin). These tetramers bind with high avidity to T-cell receptors that are specific for the PR1 peptide-MHC complex. By co-staining with antibodies against other cell surface markers (e.g., CD8, CD45RO, CCR7), it is possible to quantify the frequency of PR1-specific T-cells and determine their memory phenotype.
Step-by-Step Protocol:
-
Cell Preparation:
-
Isolate PBMCs from patient blood as described for the ELISpot assay.
-
Resuspend the cells in a suitable FACS buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide) at a concentration of 2-5 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 1-2 x 10^6 cells into a 5 mL FACS tube.
-
Add the PR1-HLA-A2 tetramer reagent at the predetermined optimal concentration (typically 1:100 to 1:400 dilution).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Add a cocktail of fluorescently labeled antibodies against other cell surface markers of interest (e.g., anti-CD8, anti-CD3, anti-CD45RO, anti-CCR7).
-
Incubate for an additional 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2-3 mL of FACS buffer to the tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Fixation (Optional):
-
If the samples are not to be acquired immediately, resuspend the cell pellet in 200 µL of 1% paraformaldehyde in PBS.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., at least 100,000 lymphocyte events) to accurately quantify the rare population of antigen-specific T-cells.
-
Analyze the data using appropriate flow cytometry software. Gate on the lymphocyte population, then on CD8+ T-cells, and finally identify the population of cells that are positive for the PR1-HLA-A2 tetramer.
-
The logical relationship for analyzing tetramer staining data is depicted in the following diagram:
Figure 3: Gating strategy for flow cytometry analysis of PR1-tetramer stained cells.
Conclusion and Future Directions
The PR1 vaccine represents a promising immunotherapeutic approach for patients with myeloid malignancies. Clinical trials have demonstrated its ability to induce specific T-cell responses that are associated with clinical benefit and improved event-free survival in a subset of patients. When compared to standard-of-care therapies, the PR1 vaccine's long-term survival outcomes are noteworthy, particularly for patients with AML and higher-risk MDS who have limited treatment options. However, it does not currently surpass the high efficacy of TKIs in CML.
The future of the PR1 vaccine and other peptide-based immunotherapies will likely involve combination strategies. Combining these vaccines with checkpoint inhibitors, hypomethylating agents, or other targeted therapies may enhance their efficacy by overcoming the immunosuppressive tumor microenvironment and increasing the visibility of cancer cells to the immune system. Furthermore, refining patient selection based on HLA type and baseline immune status will be crucial for maximizing the clinical benefit of these personalized therapies. Continued research and well-designed clinical trials are essential to fully elucidate the role of the PR1 vaccine in the evolving landscape of cancer treatment.
References
-
Molldrem, J. J., et al. (2000). PR1 vaccination in myeloid malignancies. PubMed. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. Leukemia, 31(3), 697-704. [Link]
-
Hochhaus, A., et al. (2020). Long-term outcomes of tyrosine kinase inhibitors in chronic myeloid leukemia. Blood, 136(12), 1373-1384. [Link]
-
Ghaffari, S. H., et al. (2022). The long-term outcome and efficacy of PR1/BCR-ABL multipeptides vaccination in chronic myeloid leukemia: results of a 7-year longitudinal investigation. Iranian Journal of Blood and Cancer, 14(4), 84-94. [Link]
-
Wieder, E., et al. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]
-
CheckOrphan. (2024). Older adults with acute myeloid leukemia (AML) are responsive to standard of care treatment and show prolonged survival. CheckOrphan. [Link]
-
City of Hope. (n.d.). Myelodysplastic Syndromes Treatment and Survival Rate. City of Hope. [Link]
-
Healthline. (2023). Survival Rates and Outlook for Acute Myeloid Leukemia (AML). Healthline. [Link]
-
Qazilbash, M. H., et al. (2007). PR1 Peptide Vaccine-Induced Immune Response Is Associated with Better Event-Free Survival in Patients with Myeloid Leukemia. Blood, 110(11), 65. [Link]
-
Greiner, J., et al. (2008). RHAMM-R3 peptide vaccination in patients with acute myeloid leukemia, myelodysplastic syndrome, and multiple myeloma elicits immunologic and clinical responses. Blood, 112(3), 847-854. [Link]
-
National Cancer Institute. (n.d.). Definition of PR1 leukemia peptide vaccine. NCI Drug Dictionary. [Link]
-
Patient Power. (2024). AML Leukemia Survival Rate by Age: Key Insights & Statistics. Patient Power. [Link]
-
Brayer, J., et al. (2015). WT1 vaccination in AML and MDS: A pilot trial with synthetic analog peptides. Oncoimmunology, 4(4), e1001678. [Link]
-
Schmitt, M., et al. (2008). High-dose RHAMM-R3 peptide vaccination for patients with acute myeloid leukemia, myelodysplastic syndrome and multiple myeloma. Haematologica, 93(9), 1357-1365. [Link]
-
Medical News Today. (2023). AML survival rates by age in adults and children. Medical News Today. [Link]
-
GetLabTest.com. (n.d.). Understanding Life Expectancy with Myelodysplastic Syndrome (MDS). GetLabTest.com. [Link]
-
Liv Hospital. (n.d.). Can Myelodysplastic Syndrome Be Cured? Prognosis, Lifespan, and Survival Rates Explained. Liv Hospital. [Link]
-
HealthTree for Myelodysplastic Syndromes. (n.d.). How long will I live with MDS?. HealthTree for Myelodysplastic Syndromes. [Link]
-
Rezvani, K., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood, 111(1), 236-242. [Link]
-
Al-Khadhairi, S., et al. (2024). Vaccines: a promising therapy for myelodysplastic syndrome. Journal of Hematology & Oncology, 17(1), 1. [Link]
-
Oji, Y., et al. (2013). Wilms Tumor Gene (WT1) Peptide–based Cancer Vaccine Combined With Gemcitabine for Patients With Advanced Pancreatic Cancer. Journal of Immunotherapy, 36(7), 384-391. [Link]
-
Deininger, M. W., et al. (2014). Long-Term Outcomes of Imatinib Treatment for Chronic Myeloid Leukemia. The New England Journal of Medicine, 370(18), 1750-1752. [Link]
-
Wikipedia. (n.d.). Myelodysplastic syndrome. Wikipedia. [Link]
-
MDPI. (2021). Vaccination Therapy for Acute Myeloid Leukemia: Where Do We Stand?. MDPI. [Link]
-
ResearchGate. (2016). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
Oji, Y., & Sugiyama, H. (2023). Wilms' tumor 1-targeting cancer vaccine: Recent advancements and future perspectives. Cancer Science, 114(12), 4756-4763. [Link]
-
Medical News Today. (2023). AML survival rates by age in adults and children. Medical News Today. [Link]
-
Steensma, D. P. (2022). Diagnosis and Treatment of Myelodysplastic Syndromes: A Review. JAMA, 328(9), 872-883. [Link]
-
Tsuboi, A., et al. (2017). Maintenance of WT1 expression in tumor cells is associated with a good prognosis in malignant glioma patients treated with WT1 peptide vaccine immunotherapy. OncoImmunology, 6(1), e1255593. [Link]
-
City of Hope. (2024). Acute Myeloid Leukemia Treatment and Survival Rate. City of Hope. [Link]
-
National Cancer Institute. (2024). Myelodysplastic Syndromes Treatment (PDQ®)–Health Professional Version. National Cancer Institute. [Link]
-
American Society of Hematology. (2021). Investigating a WT1 Peptide Vaccine in Patients With Acute Myeloid Leukemia. ASH Clinical News. [Link]
-
American Cancer Society. (2024). General Approach to Treatment of Myelodysplastic Syndromes (MDS). American Cancer Society. [Link]
Sources
A Researcher's Guide to the Validation of PR1-Specific T-Cell Response as a Surrogate Endpoint in Immunotherapy
For researchers and drug developers in the field of hematologic malignancies, the quest for reliable surrogate endpoints is paramount to accelerating therapeutic innovation. A surrogate endpoint is a biomarker intended to substitute for a clinical endpoint, predicting clinical benefit (or harm) based on epidemiologic, therapeutic, pathophysiologic, or other scientific evidence[1]. In the context of cancer immunotherapy, particularly for diseases like Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML), the PR1-specific T-cell response has emerged as a promising candidate. This guide provides an in-depth comparison of the methodologies used to validate this response and evaluates its standing as a surrogate endpoint.
The PR1 Antigen: A Target in Myeloid Leukemia
PR1 is a nine-amino-acid, HLA-A2-restricted peptide (VLQELNVTV) derived from two myeloid-specific serine proteases: Proteinase 3 (P3) and Neutrophil Elastase (NE)[2]. These proteins are overexpressed in the granules of myeloid leukemia cells, making PR1 a specific target for cytotoxic T lymphocytes (CTLs)[3]. The central hypothesis is that a measurable increase in the frequency or function of PR1-specific T-cells following therapy will correlate with, and predict, positive clinical outcomes such as disease remission and improved survival.
A pivotal phase I/II clinical trial involving 66 patients with myeloid malignancies (AML, CML, or MDS) demonstrated that a PR1 peptide vaccine could induce a specific immune response that significantly correlated with clinical responses[2][3]. An immune response, defined as at least a twofold increase in PR1/HLA-A2 tetramer-positive CD8+ T-cells, was observed in 9 out of 25 clinical responders, compared to only 3 out of 28 non-responders (p=0.03)[2][3]. This foundational study provides the primary evidence supporting the investigation of the PR1-specific T-cell response as a surrogate endpoint.
Core Methodologies for Quantifying PR1-Specific T-Cells
The validation of any T-cell response hinges on the accuracy, sensitivity, and reproducibility of the assays used for its measurement. Three core techniques dominate the landscape: MHC-Tetramer Staining, ELISpot, and Intracellular Cytokine Staining (ICS). Each offers a unique lens through which to view the anti-leukemia immune response.
MHC-Tetramer Staining: Direct Enumeration and Phenotyping
The MHC-tetramer assay is a powerful tool for directly visualizing and quantifying antigen-specific T-cells. It utilizes a recombinant complex of four HLA-A2 molecules, each folded with the PR1 peptide and linked to a fluorescently labeled streptavidin core. This "tetramer" binds with high avidity to T-cell receptors (TCRs) that specifically recognize the PR1/HLA-A2 complex, allowing for precise enumeration by flow cytometry.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide) at a concentration of 5 x 10^6 cells/mL.
-
Tetramer Staining: To a 12x75 mm flow cytometry tube, add 10 µL of PE-conjugated PR1/HLA-A2 Tetramer. Add 200 µL of the cell suspension (1 x 10^6 cells).
-
Incubation: Vortex gently and incubate for 30 minutes at room temperature, protected from light.
-
Surface Marker Staining: Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., anti-CD8, anti-CD3, and a viability dye) at pre-titrated optimal concentrations.
-
Incubation: Incubate for another 20-30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of cold FACS buffer and centrifuge at 400 x g for 5 minutes. Decant the supernatant.
-
Fixation (Optional but Recommended): Resuspend the cell pellet in 500 µL of 1% paraformaldehyde in PBS for fixation.
-
Acquisition: Store samples at 4°C, protected from light, and acquire on a flow cytometer within 24 hours. Acquire a sufficient number of events (e.g., at least 200,000 lymphocyte events) to accurately detect rare populations.
-
Controls: Include an HLA-A2-matched irrelevant peptide tetramer as a negative control and use Fluorescence Minus One (FMO) controls for accurate gating.
ELISpot Assay: Quantifying T-Cell Function
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method that measures the frequency of cytokine-secreting cells at the single-cell level. For PR1, PBMCs are stimulated with the PR1 peptide, and the T-cells that recognize it will produce cytokines, most commonly Interferon-gamma (IFN-γ). Each spot that develops on the assay plate represents a single, cytokine-producing T-cell.
-
Plate Coating: Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute. Wash 3x with sterile PBS. Coat wells with an anti-human IFN-γ capture antibody and incubate overnight at 4°C[1].
-
Blocking: Decant the coating antibody, wash, and block the membrane with cell culture medium (e.g., RPMI + 10% FBS) for at least 2 hours at 37°C[1].
-
Cell Plating: Prepare PBMCs and resuspend in culture medium. Add 2-4 x 10^5 cells per well.
-
Stimulation: Add stimulating agents to triplicate wells:
-
Test: PR1 peptide (final concentration 1-10 µg/mL).
-
Negative Control: Culture medium only.
-
Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂. Do not disturb the plate to ensure distinct spot formation[4].
-
Detection: Discard cells and wash the plate with PBS + 0.05% Tween-20. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add a streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.
-
Spot Development: Wash the plate thoroughly. Add a precipitating substrate (e.g., BCIP/NBT for AP). Stop the reaction by rinsing with water once spots are clearly visible.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The number of antigen-specific T-cells is calculated by subtracting the mean spot count of the negative control wells from the test wells.
Intracellular Cytokine Staining (ICS): A Functional and Phenotypic Hybrid
ICS combines the principles of in vitro stimulation with the multiparametric power of flow cytometry. Cells are stimulated with the PR1 peptide in the presence of a protein transport inhibitor (like Brefeldin A or Monensin), which traps newly synthesized cytokines inside the cell. Subsequent cell surface and intracellular antibody staining allows for the simultaneous identification of the cell phenotype (e.g., CD8+ memory T-cell) and its functional response (e.g., production of IFN-γ and TNF-α).
-
Cell Stimulation: To a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well. Add stimulation agents (PR1 peptide, negative control, positive control like PMA/Ionomycin) and co-stimulatory antibodies (e.g., anti-CD28/CD49d).
-
Incubation: Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells. Incubate for an additional 4-6 hours.
-
Surface Staining: Harvest cells and wash. Stain with a cocktail of antibodies against surface markers and a viability dye for 20 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells. Resuspend in a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature. Wash again, then resuspend in a permeabilization buffer (e.g., containing 0.1% Saponin)[3].
-
Intracellular Staining: Add antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash & Acquisition: Wash cells twice with permeabilization buffer, then resuspend in FACS buffer. Acquire on a flow cytometer.
-
Controls: Include unstimulated controls to set the baseline for cytokine production and single-color controls for proper compensation setup.
Comparative Analysis of Methodologies
The choice of assay is not trivial and depends on the specific question being asked, the resources available, and the stage of clinical development.
| Feature | MHC-Tetramer Staining | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Principle | Direct enumeration of T-cells based on TCR specificity | Measures frequency of cells secreting a specific cytokine | Measures frequency and phenotype of cytokine-producing cells |
| Measurement | Quantitative: Frequency of antigen-specific T-cells (% of CD8+) | Functional & Quantitative: Frequency of cytokine-secreting cells (Spots/10^6 cells) | Functional & Quantitative: Frequency of cytokine+ cells (% of subset) & MFI |
| Sensitivity | Moderate to High | Very High (often considered the most sensitive for low-frequency events)[5] | Moderate to High |
| Phenotyping | Yes (can be combined with extensive surface marker panels) | No (identifies secretion but not the cell type) | Yes (simultaneously measures surface markers and cytokines) |
| Functionality | Infers potential function via TCR binding; can be combined with functional markers | Direct measure of a key effector function (cytokine secretion) | Direct measure of function; allows for polyfunctional analysis (multiple cytokines) |
| Complexity | Moderate | Moderate | High |
| Throughput | High | High | Moderate |
| Key Advantage | Directly quantifies the T-cell pool of a specific reactivity | Unmatched sensitivity for detecting rare functional responses[6] | Provides rich, multi-parameter data on phenotype and function at a single-cell level |
| Key Limitation | Does not guarantee cell functionality; HLA-restriction specific | Provides no phenotypic information on the responding cells | Potentially less sensitive than ELISpot for very low-frequency responses[5] |
Validation as a Surrogate Endpoint: The Path Forward
For the PR1-specific T-cell response to be accepted as a validated surrogate endpoint, it must satisfy rigorous criteria defined by regulatory bodies like the FDA. A surrogate must be proven to predict clinical benefit[1].
Current Evidence and Gaps
-
Correlation with Clinical Outcome: The strongest evidence to date comes from the aforementioned PR1 vaccine trial, which used MHC-tetramer staining and showed a statistically significant correlation between immune response and clinical response[3]. Another study combining PR1 and WT1 peptide vaccines also demonstrated that the emergence of PR1- or WT1-specific CD8+ T-cells (measured by tetramer and ICS) was associated with a decrease in minimal residual disease (MRD), as measured by WT1 mRNA expression[7][8][9].
-
Comparison with Alternatives: Wilms' Tumor 1 (WT1) is another well-studied leukemia-associated antigen. Studies have shown that WT1-specific T-cell responses can also be induced and correlate with anti-leukemic activity[8][9]. A direct, large-scale comparison of the predictive power of PR1 versus WT1 responses for long-term outcomes like overall survival is a critical next step. The study by Rezvani et al. showed that responses could be mounted against both antigens simultaneously, suggesting a combination approach may be beneficial[7][8][9].
-
Regulatory Status: Currently, no T-cell response assay is formally approved by the FDA as a validated surrogate endpoint for survival in leukemia trials[10]. It is considered a candidate surrogate endpoint or a pharmacodynamic biomarker. Extensive meta-analyses across multiple, large, randomized trials would be required to elevate its status to a "reasonably likely" or "validated" surrogate[10].
Clinical Trial Data Summary
| Study | N | Disease | Intervention | Assay Used | Key Finding |
| Qureshi et al. (2017)[2][3] | 66 | AML, CML, MDS | PR1 Peptide Vaccine | MHC-Tetramer | Immune response correlated significantly with clinical response (p=0.03). |
| Rezvani et al. (2008)[7][8][9] | 8 | Myeloid Malignancies | PR1 + WT1 Peptide Vaccine | MHC-Tetramer, ICS | Emergence of PR1/WT1 T-cells correlated with decreased MRD (WT1 mRNA) (p<0.01). |
Conclusion and Recommendations
The validation of the PR1-specific T-cell response as a surrogate endpoint is a work in progress, but one built on a strong scientific foundation.
-
For Early Phase Trials (Phase I/II): A combination of assays provides the most comprehensive picture.
-
MHC-Tetramer assays are essential for accurately enumerating the target T-cell population and tracking the magnitude of the response.
-
ICS is invaluable for dissecting the quality of the response—determining if the induced T-cells are polyfunctional (e.g., producing both IFN-γ and TNF-α) and identifying their memory phenotype (e.g., effector vs. central memory).
-
ELISpot serves as a highly sensitive tool to detect responses, especially when they are of low frequency, which is common in early immune monitoring.
-
-
For Late Phase Trials (Phase III): The primary endpoint will remain a direct clinical outcome (e.g., Overall Survival, Event-Free Survival). However, a rigorously standardized and validated PR1 T-cell assay, likely the MHC-tetramer assay due to its direct quantitative nature and established correlation, should be included as a secondary or exploratory endpoint. Consistent correlation across multiple Phase III trials is the only path to full validation as a surrogate.
Ultimately, the PR1-specific T-cell response is a powerful pharmacodynamic biomarker that provides critical insight into a drug's mechanism of action. While it has not yet achieved the status of a true surrogate endpoint for regulatory approval, the compelling correlation with clinical responses makes it an indispensable tool for researchers, scientists, and drug developers working to advance immunotherapies for myeloid leukemias.
T-Cell Activation Signaling Pathway
The recognition of the PR1 peptide presented on an HLA-A2 molecule by a specific CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector function.
References
-
Qureshi, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia, 31(3), 697–704. [Link]
-
Kremers, G. J., et al. (2007). Comparison of a combined MHC tetramer and interferon-γ (IFN-γ) intracellular cytokine staining (ICS) assay with individual MHC-tetramer and IFN-γ ELISPOT assays to monitor cancer immunotherapy. Cancer Research, 67(9 Supplement), 1866. [Link]
-
MacPherson, G. G., et al. (2012). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Bio-protocol, 2(19), e269. [Link]
-
Qureshi, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. PubMed. [Link]
-
Qureshi, M. H., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. PMC. [Link]
-
Davis, T. A., et al. (2017). Targeting PR1 in myeloid leukemia. Oncotarget, 9(2), 2705–2714. [Link]
-
U.S. Food and Drug Administration. (2018). Surrogate Endpoint Resources for Drug and Biologic Development. FDA.gov. [Link]
-
Rezvani, K., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood, 111(1), 236–242. [Link]
-
Karlsson, H., et al. (2003). Comparison of the ELISPOT and cytokine flow cytometry assays for the enumeration of antigen-specific T cells. Journal of Immunological Methods, 283(1-2), 141-153. [Link]
-
Saini, S. K., et al. (2015). Enumerating antigen-specific T-cell responses in peripheral blood: a comparison of peptide MHC Tetramer, ELISpot, and intracellular cytokine analysis. Journal of Immunotherapy, 38(6), 241-253. [Link]
-
Rezvani, K., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. PMC. [Link]
-
Mielke, S., et al. (2009). A PR1-Human Leukocyte Antigen-A2 Tetramer Can Be Used to Isolate Low-Frequency Cytotoxic T Lymphocytes from Healthy Donors That Selectively Lyse Chronic Myelogenous Leukemia. Cancer Research, 61(2), 815-823. [Link]
-
Rezvani, K., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. PubMed. [Link]
-
Maecker, H. T., et al. (2005). CTL ELISPOT Assay and T Cell Detection. Methods in Molecular Biology, 302, 57-74. [Link]
-
Creative Bioarray. Intracellular Cytokine Staining Protocol. Creative-bioarray.com. [Link]
-
Larsson, M., et al. (2003). Comparison of the ELISPOT and cytokine flow cytometry assays for the enumeration of antigen-specific T cells. Journal of Immunological Methods, 283(1-2), 141-153. [Link]
-
CellCarta. (2024). ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay. Cellcarta.com. [Link]
-
Prasad, V., et al. (2016). The strength of validation for surrogate end points used in the US Food and Drug Administration's approval of oncology drugs. Mayo Clinic Proceedings, 91(6), 724-738. [Link]
Sources
- 1. cd-genomics.com [cd-genomics.com]
- 2. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Comparison of the ELISPOT and cytokine flow cytometry assays for the enumeration of antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CTL ELISPOT Assay and T Cell Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
A Comparative Guide to Assessing Molecular Remission in CML Patients Following PR1 Vaccination
This guide provides a comprehensive comparison of methodologies for assessing molecular remission in Chronic Myeloid Leukemia (CML) patients, with a specific focus on integrating immune response monitoring following PR1 peptide vaccination. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating therapeutic efficacy beyond standard molecular diagnostics.
Introduction: The Evolving Landscape of CML Management
Chronic Myeloid Leukemia (CML) represents a triumph of molecularly targeted therapy. The discovery of the Philadelphia chromosome—a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11)—and its resultant BCR-ABL1 fusion gene pinpointed the driver of the disease.[1] The development of Tyrosine Kinase Inhibitors (TKIs) like Imatinib, which specifically block the ATP-binding site of the BCR-ABL1 oncoprotein, transformed CML from a fatal disease into a manageable chronic condition for most patients.[2][3]
The primary goal of TKI therapy is to achieve deep and stable molecular remission, where the BCR-ABL1 transcript is undetectable or at very low levels.[4] However, even with potent second-generation TKIs, a significant portion of patients harbor residual disease, and treatment discontinuation often leads to relapse.[5] This highlights the need for novel therapeutic strategies to eradicate the leukemic clone. Immunotherapy, particularly therapeutic vaccination, offers a promising approach to engage the patient's own immune system to target and eliminate residual CML cells.
The PR1 vaccine, a 9-amino acid HLA-A2-restricted peptide derived from proteinase 3 (P3) and neutrophil elastase (NE), is one such immunotherapy.[6][7] These proteins are overexpressed in myeloid leukemia cells. The vaccine aims to stimulate PR1-specific cytotoxic T lymphocytes (CTLs) to recognize and kill CML cells, potentially leading to or deepening molecular remission.[6][8][9]
Assessing the efficacy of such an immunotherapeutic agent requires a dual approach: not only must we measure the ultimate outcome—the reduction in leukemia burden—but we must also quantify the specific immunological response elicited by the vaccine. This guide compares the gold-standard method for molecular monitoring, Reverse Transcription Quantitative PCR (RQ-PCR), with the essential techniques for immune assessment post-PR1 vaccination.
The Foundational Pillar: Molecular Monitoring with RQ-PCR for BCR-ABL1
For CML patients, whether on TKI therapy alone or in combination with a vaccine, molecular monitoring via RQ-PCR is the standard of care for assessing treatment response.[10][11] This technique measures the quantity of the BCR-ABL1 mRNA transcript relative to a stable internal control gene (e.g., ABL1, GUSB, or BCR).[2]
The causality behind this choice is direct: the level of BCR-ABL1 mRNA correlates directly with the burden of CML cells in the patient.[2] Its high sensitivity allows for the detection of minimal residual disease far below the limits of older methods like cytogenetics.[1][4]
Key Molecular Response Milestones
Clinical management guidelines from the European LeukemiaNet (ELN) and the National Comprehensive Cancer Network (NCCN) define critical milestones for TKI therapy success based on RQ-PCR results, reported on an International Scale (IS) to ensure comparability across laboratories.[2][12]
-
Early Molecular Response (EMR): Achieving a BCR-ABL1 transcript level of ≤10% IS at 3 months is a key predictor of long-term positive outcomes.[3][13]
-
Major Molecular Response (MMR): Defined as a ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline, corresponding to a BCR-ABL1 level of ≤0.1% IS.[2][4] Achieving MMR is considered a "safe haven" for survival.[3]
-
Deep Molecular Response (DMR): This refers to even lower levels of disease, such as MR4 (≤0.01% IS), MR4.5 (≤0.0032% IS), and MR5 (≤0.001% IS).[3][14] Sustained DMR is a prerequisite for attempting treatment-free remission (TFR).[10]
Caption: CML pathogenesis and the mechanism of TKI therapy.
The Immunotherapeutic Arm: Assessing Response to PR1 Vaccination
While RQ-PCR measures the effect on the tumor, it does not provide information on the mechanism of an immunotherapeutic agent like the PR1 vaccine. The primary endpoint of PR1 vaccination trials is the induction of a robust and specific immune response.[8][9] Therefore, a different set of assays is required to run in parallel with molecular monitoring.
The PR1 peptide is presented on the surface of leukemia cells by the HLA-A2 molecule. The vaccine works by expanding the population of CD8+ cytotoxic T-lymphocytes (CTLs) that can recognize this specific PR1/HLA-A2 complex and subsequently kill the cancer cells.
Core Method: PR1/HLA-A2 Tetramer Staining with Flow Cytometry
The most direct way to quantify the vaccine-induced CTL response is through tetramer analysis. This technique uses a fluorescently-labeled reagent (tetramer) composed of four HLA-A2 molecules, each loaded with the PR1 peptide. This structure binds with high avidity to the T-cell receptors (TCRs) on PR1-specific CTLs.
The causality is immunologically precise: only T-cells with TCRs that recognize the PR1 peptide will bind to the tetramer. By combining this with antibodies against surface markers like CD8, these rare, antigen-specific cells can be accurately identified and quantified from a peripheral blood sample using flow cytometry.[6] An immune response in clinical trials is often defined as a significant increase (e.g., a doubling) in the frequency of PR1/HLA-A2 tetramer-specific CTLs post-vaccination.[8][9]
Caption: Mechanism of action for the PR1 peptide vaccine.
Comparative Analysis: Molecular vs. Immunological Monitoring
The key insight for researchers is that these two assessment modalities are not alternatives but are complementary and essential for evaluating a cancer vaccine. The molecular response (a decrease in BCR-ABL1) is the desired clinical outcome, while the immune response (an increase in PR1-CTLs) is the presumed cause. A successful vaccination is demonstrated when a specific immune response correlates with a favorable clinical response.[8][9]
| Feature | RQ-PCR for BCR-ABL1 | PR1/HLA-A2 Tetramer Assay |
| Primary Target | BCR-ABL1 mRNA transcript | PR1-specific CD8+ T-cell population |
| What It Measures | Tumor burden / Minimal Residual Disease | Vaccine-induced specific immune response |
| Clinical Utility | Standard of care for CML response assessment, guides TKI therapy decisions.[10][12] | Primary endpoint for vaccine immunogenicity, establishes a mechanistic link to clinical response.[8] |
| Sample Type | Peripheral Blood or Bone Marrow | Peripheral Blood (specifically, PBMCs) |
| Key Technology | Reverse Transcription Quantitative PCR | Flow Cytometry |
| Sensitivity | Very high (down to 1 cancer cell in 100,000).[2] | High (can detect very rare cell populations) |
| Output Metric | BCR-ABL1 % (International Scale) | % of PR1-Tetramer+ cells within CD8+ T-cells |
| Interpretation | Decrease indicates response; increase may signal relapse or resistance. | Increase indicates a positive immune response to the vaccine. |
Integrated Experimental Workflow
For a clinical trial evaluating PR1 vaccination in CML patients, a self-validating system requires parallel processing of samples for both molecular and immunological endpoints. This integrated workflow ensures that any observed changes in leukemia burden can be mechanistically linked to the intervention.
Caption: Integrated workflow for monitoring CML patients post-PR1 vaccination.
Experimental Protocols
Protocol 1: BCR-ABL1 Transcript Quantification by RQ-PCR
This protocol describes a self-validating system for the sensitive detection of BCR-ABL1 mRNA.
-
Sample Collection & Preparation:
-
Collect 5-10 mL of peripheral blood in EDTA tubes.
-
Perform red blood cell lysis and isolate total white blood cells, or proceed directly to RNA extraction using a kit validated for whole blood (e.g., PAXgene Blood RNA System).
-
Causality: Immediate stabilization or processing of RNA is critical to prevent degradation and ensure accurate quantification of transcript levels.
-
-
RNA Extraction:
-
Extract total RNA using a silica-column-based kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
Include a DNase I digestion step to eliminate contaminating genomic DNA, which could lead to false positives.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1-2 µg of total RNA using a high-capacity reverse transcription kit with random primers or oligo(dT)s.
-
Include a "No Reverse Transcriptase" (-RT) control for each sample. This is a critical self-validating step; amplification in the -RT control indicates the presence of genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix using a validated TaqMan-based qPCR master mix, primers, and probes for the BCR-ABL1 target and a control gene (ABL1 is commonly used).
-
Run samples, -RT controls, a no-template control (NTC), and a quantitative standard curve (e.g., serial dilutions of a plasmid containing the BCR-ABL1 sequence) on a real-time PCR instrument.
-
Trustworthiness: The standard curve is essential for absolute quantification and performance validation of the assay run. The NTC ensures no contamination in the reagents.
-
-
Data Analysis & Reporting:
-
Calculate the copy number of BCR-ABL1 and the control gene from the standard curve.
-
Express the result as a ratio: (BCR-ABL1 copy number / Control Gene copy number) * 100.
-
Convert this ratio to the International Scale (IS) using a laboratory-specific conversion factor, derived from sample exchange with a reference laboratory.[2][10] This ensures results are comparable to major clinical trial data.
-
Protocol 2: Quantification of PR1-Specific CTLs by Tetramer Staining
This protocol provides a framework for the accurate identification of rare, antigen-specific T-cells.
-
Sample Collection & PBMC Isolation:
-
Collect 10-20 mL of peripheral blood in heparin tubes.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) within 24 hours using density gradient centrifugation (e.g., Ficoll-Paque).
-
Causality: Using fresh PBMCs is crucial as cryopreservation can selectively affect the viability and surface marker expression of certain T-cell subsets.
-
-
Cell Staining:
-
Count viable PBMCs (e.g., using Trypan Blue). Aliquot 1-2 million cells per staining condition.
-
Wash cells in a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate cells with the PE-conjugated PR1/HLA-A2 Tetramer reagent at room temperature for 30-60 minutes in the dark.
-
Expertise: A titration of the tetramer reagent should be performed initially to determine the optimal concentration that maximizes signal-to-noise. An irrelevant HLA-A2-matched peptide tetramer should be used as a negative control to establish background binding.
-
-
Surface Marker Antibody Staining:
-
Following tetramer incubation, add a cocktail of fluorescently-conjugated monoclonal antibodies to the cells. A typical panel would include:
-
Anti-CD8 (e.g., FITC)
-
Anti-CD3 (e.g., APC)
-
A viability dye (to exclude dead cells, which non-specifically bind antibodies)
-
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the stained cells twice to remove unbound antibodies and tetramer.
-
Resuspend cells in buffer and acquire data on a multi-color flow cytometer.
-
Acquire a sufficient number of events (e.g., at least 100,000 CD8+ T-cells) to ensure statistical significance for rare event detection.
-
-
Data Analysis:
-
Gate on viable, single cells, followed by lymphocytes.
-
Identify the CD3+CD8+ T-cell population.
-
Within the CD8+ gate, quantify the percentage of cells that are positive for the PR1-Tetramer.
-
Trustworthiness: The gating strategy must be consistent across all samples and timepoints. The use of the negative control tetramer allows for precise gate setting for the PR1-positive population. The final result is reported as the frequency of PR1-specific cells within the total CD8+ T-cell population.
-
Conclusion
The advent of immunotherapies like the PR1 vaccine adds a necessary layer of complexity and insight to the assessment of CML patients. While RQ-PCR for BCR-ABL1 remains the undisputed gold standard for measuring molecular remission and guiding primary therapy, it cannot stand alone when evaluating a treatment designed to modulate the immune system. A comprehensive assessment strategy must integrate robust, validated immunological assays, such as tetramer staining, to demonstrate the vaccine's mechanism of action. The strongest evidence for the efficacy of a therapeutic vaccine is the demonstration of a direct correlation between a rising, specific immune response and a falling, molecularly-defined tumor burden. This dual-pronged approach provides a complete picture of therapeutic effect, paving the way for more effective, personalized treatment strategies aimed at curing CML.
References
- Title: PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies Source: University of Miami URL
- Title: BCR-ABL1 level monitoring in chronic myeloid leukemia by real time polymerase chain reaction in Brazil Source: Hematology, Transfusion and Cell Therapy URL
- Title: The long-term outcome and efficacy of PR1/BCR-ABL multipeptides vaccination in chronic myeloid leukemia: results Source: SID URL
- Title: Demystifying PCR-Based Molecular Monitoring in CML Source: ASH Clinical News URL
- Title: PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies Source: PMC - PubMed Central URL
- Title: PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies Source: PubMed URL
- Source: ClinicalTrials.
- Title: Molecular monitoring in chronic myeloid leukemia—how low can you go?
- Title: Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for 'minimal residual disease' assessment in chronic myeloid leukemia Source: Portland Press URL
- Title: Monitoring of BCR-ABL levels in chronic myeloid leukemia patients treated with imatinib in the chronic phase - the importance of a major molecular response Source: PMC - NIH URL
- Title: Monitoring Molecular Response in Chronic Myeloid Leukemia Source: PMC - NIH URL
- Title: Consensus on BCR‐ABL1 reporting in chronic myeloid leukaemia in the UK Source: PMC URL
- Title: Monitoring your response to chronic myeloid leukaemia (CML)
- Title: Monitoring response to imatinib by quantitative real-time polymerase chain reaction (RQ-PCR)
- Title: Some Complete Molecular Responses Seen With CML Vaccine Source: CancerNetwork URL
- Title: Monitoring Chronic Myeloid Leukemia: How Molecular Tools May Drive Therapeutic Approaches Source: Frontiers URL
- Title: Monitoring of molecular response in CML by RQ PCR. Hierarchic order of...
- Title: Definition of PR1 leukemia peptide vaccine Source: NCI Drug Dictionary - National Cancer Institute URL
- Title: Possible Predictors of Treatment-Free Remission in Patients with CML Source: CancerNetwork URL
- Title: Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation Source: Frontiers URL
- Title: (PDF)
- Title: Best Practices in Chronic Myeloid Leukemia Monitoring and Management Source: PMC URL
- Title: Complete molecular response in CML after p210 BCR-ABL1-derived peptide vaccination Source: Request PDF - ResearchGate URL
- Title: How Do You Know If Treatment for Chronic Myeloid Leukemia (CML) Is Working?
- Title: Alternative approaches to eradicating the malignant clone in chronic myeloid leukemia: tyrosine-kinase inhibitor combinations and beyond Source: NIH URL
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Best Practices in Chronic Myeloid Leukemia Monitoring and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Molecular Response in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BCR-ABL1 level monitoring in chronic myeloid leukemia by real time polymerase chain reaction in Brazil – not so real | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 11. Consensus on BCR‐ABL1 reporting in chronic myeloid leukaemia in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Monitoring Chronic Myeloid Leukemia: How Molecular Tools May Drive Therapeutic Approaches [frontiersin.org]
- 13. Molecular monitoring in chronic myeloid leukemia—how low can you go? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
comparative analysis of PR1 vaccine and CAR-T cell therapy for leukemia
A Comparative Guide to PR1 Vaccine and CAR-T Cell Therapy for Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, both therapeutic vaccines and adoptive cell therapies have emerged as powerful modalities against hematologic malignancies. This guide provides a detailed comparative analysis of two distinct yet significant approaches for treating leukemia: the PR1 peptide vaccine and Chimeric Antigen Receptor (CAR)-T cell therapy. We will dissect their underlying mechanisms, compare their manufacturing and logistical paradigms, and evaluate their clinical performance and safety profiles, supported by experimental data and protocols.
Introduction: Two Paradigms of Immune Engagement
The core principle of immunotherapy is to harness the patient's own immune system to eradicate cancer. The PR1 vaccine and CAR-T cell therapy represent two fundamentally different strategies to achieve this goal.
-
The PR1 Vaccine is an "in-vivo" approach that aims to train the patient's existing T-cells. By introducing a specific tumor-associated antigen, the vaccine stimulates and expands a population of cytotoxic T lymphocytes (CTLs) that can then seek out and destroy leukemia cells presenting this antigen.[1][2]
-
CAR-T Cell Therapy is an "ex-vivo" approach that involves arming the patient's T-cells. T-cells are extracted from the patient, genetically engineered to express a synthetic receptor that recognizes a specific protein on cancer cells, and then re-infused as a "living drug."[3][4]
This guide will explore the profound implications of these differing strategies on every aspect of their development and clinical application.
Mechanism of Action: Training vs. Arming T-Cells
The distinct therapeutic strategies of PR1 and CAR-T therapies are rooted in their unique molecular mechanisms for recognizing and eliminating leukemia cells.
PR1 Vaccine: HLA-Restricted Antigen Presentation
The PR1 vaccine leverages the body's natural antigen presentation pathway. Its target is PR1, a nine-amino-acid peptide derived from two proteins, Proteinase 3 (P3) and Neutrophil Elastase (NE).[5][6] These proteins are overexpressed in myeloid leukemia cells (AML, CML) and myelodysplastic syndrome (MDS).[6][7]
The mechanism unfolds as follows:
-
Antigen Processing: Inside the leukemia cell, P3 and NE proteins are broken down into peptides.
-
HLA Presentation: The PR1 peptide is loaded onto a Human Leukocyte Antigen (HLA) class I molecule—specifically HLA-A2—and presented on the cell surface.[1][5]
-
T-Cell Recognition: The PR1 vaccine, administered to the patient, stimulates PR1-specific CTLs. The T-Cell Receptors (TCRs) on these CTLs recognize the PR1/HLA-A2 complex on the leukemia cell.[8]
-
Cell Killing: This recognition triggers the CTL to release cytotoxic granules (perforin and granzymes), inducing apoptosis in the leukemia cell.[1]
This reliance on the PR1/HLA-A2 complex makes the vaccine's applicability specific to patients who are HLA-A2 positive.[1][9]
CAR-T Cell Therapy: HLA-Independent Direct Targeting
CAR-T therapy bypasses the need for HLA presentation by introducing a synthetic receptor into the patient's T-cells.[10] This Chimeric Antigen Receptor (CAR) is a modular protein designed for a specific function.
The mechanism involves:
-
Antigen Recognition: The extracellular domain of the CAR, typically a single-chain variable fragment (scFv) derived from an antibody, directly binds to a specific protein on the surface of the leukemia cell (e.g., CD19 on B-cell acute lymphoblastic leukemia cells).[3][11] This recognition is independent of HLA molecules.
-
T-Cell Activation: Upon antigen binding, the intracellular signaling domains of the CAR (e.g., CD3ζ and co-stimulatory domains like CD28 or 4-1BB) become activated.[11][12]
-
Cell Killing: This activation cascade triggers potent T-cell effector functions, including the release of cytokines and cytotoxic granules, leading to the direct lysis of the target leukemia cell.[12] The CAR-T cells also proliferate extensively in the body, creating a sustained anti-leukemia effect.[4]
This direct targeting allows for broader applicability but requires identifying a suitable surface antigen that is highly expressed on tumor cells with limited expression on essential normal tissues.[10]
Clinical Efficacy: A Tale of Two Settings
Clinical data reveal that these therapies excel in different patient populations and disease states.
| Feature | PR1 Vaccine | CAR-T Cell Therapy (CD19 for B-ALL) |
| Primary Indication | Myeloid Malignancies (AML, CML, MDS) [1][13] | B-Cell Malignancies (ALL, Lymphoma) [14][15] |
| Optimal Setting | Minimal Residual Disease (MRD) / Low disease burden [5][16] | Relapsed / Refractory, high tumor burden [4][17] |
| Immune Response Rate | ~53% of patients show a ≥2-fold increase in PR1-specific CTLs. [1][9][18] | Not directly comparable; focuses on cellular expansion in vivo. |
| Objective Clinical Response | ~24% in patients with active disease (8 complete responses in 53 patients). [9][18] | 70-90% Complete Remission (CR) rates. [14][19] |
| Durability | Immune response can last for years in some patients. [16]Associated with longer event-free survival in responders. [16] | A significant subset of patients achieves long-term, durable remission. [4][17] |
| Key Clinical Trial | Phase I/II (Qazilbash et al.) [1][9][13] | ELIANA Trial (Tisagenlecleucel) [17] |
Analysis: The PR1 vaccine shows modest but significant clinical activity, particularly in patients with low disease burden, where it can consolidate remissions and potentially prevent relapse. [5][16]In contrast, CAR-T therapy has demonstrated unprecedented, high rates of deep remission in patients with aggressive, refractory disease who have exhausted other treatment options. [17][20]However, developing effective CAR-T therapies for AML has been more challenging due to the lack of truly leukemia-specific target antigens, leading to risks of severe toxicity to healthy hematopoietic cells. [10][21]
Safety and Toxicity Profile
The safety profiles of the two therapies are markedly different, reflecting their mechanisms of action and potency.
-
PR1 Vaccine: The PR1 vaccine is exceptionally well-tolerated. The most common adverse events are Grade 1 or 2 injection site reactions. [1][5]Importantly, no Grade 3 or 4 toxicities were observed in the key Phase I/II trial, and there was no evidence of adverse autoimmunity. [1][22]This favorable safety profile makes it suitable for use in maintenance or consolidation settings.
-
CAR-T Cell Therapy: While highly effective, CAR-T therapy is associated with unique and potentially life-threatening toxicities.
-
Cytokine Release Syndrome (CRS): A systemic inflammatory response caused by the rapid activation and proliferation of CAR-T cells. Symptoms range from fever and myalgia to severe hypotension and respiratory failure. [23] * Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): A neurological toxicity with symptoms like confusion, aphasia, and seizures. The mechanism is not fully understood but is linked to endothelial activation and blood-brain barrier disruption. [19][23] * On-Target, Off-Tumor Effects: Because CAR-T targets are often present on some healthy cells, toxicities can arise. For example, CD19-targeted CAR-T cells also eliminate healthy B-cells, leading to B-cell aplasia and hypogammaglobulinemia, increasing the risk of infection. [15] Management of these toxicities is a critical component of CAR-T cell treatment and requires specialized inpatient care.
-
Key Experimental Protocols for Evaluation
Validating the immunological and cytotoxic effects of these therapies requires robust, standardized assays.
Protocol 1: Evaluating PR1 Vaccine Immune Response via ELISpot
Causality: The primary goal of the PR1 vaccine is to increase the frequency of T-cells that can recognize and react to the PR1 peptide. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of individual cells secreting a specific cytokine (e.g., IFN-γ) upon antigen stimulation. An increase in IFN-γ-secreting cells post-vaccination provides direct evidence of a successful, functional T-cell response.
Methodology: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient blood samples (pre- and post-vaccination) using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Wash and resuspend PBMCs. Add 2x10⁵ cells to each well of the coated and washed ELISpot plate.
-
Stimulation: Add stimulants to triplicate wells:
-
Test: PR1 peptide (e.g., 10 µg/mL).
-
Negative Control: Irrelevant HLA-A2 restricted peptide.
-
Positive Control: Phytohemagglutinin (PHA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Detection: Lyse cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody, followed by a streptavidin-alkaline phosphatase conjugate.
-
Development: Add a substrate (e.g., BCIP/NBT) to form visible spots at the sites of cytokine secretion.
-
Analysis: Wash and dry the plate. Count the spots in each well using an automated ELISpot reader. The result is expressed as the number of spot-forming cells (SFCs) per million PBMCs. An immune response is often defined as a ≥2-fold increase in PR1-specific SFCs post-vaccination compared to baseline. [16][24]
Protocol 2: Evaluating CAR-T Cell Cytotoxicity via Chromium-51 Release Assay
Causality: The therapeutic effect of CAR-T cells depends on their ability to directly kill target tumor cells. The chromium-51 (⁵¹Cr) release assay is the gold standard for measuring cell-mediated cytotoxicity. It relies on the principle that viable cells retain ⁵¹Cr, which is released into the supernatant upon cell lysis. The amount of released ⁵¹Cr is directly proportional to the number of cells killed by the CAR-T effectors.
Methodology: 4-Hour ⁵¹Cr Release Assay
-
Target Cell Labeling: Incubate target leukemia cells (e.g., a CD19+ cell line) with ⁵¹Cr (as sodium chromate) for 1 hour at 37°C. Wash cells thoroughly to remove unincorporated ⁵¹Cr.
-
Co-culture: Plate the labeled target cells at a fixed number (e.g., 1x10⁴ cells/well) in a 96-well round-bottom plate.
-
Effector Cell Addition: Add CAR-T cells (effectors) at varying Effector-to-Target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1). Also include non-transduced T-cells as a negative control.
-
Control Wells:
-
Spontaneous Release: Target cells with media only (measures baseline leak).
-
Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate again. Carefully collect a portion of the supernatant from each well.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis for each E:T ratio using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Synthesis and Future Directions
The PR1 vaccine and CAR-T cell therapy are not mutually exclusive competitors but rather represent distinct tools with specific applications in the fight against leukemia.
-
PR1 Vaccine: Its excellent safety profile and off-the-shelf nature position it as an ideal candidate for consolidation or maintenance therapy in HLA-A2+ patients with myeloid malignancies who are in remission but at high risk of relapse. [5]Future research may explore its use in combination with checkpoint inhibitors to overcome the immunosuppressive tumor microenvironment in AML. [6]* CAR-T Cell Therapy: This remains the undisputed powerhouse for patients with relapsed or refractory B-cell malignancies . [14][17]The primary challenge is extending this success to AML. [21]Future directions for AML CAR-T therapy focus on identifying novel, safer targets, developing multi-antigen targeting strategies to prevent antigen escape, and incorporating safety switches to control toxicity. [10][11] For drug development professionals, the choice between a vaccine or a cell therapy approach depends critically on the target disease, the clinical setting (high- vs. low-burden disease), the desired safety profile, and the logistical feasibility. This comparative analysis underscores that a deeper understanding of the immunological context of leukemia will be key to deploying these powerful therapies to their greatest effect.
References
-
Qazilbash, M. H., Wieder, E., Thall, P. F., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia, 31(3), 697–704. [Link]
-
Al-Chekhli, A., & Chehl, N. (2025). Recent advances of CAR-T cells in acute myeloid leukemia. Journal of Experimental & Clinical Cancer Research, 44(1), 1-18. [Link]
-
Leukemia Research Foundation. (n.d.). CAR T-Cell Therapy for Leukemia. Retrieved from [Link]
-
Qazilbash, M. H., Wieder, E., Thall, P. F., et al. (2017). PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]
-
Lee, D. W., & Seif, A. E. (2024). CAR-T cell manufacturing: Major process parameters and next-generation strategies. The Journal of Clinical Investigation, 134(2). [Link]
-
Novartis. (n.d.). The Process of CAR-T Cell Therapy. Retrieved from [Link]
-
El-Khoueiry, A., & Ghafouri, S. (2022). Targets for chimeric antigen receptor T-cell therapy of acute myeloid leukemia. Frontiers in Immunology, 13. [Link]
-
QbD Group. (2022). CAR-T cell therapy: main components, manufacturing, and prospects. Retrieved from [Link]
-
ResearchGate. (n.d.). The CAR T cell manufacturing process. Retrieved from [Link]
-
Seattle Children's. (n.d.). CAR T-Cell Immunotherapy Clinical Trials for Leukemia and Lymphoma. Retrieved from [Link]
-
Liv Hospital. (n.d.). What Is CAR T-Cell Therapy for Leukemia and How Does It Work? Retrieved from [Link]
-
Blood Cancer United. (n.d.). Chimeric antigen receptor (CAR) T-cell therapy. Retrieved from [Link]
-
Alatrash, G., & Molldrem, J. J. (2017). Targeting PR1 in myeloid leukemia. Oncotarget, 8(26), 41801–41802. [Link]
-
Ghaffari, S. H., Osfouri, E., Ahmadvand, M., et al. (2017). The long-term outcome and efficacy of PR1/BCR-ABL multipeptides vaccination in chronic myeloid leukemia: results of a 7-year longitudinal investigation. SID. [Link]
-
Oncodaily. (2026). CAR T-Cell Therapy Success Rate in Acute Lymphoblastic Leukemia in 2026. Retrieved from [Link]
-
National Cancer Institute. (2025). CAR T Cells: Engineering Immune Cells to Treat Cancer. Retrieved from [Link]
-
Memorial Sloan Kettering Cancer Center. (2025). New Type of CAR T Cells Successfully Target AML in Pilot Study. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Peptide Vaccinations to Treat Patients With Low-Risk Myeloid Cancers. Retrieved from [Link]
-
Qazilbash, M. H., Wieder, E., Thall, P. F., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. PubMed. [Link]
-
Al-Salama, Z. T., & Yiannikouris, N. (2021). Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions. Frontiers in Immunology, 12. [Link]
-
Burga, R. A., Thorn, M., & Sentman, C. L. (2016). Targeting the Leukemia Antigen PR1 with Immunotherapy for the Treatment of Multiple Myeloma. Clinical Cancer Research, 22(14), 3474–3483. [Link]
-
Mayo Clinic. (2025). CAR T-cell therapy. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of PR1 leukemia peptide vaccine. Retrieved from [Link]
-
Qazilbash, M. H., et al. (2007). PR1 Peptide Vaccine-Induced Immune Response Is Associated with Better Event-Free Survival in Patients with Myeloid Leukemia. Blood, 110(11), 665. [Link]
-
Alatrash, G., & Molldrem, J. J. (2017). Targeting PR1 in myeloid leukemia. PMC - NIH. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. MD Anderson Cancer Center. [Link]
-
Tan, W. C., & Lee, B. K. (2024). Comprehensive analysis of the efficacy and safety of CAR T-cell therapy in patients with relapsed or refractory B-cell acute lymphoblastic leukaemia. e-cancer medical science, 18. [Link]
-
Reyes Barreto, J. S., et al. (2025). CAR-T cells in hematologic disorders: acute myeloid leukemia - A systematic review of efficacy and safety. ResearchGate. [Link]
-
Shah, N. N., & Johnson, B. D. (2023). Approved CAR-T therapies have reproducible efficacy and safety in clinical practice. eJHaem, 4(3), 673-679. [Link]
-
Zhang, Y., & Wang, Y. (2022). Efficacy and safety of CD19-specific CAR T cell–based therapy in B-cell acute lymphoblastic leukemia patients with CNSL. Blood, 139(23), 3386–3396. [Link]
-
Qazilbash, M. H., et al. (2017). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. eScholarship.org. [Link]
-
Qazilbash, M. H. (2016). (PDF) PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. ResearchGate. [Link]
-
Cancer Research UK. (n.d.). CAR T-cell therapy. Retrieved from [Link]
-
Di Lorenzo, A., et al. (2022). Vaccination Therapy for Acute Myeloid Leukemia: Where Do We Stand? MDPI. [Link]
-
Rezvani, K., et al. (2008). Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies. Blood, 111(1), 236-242. [Link]
Sources
- 1. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukemia-associated antigen-specific T-cell responses following combined PR1 and WT1 peptide vaccination in patients with myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [leukemiarf.org]
- 4. CAR T Cells: Engineering Immune Cells to Treat Cancer - NCI [cancer.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Targeting PR1 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. Targets for chimeric antigen receptor T-cell therapy of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances of CAR-T cells in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chimeric antigen receptor (CAR) T-cell therapy | Blood Cancer United [bloodcancerunited.org]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. ashpublications.org [ashpublications.org]
- 17. oncodaily.com [oncodaily.com]
- 18. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies [escholarship.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Approved CAR-T therapies have reproducible efficacy and safety in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mskcc.org [mskcc.org]
- 22. researchgate.net [researchgate.net]
- 23. Comprehensive analysis of the efficacy and safety of CAR T-cell therapy in patients with relapsed or refractory B-cell acute lymphoblastic leukaemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Meta-Analysis of the PR1 Leukemia Peptide Vaccine and Alternative Immunotherapies in Myeloid Malignancies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunotherapy for myeloid leukemias, including Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML), and Myelodysplastic Syndrome (MDS), the quest for effective and targeted treatments is paramount. This guide provides a comprehensive meta-analysis of clinical trials involving the PR1 leukemia peptide vaccine, juxtaposed with alternative immunotherapeutic strategies. By synthesizing data from key clinical trials and authoritative reviews, we aim to offer an in-depth, objective comparison to inform future research and development in this critical field.
The PR1 Peptide Vaccine: A Targeted Approach
The PR1 vaccine is a 9-amino acid, HLA-A2-restricted peptide derived from two myeloid-associated antigens: proteinase 3 (P3) and neutrophil elastase (NE). These proteins are overexpressed in myeloid leukemia cells, making them an attractive target for immunotherapy. The vaccine is designed to stimulate a patient's own immune system to recognize and eliminate leukemia cells. Specifically, it aims to induce a robust cytotoxic T lymphocyte (CTL) response against PR1-expressing tumor cells.
Mechanism of Action of the PR1 Vaccine
The PR1 peptide, when administered as a vaccine, is taken up by antigen-presenting cells (APCs), such as dendritic cells. These APCs process the peptide and present it on their surface via the HLA-A*0201 molecule. This complex is then recognized by CD8+ T cells, which become activated and differentiate into PR1-specific CTLs. These CTLs can then identify and kill myeloid leukemia cells that express the PR1 peptide on their surface.
Caption: Mechanism of action of the PR1 peptide vaccine.
Clinical Evidence for the PR1 Vaccine: A Pivotal Phase I/II Trial
A key source of data for the PR1 vaccine comes from a Phase I/II clinical trial (NCT00004918) that evaluated its safety, immunogenicity, and clinical activity in 66 HLA-A2+ patients with AML, CML, or MDS.
Key Findings from the PR1 Vaccine Phase I/II Trial:
-
Safety: The vaccine was well-tolerated, with the most common adverse events being grade 1 and 2 injection site reactions. No grade 3 or 4 toxicity was observed.
-
Immunogenicity: An immune response, defined as a ≥ 2-fold increase in PR1-specific CTLs, was observed in 53% of patients (35 out of 66).
-
Clinical Response: Among the 53 patients with active disease, 12 (24%) had an objective clinical response, including 8 complete remissions.
-
Correlation of Immune and Clinical Response: A significant correlation was found between immune response and clinical response. Clinical responses were observed in 36% of immune responders versus 10% of non-responders.
Comparative Landscape: PR1 vs. Alternative Immunotherapies
While the PR1 vaccine has shown promise, it is crucial to evaluate its performance in the context of other immunotherapeutic modalities being investigated for myeloid leukemias.
| Immunotherapy | Mechanism of Action | Key Efficacy Data | Key Safety/Toxicity Issues |
| PR1 Peptide Vaccine | Induces a targeted CTL response against PR1-expressing leukemia cells. | 24% objective clinical response in a Phase I/II trial in patients with active disease. | Generally well-tolerated; primarily low-grade injection site reactions. |
| WT1 Peptide Vaccines | Targets the Wilms' Tumor 1 (WT1) antigen, which is overexpressed in many leukemias. | A systematic review of 9 trials showed clinical benefit and long-term remissions in some patients. A Phase II trial of galinpepimut-S (a WT1 vaccine) in AML patients in remission showed a median DFS of 16.9 months. | Generally safe, with delayed-type hypersensitivity reactions being the most common side effect. |
| Dendritic Cell (DC) Vaccines | Uses the patient's own dendritic cells, loaded with tumor antigens, to stimulate a broad anti-tumor immune response. | A trial of DC/AML fusion cell vaccination in AML patients in remission resulted in durable remissions and potent expansion of leukemia-reactive T cells. | Generally well-tolerated, though some severe adverse events have been reported in combination with chemotherapy. |
| CAR-T Cell Therapy | Genetically engineers a patient's T cells to express a chimeric antigen receptor (CAR) that targets a specific tumor antigen. | In a trial of anti-CD38 CAR-T cells in relapsed AML patients, 4 out of 6 achieved a complete response. A trial of CYAD-01 (NKG2D-based CAR-T) showed tolerability but low activity in relapsed/refractory AML and MDS. | Significant toxicities can include cytokine release syndrome (CRS) and neurotoxicity. On-target, off-tumor toxicity is a major challenge in myeloid malignancies. |
| Checkpoint Inhibitors | Blocks inhibitory pathways that regulate T-cell responses, thereby enhancing anti-tumor immunity. | A meta-analysis of 13 studies in AML reported an overall response rate of 42%. Combination therapy with azacitidine and nivolumab showed durable responses in about 35% of relapsed AML patients. | Immune-related adverse events affecting various organ systems can occur. |
Experimental Protocols: A Closer Look at Methodology
PR1 Peptide Vaccine Administration Protocol (Based on NCT00004918)
-
Patient Selection: HLA-A2+ patients with AML, CML, or MDS.
-
Vaccine Formulation: PR1 peptide (VLQELNVTV) emulsified with an adjuvant such as Montanide ISA 51.
-
Dosage and Administration: Subcutaneous injections of the PR1 peptide at dose levels of 0.25, 0.5, or 1.0 mg.
-
Vaccination Schedule: Three to six vaccinations administered every 3 weeks.
-
Immune Response Monitoring: Peripheral blood samples are collected at baseline and at various time points post-vaccination to quantify PR1-specific CTLs using methods like tetramer staining and flow cytometry. An immune response is typically defined as a doubling or greater increase in the percentage of PR1-CTLs.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of PR1 Leukemia Peptide Vaccine
This document provides essential procedural guidance for the safe and compliant disposal of the PR1 leukemia peptide vaccine and associated materials. As a therapeutic agent designed to elicit a cytotoxic T-lymphocyte response against leukemic cells, all waste generated from its handling and administration must be managed with the utmost care to ensure the safety of laboratory personnel, the community, and the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols for biopharmaceutical and chemotherapy-related waste.
The PR1 vaccine is a 9-amino-acid peptide derived from proteinase 3, an antigen often overexpressed in leukemic cells.[1] While peptide vaccines themselves may not possess the inherent cytotoxicity of traditional chemotherapy drugs, their use in an oncology setting and the potential for adjuvants or other formulation components necessitate a cautious and stringent approach to waste management. In the absence of specific federal disposal mandates for this particular peptide, the protocols outlined here are synthesized from best practices for regulated medical waste, biohazardous materials, and chemotherapy agents to ensure the highest level of safety.
The Core Principle: Waste Characterization and Segregation
The cornerstone of proper disposal is the accurate characterization and immediate segregation of waste at the point of generation. Misclassification can lead to regulatory non-compliance, increased disposal costs, and, most importantly, safety risks. PR1 vaccine-related waste should be categorized based on the principles applied to chemotherapy and hazardous drug waste, primarily distinguishing between "trace" and "bulk" contamination.[3][4][5]
-
Trace Waste: Materials that contain residual amounts of the vaccine, defined as less than 3% of the original volume by weight.[3][5][6] This category includes "RCRA empty" containers, such as vials, syringes, and IV bags, as well as personal protective equipment (PPE) and other disposables lightly contaminated during preparation or administration.[4][6]
-
Bulk Waste: Materials that contain more than 3% of the original vaccine volume.[6] This includes vials with significant remaining liquid, materials used to clean up a large spill, or heavily saturated PPE.[5][6] Bulk waste is considered hazardous and is subject to more stringent disposal regulations.[5]
-
Sharps Waste: Any device capable of puncturing the skin that has been contaminated with the PR1 vaccine. This includes needles, syringes with attached needles, and broken glass vials. All sharps require disposal in designated puncture-resistant containers to prevent needlestick injuries.[7][8][9]
Waste Stream Decision Workflow
The following diagram outlines the critical decision-making process for segregating PR1 vaccine waste at the point of generation. Adherence to this workflow is mandatory for ensuring safety and compliance.
Caption: Waste segregation workflow for PR1 vaccine materials.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the entire disposal process, from initial handling to final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the PR1 vaccine or any resulting waste, personnel must be equipped with the appropriate PPE to prevent exposure.
-
Gloves: Wear double chemotherapy-rated gloves.
-
Gown: A disposable, solid-front gown designed for chemotherapy handling.
-
Eye Protection: ANSI-rated safety glasses or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be required depending on the specific handling procedures (e.g., aerosolization potential) as determined by your institution's Environmental Health and Safety (EHS) department.
Step 2: Immediate Segregation and Containerization
At the point of use, immediately dispose of waste into the correct, clearly labeled container according to the workflow diagram above.
| Waste Type | Description | Container Specification |
| Trace Waste | Empty vials, lightly used PPE, tubing, wipes.[3][4] | Yellow Container: Leak-proof, rigid, and clearly labeled "Trace Chemotherapy Waste" or "Biohazard."[3][4][5] |
| Bulk Waste | Vials with >3% volume, spill cleanup materials.[5][6] | Black Container: RCRA-rated, leak-proof, rigid, and labeled "Hazardous Waste."[4][6] |
| Sharps Waste | Used or broken needles, syringes, contaminated glass.[7] | Yellow Sharps Container: Puncture-resistant, leak-proof, and labeled "Chemo Sharps."[5][7] |
Causality: Proper containerization is a critical control measure. Using designated, color-coded, and puncture-resistant containers prevents accidental exposure and ensures the waste stream is managed correctly by disposal vendors.[10] The yellow and black color-coding system is an industry standard for chemotherapy waste, providing an immediate visual cue that prevents commingling of waste streams.[4][6]
Step 3: Container Management and Labeling
-
Do Not Overfill: Sharps containers should be closed and replaced when they are three-quarters full.[10] This prevents sharps from protruding and causing injury.
-
Secure Lids: Always keep container lids closed when not in use. Securely seal containers before moving them to a storage area.
-
Labeling: All containers must be labeled with the biohazard symbol and the words "Biohazard," "Infectious Waste," or "Chemotherapy Waste" as appropriate.[8][10] For bulk hazardous waste, labels must comply with EPA and Department of Transportation (DOT) regulations, including the name of the waste and the date accumulation started.
Step 4: Temporary Storage
Store sealed waste containers in a designated, secure area away from public access. This area should be clearly marked with biohazard warning signs. The storage location must prevent exposure to the elements and pests.
Step 5: Final Disposal
All waste streams associated with the this compound must be disposed of through your institution's EHS-approved hazardous or medical waste vendor.
-
Trace and Sharps Waste: Must be disposed of via incineration to ensure the complete destruction of any residual peptide.[3][4]
-
Bulk Waste: Must be managed as RCRA hazardous waste and transported by a licensed hazardous waste carrier for specialized treatment and disposal.[4][6]
Under no circumstances should any PR1 vaccine-related waste be disposed of in the regular trash or drain.
Spill Management Protocol
In the event of a spill, immediate and correct action is required to decontaminate the area and protect personnel.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble described in Section 2.
-
Contain the Spill:
-
Liquid Spill: Cover with absorbent pads from a chemotherapy spill kit.
-
Solid (Lyophilized) Spill: Gently cover with damp absorbent pads to avoid making the powder airborne.
-
-
Clean the Area: Working from the outside in, carefully clean the spill area using a detergent solution, followed by a disinfectant.
-
Dispose of Cleanup Materials: All materials used for cleanup (pads, wipes, PPE) are considered Bulk Waste and must be disposed of in a black hazardous waste container.[6]
-
Report the Incident: Report the spill to your supervisor and EHS department in accordance with institutional policy.
References
-
Comprehensive Guide to Chemotherapy Waste Disposal. (2024). Daniels Health. [Link]
-
How to Dispose of Chemotherapy Waste Safely & Compliantly. (2026). MERI. [Link]
-
Waste Disposal Process of Chemotherapy Waste. (2023). MedPro Disposal. [Link]
-
How to Dispose of Chemotherapy Waste. (2025). Daniels Health. [Link]
-
Biohazard waste disposal. U.S. Environmental Protection Agency. [Link]
-
Definition of this compound. National Cancer Institute. [Link]
-
Proper Disposal of Biohazardous Materials in Healthcare Facilities: Regulations and Guidelines. Urgent.Supply. [Link]
-
PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. (2017). National Center for Biotechnology Information. [Link]
-
PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. University of Miami. [Link]
-
DESTRUCTION OF VACCINE STANDARD OPERATING PROCEDURES (SOP). (2024). Military Health System. [Link]
-
Vaccine Storage, Handling, and Administration. ASPCApro. [Link]
-
Regulations and Guidelines for Medical Waste Disposal. (2023). MedWaste Management. [Link]
-
Medical Waste. U.S. Environmental Protection Agency. [Link]
-
CDC Guidelines for Handling and Disposing of Medical Waste in Hospitals in the United States. Needle.Tube. [Link]
-
PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. (2017). PubMed. [Link]
-
How to Dispose of Medical Waste: A Step-by-Step Guide That Keeps You CDC Compliant. OnSite Waste Technologies. [Link]
-
Chapter 5: Vaccine Storage and Handling. (2024). Centers for Disease Control and Prevention. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsmedwaste.com [amsmedwaste.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. medprodisposal.com [medprodisposal.com]
- 6. danielshealth.com [danielshealth.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. Chapter 5: Vaccine Storage and Handling | Pink Book | CDC [cdc.gov]
- 10. diasurgemed.com [diasurgemed.com]
Definitive Guide to Personal Protective Equipment (PPE) for Handling the PR1 Leukemia Peptide Vaccine
As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling the PR1 leukemia peptide vaccine. The PR1 peptide is an immunogenic agent designed to elicit a specific cytotoxic T-lymphocyte response against myeloid leukemia cells.[1][2][3] Its biologically active and potent nature necessitates a rigorous and well-understood personal protective equipment (PPE) strategy to ensure personnel safety and maintain the integrity of the research. This document moves beyond a simple checklist to explain the causality behind each procedural step, creating a self-validating system of safety and operational excellence.
Foundational Principle: A Proactive Risk-Based Approach
Handling any research-grade peptide, particularly an immunogenic vaccine candidate like PR1, requires a comprehensive risk assessment before any materials are handled.[4] The primary hazards associated with the PR1 peptide vaccine stem from its physical and biological properties:
-
Inhalation Risk: The lyophilized (freeze-dried) powder form of the peptide is lightweight and can be easily aerosolized during weighing, transfer, or reconstitution.[5] Inhalation of this potent immunogenic dust poses a significant risk of respiratory sensitization.[4]
-
Dermal and Ocular Exposure: Accidental splashes during reconstitution or handling of the liquid vaccine can lead to skin and eye irritation or unintended immunogenic exposure.[4][5]
-
Contamination: Improper handling can compromise the sterility and integrity of the vaccine, while also leading to the contamination of work surfaces, equipment, and personnel.[6][7]
Therefore, the selection and use of PPE are not merely procedural; they are direct countermeasures to these identified risks. All handling of the PR1 peptide vaccine should be governed by the principles outlined in the Occupational Safety and Health Administration (OSHA) standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8][9]
Core PPE Requirements for PR1 Vaccine Handling
The following table summarizes the mandatory PPE for handling the PR1 peptide vaccine in a laboratory setting. Each component serves as a critical barrier against specific exposure routes.
| PPE Component | Standard/Specification | Hazard Mitigated | Rationale |
| Gloves | ASTM D6319 (Nitrile) | Dermal Contact, Contamination | Provides a chemical-resistant barrier to prevent skin contact with the peptide.[5] Nitrile is preferred for its durability and lower allergy risk compared to latex. Double-gloving is recommended during reconstitution. |
| Eye Protection | ANSI Z87.1 | Ocular Splashes | Safety glasses with side shields or, preferably, chemical splash goggles are mandatory to protect against accidental splashes of the reconstituted vaccine.[5][6] |
| Lab Coat/Gown | Solid front, cuffed sleeves | Body/Clothing Contamination | Protects skin and personal clothing from spills and splashes.[5][7] A disposable gown may be preferable for handling larger quantities or during procedures with a high splash risk. |
| Respiratory Protection | NIOSH-certified Respirator | Inhalation of Aerosolized Powder | A fit-tested N95 or higher-level respirator should be worn when handling the lyophilized powder outside of a primary containment device.[6] However, best practice dictates handling powder within such a device. |
Operational Protocols: Integrating PPE into Your Workflow
Effective protection relies on using the right PPE at the right time. The following sections detail PPE requirements for each stage of the PR1 vaccine handling workflow.
Reconstitution of Lyophilized PR1 Peptide
This stage presents the highest risk of exposure due to the handling of aerosol-prone powder.
Primary Engineering Control: All handling of lyophilized PR1 peptide powder must be conducted within a certified Class II Biosafety Cabinet (BSC) or a powder containment hood to prevent the release of airborne particles into the laboratory.[5]
Step-by-Step Protocol:
-
Preparation: Before beginning, ensure the BSC or fume hood is operating correctly. Decontaminate the work surface.
-
Donning PPE: Don a lab coat/gown, followed by safety goggles, and a NIOSH-certified respirator if required by your institution's risk assessment. Finally, don two pairs of nitrile gloves.
-
Equilibration: Allow the sealed vial of lyophilized peptide to equilibrate to room temperature inside a desiccator before opening.[10][11] This crucial step prevents atmospheric moisture from condensing on the cold peptide, which can affect its stability and handling.
-
Handling: Perform all weighing and transfer of the powder within the containment device. Use sterile equipment for all steps.[5]
-
Reconstitution: Add the sterile diluent slowly and gently swirl the vial to dissolve the peptide.[12] Avoid shaking or vigorous vortexing, as this can cause aerosolization and denature the peptide.
-
Labeling: Clearly label the reconstituted solution with the peptide name, concentration, date, and "Research Use Only" warning.[5]
-
Immediate Cleanup: Decontaminate all surfaces and equipment used in the process.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves and any other disposable items in the designated biohazardous waste stream.
Handling and Storage of Reconstituted Vaccine
Once in solution, the primary risk shifts from inhalation to splashes and spills.
-
PPE: At a minimum, a lab coat, nitrile gloves, and safety glasses are required when handling the reconstituted vaccine solution.[5][6]
-
Storage: Store reconstituted aliquots at the recommended temperature (typically 2-8°C for short-term and -20°C or lower for long-term storage) in clearly labeled, sealed vials to prevent degradation and accidental exposure.[7][12] Avoid repeated freeze-thaw cycles.[10][12]
Procedural Workflow for Safe PR1 Vaccine Handling
The following diagram outlines the logical flow of operations, emphasizing the integration of safety measures at each critical point.
Caption: Workflow for handling PR1 peptide vaccine, highlighting safety checkpoints.
Disposal and Emergency Plans
A comprehensive safety plan includes clear directives for waste disposal and emergency response.
Disposal Plan
Improper disposal can lead to environmental contamination and accidental exposure. All waste generated from handling the PR1 vaccine must be treated as biohazardous chemical waste.[4]
-
Sharps: All needles and syringes used for reconstitution or administration must be immediately disposed of in a designated, puncture-proof sharps container.[13]
-
Liquid Waste: Unused or expired PR1 vaccine solutions should be collected in a clearly labeled, sealed hazardous waste container. Never pour peptide solutions down the drain. [4]
-
Solid Waste: Used vials, contaminated pipette tips, gloves, gowns, and other disposable materials must be placed in designated biohazardous waste bags or containers.[4]
-
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations for chemical and biohazardous waste.[5][12]
Emergency Procedures for Accidental Exposure
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated gloves or clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]
-
Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Spill Response: Evacuate and restrict access to the spill area. Wearing full PPE (double gloves, gown, goggles, and respirator), cover the spill with absorbent material. Decontaminate the area using an appropriate disinfectant or cleaning agent as specified in your institution's protocols. Collect all cleanup materials in a sealed biohazardous waste container.[4]
By integrating these expert-driven PPE protocols and operational plans, research teams can handle the this compound with the highest degree of safety, ensuring the protection of personnel and the integrity of groundbreaking scientific work.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google Cloud.
- Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA).
- Research Peptide Handling: Safety Checklist. (2025, August 21). Google Cloud.
- How to Safely Handle Research Peptides in Canada. PeptideProCanada.
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera.
- Personal Protective Equipment (PPE) for Vaccine Administration. Google Cloud.
- Vaccine Administration. (2024, June 18). Centers for Disease Control and Prevention (CDC).
- How to Handle Research Compounds Safely. Maxed Out Compounds.
- Vaccine Storage, Handling, and Administration. ASPCApro.
- Qazilbash, M. H., et al. (2016). PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies. Leukemia.
- Hazardous Drugs - Standards. Occupational Safety and Health Administration (OSHA).
- This compound. Chemwatch.
- PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies. PubMed Central (PMC).
- PR1 peptide vaccination for patients with myeloid leukemias. (2007, June 20). ASCO Publications.
- Handling and Storage of Peptides - FAQ. AAPPTEC.
- DESTRUCTION OF VACCINE STANDARD OPERATING PROCEDURES (SOP). (2024, February 8). USAMMA-DOC.
- Vaccine Administration. (2025, July 11). Centers for Disease Control and Prevention (CDC).
- Handling and Storage Guidelines for Peptides. Bachem.
- Best practice guidelines on handling hazardous drugs under USP General Chapter <800>. (2023, September 11). McKesson.
Sources
- 1. PR1 peptide vaccine induces specific immunity with clinical responses in myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Chemwatch [chemwatch.net]
- 3. PR1 Peptide Vaccine Induces Specific Immunity With Clinical Responses In Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biovera.com.au [biovera.com.au]
- 5. peptide24.store [peptide24.store]
- 6. peptideprocanada.com [peptideprocanada.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. Hazardous Drugs - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. realpeptides.co [realpeptides.co]
- 13. Vaccine Storage, Handling, and Administration | ASPCApro [aspcapro.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
